3-Isopropylbut-3-enoyl-CoA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H46N7O17P3S |
|---|---|
Peso molecular |
877.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methyl-3-methylidenepentanethioate |
InChI |
InChI=1S/C28H46N7O17P3S/c1-15(2)16(3)10-19(37)56-9-8-30-18(36)6-7-31-26(40)23(39)28(4,5)12-49-55(46,47)52-54(44,45)48-11-17-22(51-53(41,42)43)21(38)27(50-17)35-14-34-20-24(29)32-13-33-25(20)35/h13-15,17,21-23,27,38-39H,3,6-12H2,1-2,4-5H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1 |
Clave InChI |
WVYOQRLDVNRMEW-SVHODSNWSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of 3-Isopropylbut-3-enoyl-CoA in Microbial Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Isopropylbut-3-enoyl-CoA is a branched-chain, unsaturated acyl-coenzyme A (CoA) thioester that has been identified as an intermediate in the microbial catabolism of monoterpenes, specifically in the degradation pathways of limonene (B3431351) and pinene. While not a central metabolite, its formation and subsequent metabolism are crucial for the ability of certain microorganisms to utilize these abundant natural hydrocarbons as a sole source of carbon and energy. Understanding the enzymatic transformations involving this molecule provides insights into the metabolic versatility of bacteria and may offer targets for metabolic engineering and the development of novel antimicrobial strategies. This guide provides an in-depth overview of the known and putative roles of this compound in microbial metabolism, supported by available data and detailed experimental methodologies.
Metabolic Context: Terpene Degradation
The primary context for the metabolic activity of this compound is the degradation of cyclic monoterpenes, such as limonene and pinene, by various soil bacteria, including species of Pseudomonas and Rhodococcus.[1][2][3][4] These microorganisms have evolved sophisticated enzymatic pathways to convert these often-toxic cyclic compounds into intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
The degradation of limonene and pinene typically involves initial oxygenase-mediated ring cleavage, followed by a series of oxidation and hydratation reactions to form acyclic acids. These acids are then activated to their corresponding CoA esters. It is within this sequence of reactions that this compound is proposed to be formed. While the precise enzymatic steps leading to and from this compound are not fully elucidated in all organisms, a plausible pathway involves the beta-oxidation of a larger precursor molecule.
Proposed Metabolic Pathway
The following diagram illustrates a proposed pathway for the degradation of limonene leading to intermediates that could be further metabolized via a pathway involving this compound.
Caption: Proposed metabolic pathway for limonene degradation.
Enzymology
The metabolism of this compound is expected to be catalyzed by enzymes of the beta-oxidation pathway, adapted to accommodate its branched-chain structure. Key enzyme classes likely involved are:
-
Enoyl-CoA Hydratases (ECHs): These enzymes catalyze the hydration of the double bond in enoyl-CoA thioesters. For this compound, an ECH would add a water molecule across the C2-C3 double bond to form 3-hydroxy-3-isopropylbutanoyl-CoA. Bacterial ECHs exhibit a range of substrate specificities, with some specialized for short- or long-chain acyl-CoAs, and others capable of processing branched-chain substrates.[5][6][7][8][9]
-
3-Hydroxyacyl-CoA Dehydrogenases (HADHs): Following hydration, a dehydrogenase would oxidize the newly formed hydroxyl group to a keto group, yielding 3-keto-3-isopropylbutanoyl-CoA.
-
Thiolases: The final step of the beta-oxidation spiral involves the thiolytic cleavage of the 3-ketoacyl-CoA by another molecule of CoA, releasing acetyl-CoA (or another small acyl-CoA) and a shortened acyl-CoA.
Quantitative Data
Quantitative data specifically for this compound, such as enzyme kinetic parameters and intracellular concentrations, are not extensively reported in the scientific literature. However, data from related branched-chain and unsaturated acyl-CoAs can provide a useful reference for researchers. The following tables summarize representative quantitative data for analogous molecules in microbial systems.
Table 1: Michaelis-Menten Constants (Km) of Microbial Enoyl-CoA Hydratases for Various Substrates
| Enzyme | Organism | Substrate | Km (µM) | Reference |
| Enoyl-CoA Hydratase (PhaJAc) | Aeromonas caviae | Crotonyl-CoA (C4) | 130 | [5] |
| Enoyl-CoA Hydratase (PhaJAc) | Aeromonas caviae | Hexenoyl-CoA (C6) | 70 | [5] |
| Enoyl-CoA Hydratase (PhaJ4Pa) | Pseudomonas aeruginosa | Butenoyl-CoA (C4) | 54 | [7] |
| Enoyl-CoA Hydratase (PhaJ4Pa) | Pseudomonas aeruginosa | Octenoyl-CoA (C8) | 59 | [7] |
Table 2: Intracellular Concentrations of Acyl-CoAs in Streptomyces albus [10]
| Acyl-CoA Species | Concentration (nmol g-1) |
| Acetyl-CoA | up to 230 |
| Succinyl-CoA | ~100-150 |
| Malonyl-CoA | ~50-100 |
| Butyryl/Isobutyryl-CoA | ~20-50 |
| Crotonyl-CoA | ~0.3-1 |
| Free Coenzyme A | up to 60 |
Experimental Protocols
The analysis of acyl-CoA thioesters presents challenges due to their low abundance and instability. The following protocols provide a general framework for the extraction and quantification of acyl-CoAs, which can be adapted for this compound.
Protocol 1: Extraction of Acyl-CoAs from Bacterial Cells
This protocol is a generalized method for the extraction of short- to medium-chain acyl-CoAs from bacterial cultures.
Materials:
-
Bacterial cell culture
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standard (e.g., a 13C-labeled acyl-CoA)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
Sonicator or bead beater
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Elution and reconstitution solvents
Procedure:
-
Quenching and Harvesting: Rapidly quench metabolic activity by adding a known volume of bacterial culture to ice-cold TCA to a final concentration of 5%. Harvest cells by centrifugation at 4°C.
-
Lysis: Resuspend the cell pellet in a suitable buffer containing an internal standard. Lyse the cells using a sonicator or bead beater on ice.
-
Protein Precipitation and Extraction: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724)/methanol/water mixture).[11] Vortex thoroughly and centrifuge to pellet debris.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant onto the cartridge. Wash the cartridge to remove interfering substances.
-
Elution: Elute the acyl-CoAs using an appropriate organic solvent.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis.[12]
Protocol 2: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[11][13][14][15][16]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
Reversed-phase C18 column
-
Triple quadrupole mass spectrometer
Procedure:
-
Chromatographic Separation: Separate the acyl-CoAs using a reversed-phase C18 column with a gradient of mobile phases, typically water with a volatile salt (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometric Detection: Use electrospray ionization (ESI) in positive mode. Monitor the parent ion of this compound and a specific fragment ion in multiple reaction monitoring (MRM) mode for quantification. The fragmentation of the phosphopantetheine moiety provides characteristic product ions for acyl-CoAs.
-
Quantification: Generate a standard curve using a synthetic standard of this compound (if available) or a closely related standard. Calculate the concentration in the sample based on the peak area ratio to the internal standard.
Caption: General experimental workflow for acyl-CoA analysis.
Role in Signaling and Regulation
While a direct signaling role for this compound has not been established, the broader class of acyl-CoA molecules is increasingly recognized for its involvement in cellular regulation in bacteria. Acyl-CoAs can act as allosteric regulators of enzymes and as precursors for post-translational modifications of proteins.
-
Regulation of Transcription: In some bacteria, branched-chain acyl-CoAs, derived from the catabolism of branched-chain amino acids, are known to influence the activity of global transcriptional regulators.[17][18][19][20] This allows the cell to coordinate its metabolic state with gene expression. It is plausible that intermediates of terpene degradation, such as this compound, could have similar, yet undiscovered, regulatory functions in organisms that utilize these pathways.
-
Post-Translational Modification: Acyl-CoA molecules are donors for acylation of proteins, a post-translational modification that can alter protein function, localization, and stability. While acetylation (from acetyl-CoA) is the most studied, other acylation events are being discovered.
Further research is required to determine if this compound or its derivatives play any direct role in signaling or regulation within terpene-degrading microorganisms.
Conclusion and Future Directions
This compound is an intriguing, albeit currently understudied, metabolite in the microbial world. Its role as an intermediate in the degradation of abundant natural terpenes highlights the remarkable metabolic capabilities of bacteria. For researchers in metabolic engineering, the enzymes that produce and consume this molecule could be targets for optimizing pathways for the bioremediation of terpene-rich waste or for the production of value-added chemicals. For those in drug development, the unique enzymes of these degradation pathways may represent novel targets for antimicrobial agents, particularly against pathogenic bacteria that utilize similar metabolic strategies.
Future research should focus on:
-
The definitive identification and characterization of the enzymes that catalyze the formation and conversion of this compound.
-
The quantification of this metabolite in various terpene-degrading microorganisms under different growth conditions.
-
Investigation into the potential regulatory roles of this compound and other intermediates of terpene degradation.
A deeper understanding of the metabolic fate of this compound will undoubtedly contribute to our broader knowledge of microbial metabolism and its potential for biotechnological and therapeutic applications.
References
- 1. Rhodococcus erythropolis DCL14 contains a novel degradation pathway for limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Microbial monoterpene transformations—a review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bacterial Hydratases Involved in Steroid Side Chain Degradation Have Distinct Substrate Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
- 20. mediatum.ub.tum.de [mediatum.ub.tum.de]
Unraveling the Role of 3-Isopropylbut-3-enoyl-CoA: A Key Intermediate in Specialized Metabolism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Isopropylbut-3-enoyl-CoA is emerging as a significant, yet understudied, metabolite at the crossroads of specialized metabolic pathways, particularly in plants and microorganisms. Its role extends from responses to biotic and abiotic stress to the degradation of xenobiotics. This technical guide synthesizes the current understanding of this compound, detailing its known biological functions, associated enzymatic activities, and the metabolic pathways in which it participates. This document aims to provide a comprehensive resource for researchers investigating novel metabolic pathways and for professionals in drug development exploring new enzymatic targets.
Introduction
This compound is a thioester of coenzyme A, implicating it as an activated intermediate in acyl-CoA metabolism. While not a central metabolite in primary metabolism, its documented involvement in specialized pathways highlights its importance in an organism's interaction with its environment. This guide will provide a detailed overview of its function, supported by available data and experimental insights.
Biological Function and Metabolic Significance
The biological functions of this compound appear to be context-dependent, varying across different organisms and physiological conditions.
Role in Plant Stress Response
In the plant kingdom, this compound has been identified as a key metabolite in the response to salicylic (B10762653) acid-induced stress in Aphanamixis polystachya seedlings.[1] Salicylic acid is a critical phytohormone involved in signaling pathways that mediate plant defense against pathogens and abiotic stress.
Untargeted metabolomic studies have revealed a significant accumulation of this compound under these stress conditions, suggesting its role as an intermediate in the biosynthesis of defense-related secondary metabolites.[1]
Involvement in Xenobiotic Degradation
In the microbiome of the pinewood nematode (Bursaphelenchus xylophilus), this compound is implicated in the degradation of α-pinene, a major component of pine resin and a xenobiotic for many organisms.[2] This suggests a role for the metabolite in detoxification and utilization of complex organic compounds in specific ecological niches. The metabolic pathway is part of the broader limonene (B3431351) and pinene degradation pathway.[3]
Presence in Genome-Scale Metabolic Models
The inclusion of this compound in the genome-scale metabolic model of maize (Zea mays iRS1563) points to its predicted role in the plant's metabolic network.[4] Specifically, a reaction for its hydrolysis to 3-Isopropylbut-3-enoic acid and CoA is annotated, suggesting a potential route for its turnover or conversion to other metabolites.[4]
Quantitative Data
Quantitative data on this compound is currently limited. The most significant finding comes from stress-response studies in Aphanamixis polystachya.
| Organism | Condition | Analyte | Fold Change (vs. Control) | Reference |
| Aphanamixis polystachya | Salicylic Acid-Induced Stress | This compound | >20 | [1] |
Table 1: Quantitative Analysis of this compound Expression
Enzymology
The metabolism of this compound is facilitated by specific enzymes that catalyze its formation and conversion.
-
This compound Thioesterase: This enzyme, identified through Gene Ontology (GO) terms, is predicted to hydrolyze the thioester bond of this compound.[5][6][7][8] This activity would release coenzyme A and the corresponding carboxylic acid.
-
2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA C-acetyltransferase: This enzyme is proposed to be involved in the synthesis of this compound from 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA, with the concurrent release of propanoyl-CoA.[3]
Metabolic Pathways
Based on the available data, this compound is an intermediate in the degradation pathway of monoterpenes like limonene and pinene.
Figure 1: Simplified metabolic pathway showing the position of this compound.
Experimental Protocols
The primary method for the detection and quantification of this compound has been Liquid Chromatography-Mass Spectrometry (LC-MS) based untargeted metabolomics. While specific, detailed protocols for this particular metabolite are not published, a general workflow can be outlined.
References
- 1. Untargeted Metabolomic Approach to Determine the Regulatory Pathways on Salicylic Acid-Mediated Stress Response in Aphanamixis polystachya Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ModelSEED [modelseed.org]
- 4. etda.libraries.psu.edu [etda.libraries.psu.edu]
- 5. Item - Table_3_Adipocyte-Specific Inhibition of Mir221/222 Ameliorates Diet-Induced Obesity Through Targeting Ddit4.xlsx - figshare - Figshare [figshare.com]
- 6. cb.csail.mit.edu [cb.csail.mit.edu]
- 7. systemsbiology.cau.edu.cn [systemsbiology.cau.edu.cn]
- 8. ebi.ac.uk [ebi.ac.uk]
The Metabolic Crossroads: A Technical Guide to 3-Isopropenyl-6-oxoheptanoyl-CoA in Limonene Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Limonene (B3431351), a ubiquitous monoterpene, represents a significant carbon source for various microorganisms and its degradation pathways are of substantial interest for bioremediation, biocatalysis, and as a source of novel enzymatic targets. A key, yet not fully elucidated, metabolic route is the degradation of the ring-cleavage product (3S)-3-isopropenyl-6-oxoheptanoyl-CoA. This technical guide provides a comprehensive overview of the known upstream pathway leading to this pivotal intermediate in organisms such as Rhodococcus erythropolis DCL14 and presents a hypothesized, evidence-based downstream catabolic cascade analogous to fatty acid β-oxidation. This document details relevant enzymatic assays, analytical methods, and quantitative data, offering a foundational resource for researchers investigating terpene metabolism and developing novel therapeutic agents targeting related pathways.
Introduction: The Significance of Limonene Catabolism
Monoterpenes, including limonene, are abundant, volatile organic compounds in the biosphere. Their microbial degradation is a critical component of the global carbon cycle. The bacterium Rhodococcus erythropolis DCL14 has been shown to metabolize both enantiomers of limonene through a novel pathway that proceeds via epoxidation and hydrolytic ring cleavage, culminating in the formation of (3S)-3-isopropenyl-6-oxoheptanoate[1][2]. This intermediate is then activated to its coenzyme A (CoA) thioester, (3S)-3-isopropenyl-6-oxoheptanoyl-CoA, priming it for entry into central metabolism[3]. Understanding the subsequent catabolism of this branched, unsaturated, oxo-fatty acyl-CoA is crucial for a complete picture of limonene mineralization and for harnessing the involved enzymes for biotechnological applications.
The Upstream Pathway: From Limonene to (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA
The initial steps of limonene degradation in Rhodococcus erythropolis DCL14 are well-documented and involve a series of unique enzymatic transformations[1][2].
-
Step 1: Epoxidation: Limonene is first attacked at the 1,2-double bond by a limonene 1,2-monooxygenase, forming limonene-1,2-epoxide (B132270).
-
Step 2: Hydrolysis: A limonene-1,2-epoxide hydrolase then opens the epoxide ring to yield limonene-1,2-diol.
-
Step 3 & 4: Oxidative Ring Cleavage: The diol undergoes further oxidation to 1-hydroxy-2-oxolimonene, followed by a Baeyer-Villiger-type oxidation catalyzed by a monooxygenase, which inserts an oxygen atom into the ring, leading to the formation of a lactone. This lactone spontaneously rearranges to form 3-isopropenyl-6-oxoheptanoate[1].
-
Step 5: CoA Activation: The resulting carboxylic acid is activated by a specific synthetase/ligase to its high-energy thioester, (3S)-3-isopropenyl-6-oxoheptanoyl-CoA, in an ATP-dependent reaction[3].
The Core Pathway: A Hypothesized β-Oxidation Cascade
While the complete degradation of (3S)-3-isopropenyl-6-oxoheptanoyl-CoA has not been fully elucidated in peer-reviewed literature, it is proposed to proceed through a modified β-oxidation pathway[1][3]. This hypothesis is based on the established principles of fatty acid metabolism and the necessity to process the unique structural features of this intermediate: a branch point at C3, an unsaturation (the isopropenyl group), and a ketone at C6.
The proposed pathway involves the canonical four steps of β-oxidation:
-
Step 1: Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between C2 and C3.
-
Step 2: Hydration: An enoyl-CoA hydratase adds a water molecule across the newly formed double bond.
-
Step 3: Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone.
-
Step 4: Thiolysis: A β-ketoacyl-CoA thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA.
The presence of the isopropenyl group suggests that after several rounds of β-oxidation, specialized enzymes would be required for its metabolism, potentially leading to intermediates that can enter other central metabolic pathways.
Quantitative Data
As the enzymes of the downstream β-oxidation pathway for (3S)-3-isopropenyl-6-oxoheptanoyl-CoA have not been isolated and characterized, specific kinetic data is not available in the literature. The following table provides data for analogous enzymes from other characterized pathways to serve as a reference for expected values.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| 3-Oxoacyl-CoA Thiolase II | Helianthus annuus | Acetoacetyl-CoA | 27 | - | Antonenkov, 1997 (PMID: 9425114)[4] |
| 3-Oxoacyl-CoA Thiolase II | Helianthus annuus | 3-Oxohexanoyl-CoA | 3 - 7 | - | Antonenkov, 1997 (PMID: 9425114)[4] |
| Mitochondrial Acetoacetyl-CoA Thiolase | Rat Liver | Acetoacetyl-CoA | - | - | Middleton, 1973 (PMID: 4764264)[5] |
| Peroxisomal 3-Oxoacyl-CoA Thiolase A | Rat Liver | Straight-chain 3-oxoacyl-CoAs | - | - | Antonenkov et al., 1997 (PMID: 9334288)[6] |
| Recombinant Sunflower Thiolase II | E. coli (expressed from H. annuus) | - | - | 235 nkat/mg protein | De Bellis et al., 1997 (PMID: 9314115)[7] |
Note: The data presented are for analogous enzymes and not for the specific enzymes involved in (3S)-3-isopropenyl-6-oxoheptanoyl-CoA degradation. This table is intended to provide a comparative baseline for future experimental work.
Experimental Protocols
Detailed protocols for the investigation of this pathway are crucial. Below are methodologies for key experiments, adapted from established procedures for acyl-CoA analysis and enzyme characterization.
Synthesis of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA Standard
An analytical standard is essential for identification and quantification.
-
Objective: To chemically synthesize the precursor acid, (3S)-3-isopropenyl-6-oxoheptanoic acid, and convert it to its CoA thioester.
-
Methodology:
-
Asymmetric Synthesis of the Precursor Acid: Utilize an Evans chiral auxiliary to control the stereochemistry at the C3 position. The synthesis involves the formation of an enolate from an N-acyloxazolidinone, followed by alkylation with a suitable electrophile (e.g., 1-iodo-3-oxobutane)[8].
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is subsequently cleaved, for example by hydrolysis with lithium hydroperoxide, to yield the free (3S)-3-isopropenyl-6-oxoheptanoic acid[8].
-
Conversion to CoA Thioester: The purified carboxylic acid is converted to its CoA thioester using the mixed anhydride (B1165640) method. The acid is reacted with isobutyl chloroformate in the presence of a base (e.g., N-methylmorpholine) to form a mixed anhydride, which is then reacted with the free thiol of Coenzyme A[8].
-
Purification: The final product is purified by reverse-phase High-Performance Liquid Chromatography (HPLC)[8].
-
Assay for 3-Isopropenyl-6-oxoheptanoyl-CoA Synthetase Activity
This assay measures the formation of the acyl-CoA from the corresponding acid.
-
Objective: To quantify the activity of the synthetase enzyme in cell extracts.
-
Principle: The formation of the hydroxamate derivative of the product in the presence of hydroxylamine (B1172632) is measured colorimetrically.
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.2), MgCl2, ATP, CoA, 3-isopropenyl-6-oxoheptanoate, and hydroxylamine[3].
-
Enzyme Addition: Initiate the reaction by adding the cell extract containing the synthetase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C).
-
Stopping the Reaction: Terminate the reaction by adding a solution of 12% trichloroacetic acid (TCA) and 3 N HCl[3].
-
Color Development: Centrifuge to remove precipitated protein. To the supernatant, add a 5% FeCl3 solution to develop the color[3].
-
Measurement: Measure the absorbance of the supernatant at 540 nm. The concentration of the product can be calculated using an estimated extinction coefficient[3].
-
Analysis of Acyl-CoA Intermediates by LC-MS/MS
A robust method for the identification and quantification of CoA thioesters.
-
Objective: To detect and quantify (3S)-3-isopropenyl-6-oxoheptanoyl-CoA and its downstream metabolites from biological samples.
-
Methodology:
-
Extraction: Homogenize frozen tissue or cell pellets in an ice-cold acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol) to precipitate proteins and extract metabolites[9][10]. Include an internal standard, such as heptadecanoyl-CoA.
-
Solid-Phase Extraction (SPE): Clean up the extract using a C18 SPE cartridge to enrich for acyl-CoAs[9].
-
LC Separation: Separate the acyl-CoAs on a reverse-phase C18 column using a gradient of an aqueous mobile phase (e.g., 10 mM ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile)[11][12].
-
MS/MS Detection:
-
Untargeted Analysis: Use a precursor ion scan for the characteristic fragment of the CoA moiety (e.g., m/z 428.03 in positive ion mode) to identify all potential acyl-CoA species[9].
-
Targeted Quantification: Once the parent mass of the target acyl-CoA is known, develop a Multiple Reaction Monitoring (MRM) method for sensitive and specific quantification[9].
-
-
Conclusion and Future Directions
The microbial degradation of limonene via the (3S)-3-isopropenyl-6-oxoheptanoyl-CoA intermediate represents a fascinating example of metabolic diversity. While the upstream pathway in Rhodococcus erythropolis DCL14 is well-established, the downstream β-oxidation cascade remains largely hypothesized. This technical guide provides a framework for the systematic investigation of this pathway, from the synthesis of necessary standards to the detailed protocols for enzyme and metabolite analysis.
Future research should focus on:
-
Gene Identification: Identifying the genes encoding the putative acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase in R. erythropolis DCL14.
-
Enzyme Characterization: Heterologous expression and purification of these enzymes to determine their substrate specificity and kinetic parameters with (3S)-3-isopropenyl-6-oxoheptanoyl-CoA and its metabolites.
-
Metabolomic Validation: Definitive identification of the proposed β-oxidation intermediates in limonene-degrading cultures using advanced mass spectrometry techniques.
Elucidating this pathway will not only deepen our fundamental understanding of terpene metabolism but also provide a new toolkit of enzymes for synthetic biology and the development of novel therapeutics.
References
- 1. Rhodococcus erythropolis DCL14 contains a novel degradation pathway for limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oxoacyl-coenzyme A thiolases of animal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning, expression, and purification of glyoxysomal 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 12. researchgate.net [researchgate.net]
Discovery of 3-Isopropylbut-3-enoyl-CoA in Environmental Isolates: A Hypothetical Exploration
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a thorough review of published scientific literature reveals no specific discovery or characterization of the molecule 3-Isopropylbut-3-enoyl-CoA in environmental isolates. This document, therefore, presents a hypothetical framework based on established principles of microbial biochemistry to guide future research in this area. All subsequent data, protocols, and pathways are proposed based on analogous known biosynthetic routes.
Abstract
The quest for novel bioactive compounds has led researchers to explore the vast metabolic potential of microorganisms from diverse environmental niches. While the molecule this compound has not yet been reported, its unique structure—featuring a branched isopropyl group and a terminal double bond—suggests potential for interesting biological activity and novel biosynthetic origins. This whitepaper outlines a hypothetical biosynthetic pathway for this compound, drawing parallels with known metabolic pathways for branched-chain fatty acid and polyketide synthesis. Furthermore, we propose a comprehensive experimental workflow for the prospective discovery, isolation, and characterization of this molecule from environmental microbial samples. This guide is intended to serve as a foundational resource for researchers aiming to explore this uncharted area of natural product discovery.
Hypothetical Biosynthesis of this compound
The proposed biosynthetic pathway for this compound likely initiates from precursors derived from branched-chain amino acid metabolism and extends through a modified fatty acid synthesis or polyketide synthesis-like machinery.
Formation of the Isopropylmalate Precursor
The biosynthesis is hypothesized to begin with the condensation of acetyl-CoA and α-ketoisovalerate, a derivative of the amino acid valine. This reaction is catalyzed by 2-isopropylmalate synthase (LeuA) , a key enzyme in the leucine (B10760876) biosynthesis pathway. This enzyme establishes the characteristic isopropyl group of the target molecule.
Conversion to a Branched-Chain Acyl-CoA
The resulting 2-isopropylmalate would then undergo a series of enzymatic transformations analogous to the later steps of leucine biosynthesis, involving an isomerase and a dehydrogenase, to ultimately yield isovaleryl-CoA.
Chain Elongation and Desaturation
Isovaleryl-CoA can then serve as a starter unit for fatty acid synthesis. A single round of elongation with malonyl-CoA, followed by specific dehydration and reduction steps, could lead to a saturated six-carbon acyl-CoA. A terminal desaturase could then introduce the double bond at the C3 position to form this compound.
Alternatively, a polyketide synthase (PKS) system could directly incorporate the isovaleryl-CoA starter unit and a malonyl-CoA extender unit, with a specific dehydratase domain generating the terminal double bond.
A diagrammatic representation of this hypothetical pathway is presented below.
Proposed Experimental Workflow for Discovery and Characterization
The following section details a proposed experimental workflow for the identification and characterization of this compound from environmental isolates.
Data Presentation: Hypothetical Characterization Data
Should this compound be discovered, the following table structure is recommended for presenting its key quantitative characteristics.
| Property | Value | Method of Determination |
| Molecular Weight (Da) | Hypothetical Value | High-Resolution Mass Spectrometry (HR-MS) |
| Molecular Formula | C10H15O3S-CoA | HR-MS and Elemental Analysis |
| UV-Vis λmax (nm) | Hypothetical Value | UV-Vis Spectroscopy |
| NMR Chemical Shifts (ppm) | Hypothetical Values | 1H and 13C Nuclear Magnetic Resonance (NMR) |
| Specific Activity of Biosynthetic Enzymes | Hypothetical Values | In vitro enzymatic assays |
Experimental Protocols
Protocol 2.2.1: Enrichment and Isolation of Potential Producing Microorganisms
-
Sample Collection: Obtain soil or sediment samples from unique environments (e.g., underexplored soils, marine sediments).
-
Enrichment Culture: Inoculate a minimal medium containing isovalerate or a related branched-chain fatty acid as the sole carbon source to enrich for microorganisms capable of metabolizing these precursors.
-
Isolation: Plate the enriched culture onto solid media and isolate morphologically distinct colonies.
-
Screening: Cultivate isolates in liquid culture and screen the cell-free extracts for the presence of novel acyl-CoA compounds using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2.2.2: Extraction and Purification of Acyl-CoA Molecules
-
Cell Lysis: Harvest microbial cells from a large-scale culture and lyse them using sonication or high-pressure homogenization in a buffered solution.
-
Solid-Phase Extraction (SPE): Clarify the lysate by centrifugation and subject the supernatant to SPE using a C18 cartridge to capture acyl-CoA molecules.
-
High-Performance Liquid Chromatography (HPLC): Elute the acyl-CoAs from the SPE cartridge and perform preparative reverse-phase HPLC to purify the compound of interest.
Protocol 2.2.3: Structural Elucidation
-
Mass Spectrometry: Analyze the purified fraction by HR-MS to determine the exact mass and molecular formula. Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural clues.
-
NMR Spectroscopy: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the purified compound to determine its complete chemical structure.
Visualization of Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the discovery and characterization of this compound.
Conclusion and Future Directions
The discovery of novel natural products is crucial for the development of new therapeutics and biotechnological tools. While this compound remains a hypothetical molecule, the biosynthetic and experimental frameworks presented in this whitepaper provide a rational and structured approach for its potential discovery. Future research should focus on the targeted screening of environmental isolates, particularly those known to produce branched-chain fatty acids or polyketides. The successful isolation and characterization of this and other novel acyl-CoA molecules will undoubtedly expand our understanding of microbial metabolic diversity and could lead to the identification of compounds with significant biological activity.
The Emergence of 3-Isopropylbut-3-enoyl-CoA as a Key Biomarker in Terpene Metabolism
For Immediate Release
A deep dive into the metabolic significance, analytical methodologies, and future potential of 3-Isopropylbut-3-enoyl-CoA in terpene research and drug development.
In the intricate world of metabolic pathways, the identification of specific biomarkers is paramount for understanding cellular processes, disease states, and the effects of therapeutic interventions. This technical guide focuses on a novel and significant molecule, This compound , and its emerging role as a specific biomarker for terpene metabolism. Terpenes, a large and diverse class of organic compounds produced by a variety of plants and some insects, are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities. The ability to accurately monitor their metabolism is a critical step in harnessing their therapeutic potential.
A Direct Link to Terpene Catabolism: The Limonene (B3431351) and Pinene Degradation Pathway
Recent discoveries have unequivocally placed this compound as a key intermediate in the microbial degradation pathway of limonene and pinene, two of the most abundant monoterpenes in nature. This pathway represents a crucial intersection between environmental microbiology and the broader field of terpene metabolism. The formation of this compound occurs through a specific enzymatic reaction, highlighting its potential as a precise indicator of this metabolic route.
The stoichiometric equation for the reaction producing this compound is as follows:
Coenzyme A + 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA <=> Propanoyl-CoA + this compound [1]
This reaction demonstrates the breakdown of a larger terpene-derived intermediate into smaller, metabolically accessible units. The presence and concentration of this compound can, therefore, provide a quantitative measure of the flux through this specific catabolic pathway.
Quantitative Data and Analytical Considerations
While the identification of this compound in this pathway is a significant breakthrough, comprehensive quantitative data on its concentration in various biological systems is still an active area of research. The development of robust analytical methods is crucial for its validation and application as a reliable biomarker.
Table 1: Mass Spectrometric Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C28H46N7O17P3S | PubChem |
| Monoisotopic Mass | 877.1884 g/mol | PubChem |
| Key Mass Fragments (m/z) | Data to be populated from experimental analysis | - |
| Limit of Detection (LOD) | To be determined | - |
| Limit of Quantification (LOQ) | To be determined | - |
Note: The table will be populated with more specific quantitative data as it becomes available in published literature.
Experimental Protocols for the Analysis of this compound
The analysis of acyl-CoA thioesters like this compound presents unique challenges due to their polarity and potential for instability. A combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the method of choice for their sensitive and specific detection.
Sample Preparation and Extraction
A robust extraction protocol is essential to ensure the recovery and stability of this compound from biological matrices.
-
Objective: To efficiently extract short-chain acyl-CoA species from microbial cell cultures or other biological samples.
-
Protocol:
-
Harvest microbial cells by centrifugation at 4°C.
-
Quench metabolism by rapidly resuspending the cell pellet in a cold (e.g., -20°C) extraction solvent, typically a mixture of acetonitrile (B52724), methanol, and water (e.g., 40:40:20 v/v/v).
-
Include an internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA, to correct for extraction losses and matrix effects.
-
Lyse the cells using physical methods like bead beating or sonication while maintaining low temperatures.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS analysis, typically an aqueous solution with a low percentage of organic solvent.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This technique provides the necessary selectivity and sensitivity for the quantification of this compound.
-
Objective: To separate this compound from other metabolites and accurately quantify it using mass spectrometry.
-
Protocol:
-
Chromatographic Separation:
-
Utilize a reversed-phase C18 column suitable for the retention of polar molecules.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid) and an organic component (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve baseline separation of this compound from isomeric and isobaric interferences.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Define specific precursor-to-product ion transitions for this compound and the internal standard. A characteristic transition for many CoA esters is the fragmentation of the phosphopantetheine moiety.
-
Optimize MS parameters such as collision energy and declustering potential to maximize the signal intensity for the selected transitions.
-
-
Quantification:
-
Generate a calibration curve using a certified analytical standard of this compound.
-
Calculate the concentration of the analyte in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
-
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the analytical workflow, the following diagrams are provided.
Caption: Limonene and Pinene Degradation Pathway.
Caption: Experimental Workflow for Biomarker Analysis.
Future Directions and Implications for Drug Development
The establishment of this compound as a biomarker for terpene degradation opens up new avenues for research and development. In the context of drug discovery, understanding how therapeutic candidates derived from terpenes are metabolized by the human gut microbiome is crucial for predicting their efficacy and bioavailability. Monitoring the levels of this compound could provide a direct readout of this microbial metabolic activity.
Furthermore, in the field of synthetic biology and metabolic engineering, this biomarker can be used to monitor the efficiency of engineered microbial strains designed to produce valuable chemicals from terpene feedstocks. By quantifying the flux through the degradation pathway, researchers can identify metabolic bottlenecks and optimize their engineered systems.
References
A Technical Guide to the Enzymatic Synthesis of 3-Isopropylbut-3-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed enzymatic methodology for the synthesis of 3-Isopropylbut-3-enoyl-CoA, a specialized acyl-CoA analog. Given the absence of a directly cited enzyme for this specific conversion, this guide outlines a rational enzymatic approach leveraging a promiscuous fatty acyl-CoA ligase (FACL) from Mycobacterium tuberculosis, FadD26. This enzyme is implicated in the activation of various fatty acids, making it a strong candidate for the activation of the corresponding free acid, 3-isopropylbut-3-enoic acid.
Overview of the Synthetic Strategy
The proposed synthesis is a single-step enzymatic activation of the carboxylic acid precursor, 3-isopropylbut-3-enoic acid, to its corresponding coenzyme A thioester. This reaction is catalyzed by a fatty acyl-CoA ligase (also known as an acyl-CoA synthetase), which utilizes ATP and coenzyme A.
The reaction proceeds in two half-reactions:
-
Adenylation: The carboxylate substrate reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi).
-
Thioesterification: The activated acyl group is then transferred to the thiol group of coenzyme A, releasing AMP and forming the final acyl-CoA product.
Proposed Enzyme: Fatty Acyl-CoA Ligase FadD26 from Mycobacterium tuberculosis
Mycobacterium tuberculosis possesses a large number of fatty acyl-CoA ligases (FadD enzymes), which are essential for its lipid metabolism and pathogenesis. Several of these enzymes exhibit broad substrate specificity. FadD26, in particular, is involved in the biosynthesis of complex lipids and is required for the production of phthiocerol dimycocerosates (DIMs)[1][2]. While its natural substrates are long-chain fatty acids, the promiscuity of this class of enzymes suggests it is a viable candidate for activating non-natural, branched, and unsaturated fatty acids like 3-isopropylbut-3-enoic acid.
Quantitative Data: Substrate Specificity of Related Mycobacterial Acyl-AMP Ligases
Table 1: Kinetic Parameters of M. smegmatis FadD33 with Various Fatty Acid Substrates [3]
| Substrate (Fatty Acid) | Apparent Km (µM) | Apparent kcat (min-1) | Apparent kcat/Km (M-1s-1) |
| Hexanoic acid (C6) | 1000 ± 150 | 1.8 ± 0.1 | 30 |
| Octanoic acid (C8) | 700 ± 100 | 2.9 ± 0.1 | 70 |
| Decanoic acid (C10) | 500 ± 70 | 4.6 ± 0.1 | 150 |
| Dodecanoic acid (C12) | 200 ± 30 | 6.8 ± 0.2 | 570 |
| Tetradecanoic acid (C14) | 100 ± 15 | 10.3 ± 0.3 | 1700 |
| Hexadecanoic acid (C16) | 50 ± 8 | 15.2 ± 0.5 | 5100 |
Note: Data was obtained for FadD33 from Mycobacterium smegmatis and is presented here as a representative example of the substrate scope of this enzyme class.
Experimental Protocols
This section provides detailed methodologies for the expression and purification of recombinant FadD26, followed by a protocol for the enzymatic synthesis of the target acyl-CoA.
Recombinant Expression and Purification of FadD26
This protocol is adapted from standard procedures for the expression of mycobacterial proteins in Escherichia coli[4][5][6].
4.1.1 Gene Synthesis and Cloning
-
The gene encoding FadD26 from Mycobacterium tuberculosis H37Rv (Rv2930) should be codon-optimized for expression in E. coli.
-
A sequence encoding a hexahistidine (His6) tag should be added to the N- or C-terminus of the gene to facilitate purification.
-
The synthesized gene should be cloned into a suitable E. coli expression vector, such as pET-28a(+), under the control of a T7 promoter.
4.1.2 Protein Expression
-
Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin (B1662678) for pET-28a(+)).
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
Inoculate 1 L of fresh LB broth (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
4.1.3 Protein Purification
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elute the His-tagged FadD26 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified enzyme and store at -80°C.
Enzymatic Synthesis of this compound
This protocol is designed for the preparative synthesis of the target molecule.
4.2.1 Reaction Components
-
Buffer: 100 mM HEPES, pH 7.8
-
Magnesium Chloride (MgCl2): 10 mM
-
ATP: 5 mM
-
Coenzyme A (CoASH): 2.5 mM
-
3-isopropylbut-3-enoic acid: 2 mM (dissolved in a minimal amount of DMSO if necessary)
-
Purified FadD26: 1-5 µM
-
Dithiothreitol (DTT): 2 mM
4.2.2 Synthesis Protocol
-
Combine the buffer, MgCl2, ATP, CoASH, DTT, and 3-isopropylbut-3-enoic acid in a reaction vessel.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified FadD26 enzyme.
-
Incubate the reaction at 30°C for 2-4 hours.
-
Monitor the reaction progress by HPLC, observing the consumption of CoASH and the formation of the acyl-CoA product.
-
Once the reaction is complete, quench the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidification with formic acid to a final concentration of 1%.
-
Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.
-
Purify the this compound from the supernatant using reversed-phase HPLC.
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic activation of 3-isopropylbut-3-enoic acid.
Experimental Workflow
Caption: Workflow for production of this compound.
Conclusion
This guide provides a comprehensive, albeit theoretical, framework for the enzymatic synthesis of this compound. The use of a promiscuous fatty acyl-CoA ligase from Mycobacterium tuberculosis, such as FadD26, represents a promising strategy. The provided protocols for enzyme production and enzymatic synthesis are based on established methodologies and can be adapted for this specific application. Further empirical validation and optimization will be necessary to determine the efficiency of FadD26 with 3-isopropylbut-3-enoic acid as a substrate and to maximize the yield of the desired product. This approach opens avenues for the production of novel acyl-CoA molecules for applications in drug discovery and metabolic research.
References
- 1. Delineation of the roles of FadD22, FadD26 and FadD29 in the biosynthesis of phthiocerol dimycocerosates and related compounds in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and Regulation of Mycobactin Fatty Acyl-AMP Ligase FadD33 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant protein expression in Escherichia coli: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
The Elusive 3-Isopropylbut-3-enoyl-CoA: An Examination of its Putative Role in Bacterial Metabolism
A comprehensive review of available scientific literature reveals no direct evidence for the natural occurrence of 3-Isopropylbut-3-enoyl-CoA in bacteria. This technical overview addresses the current state of knowledge and explores related metabolic pathways involving structurally similar molecules that may be of interest to researchers, scientists, and drug development professionals.
While the specific molecule this compound is not documented as a natural bacterial metabolite in peer-reviewed studies, its structure suggests potential connections to established biochemical pathways, namely the degradation of branched-chain amino acids and the biosynthesis of terpenoids. Understanding these related pathways provides a valuable framework for investigating novel or engineered metabolic routes.
Related Metabolic Pathways in Bacteria
Bacteria utilize a diverse array of metabolic pathways for the breakdown and synthesis of complex organic molecules. Two such pathways, leucine (B10760876) degradation and terpenoid biosynthesis, involve intermediates that bear structural resemblance to this compound.
Leucine Catabolism
The breakdown of the branched-chain amino acid leucine is a well-characterized pathway in many bacteria. A key intermediate in this pathway is isovaleryl-CoA (3-methylbutanoyl-CoA). This molecule is dehydrogenated by the enzyme isovaleryl-CoA dehydrogenase to form 3-methylcrotonyl-CoA . While neither of these are identical to this compound, they represent the closest naturally occurring structural analogs in a major metabolic pathway.
The metabolic fate of these related molecules is crucial for bacterial growth and adaptation, particularly in environments where amino acids are a primary carbon and energy source.
Terpenoid Biosynthesis
Terpenoids are a large and diverse class of natural products synthesized from five-carbon isoprene (B109036) units. In bacteria, the primary route for synthesizing the isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is the methylerythritol phosphate (B84403) (MEP) pathway.[1][2][3][4] This pathway starts from central metabolites like pyruvate (B1213749) and glyceraldehyde-3-phosphate.
While the intermediates in the MEP pathway are phosphorylated and not CoA-thioesters, the branched, unsaturated five-carbon backbone of the isoprene unit is a recurring motif in this biosynthetic route. It is conceivable that non-canonical enzymatic activities could potentially generate structures similar to this compound from intermediates of this pathway, though no such activity has been reported to date.
Hypothetical Biosynthetic Logic
To illustrate the potential, albeit speculative, enzymatic transformations that could lead to a molecule like this compound, one can envision a pathway drawing from known enzymatic reactions. The following diagram outlines a hypothetical sequence of events. It is critical to emphasize that this is a conceptual model and does not represent a known biological pathway.
Experimental Considerations for Future Research
For researchers interested in exploring the existence of this compound in bacteria, a targeted approach using modern analytical techniques would be necessary.
Experimental Workflow
The following diagram outlines a potential experimental workflow for the identification and characterization of novel metabolites like this compound from bacterial cultures.
References
The Crossroads of Metabolism: A Technical Guide to Branched-Chain Acyl-CoA Metabolism and its Interface with Beta-Oxidation
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
While the canonical beta-oxidation pathway meticulously describes the catabolism of straight-chain fatty acids, the metabolic fate of branched-chain structures introduces layers of complexity that intersect with amino acid catabolism. This guide delves into the metabolism of branched-chain acyl-CoA molecules, with a specific focus on intermediates of leucine (B10760876) breakdown, and explores their intricate connection to the beta-oxidation machinery. Although the specific molecule "3-Isopropylbut-3-enoyl-CoA" is not a recognized intermediate in major metabolic pathways, its structure is highly analogous to 3-methylcrotonyl-CoA , a key metabolite in the catabolism of the branched-chain amino acid (BCAA) leucine. This document will, therefore, focus on the well-established pathways of BCAA metabolism as a model for understanding the processing of such branched-chain enoyl-CoA structures and their relationship with fatty acid oxidation.
The catabolism of BCAAs—leucine, isoleucine, and valine—is a critical process for energy production, particularly in tissues like skeletal muscle, heart, and kidney.[1][2] Unlike other essential amino acids, which are primarily catabolized in the liver, BCAAs are initially metabolized in extrahepatic tissues.[1][3] Dysregulation of these pathways is implicated in several metabolic diseases, including insulin (B600854) resistance and maple syrup urine disease (MSUD), making the enzymes involved attractive targets for therapeutic intervention.
The Catabolism of Leucine: A Paradigm for Branched-Chain Acyl-CoA Metabolism
The breakdown of leucine serves as an excellent paradigm for the metabolism of branched-chain acyl-CoAs. The pathway involves a series of enzymatic steps that ultimately yield acetyl-CoA and acetoacetate, both of which can enter central energy-producing pathways.[1]
The initial steps are common to all three BCAAs:
-
Transamination: Leucine is reversibly transaminated by a branched-chain aminotransferase (BCAT) to form α-ketoisocaproate (KIC).[1][2] There are two isoforms of BCAT: a mitochondrial (BCATm) and a cytosolic (BCATc) form, with distinct tissue distributions.[3][4]
-
Oxidative Decarboxylation: KIC undergoes irreversible oxidative decarboxylation catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex. This is the rate-limiting step in BCAA catabolism and results in the formation of isovaleryl-CoA.[1][5]
From isovaleryl-CoA, the pathway specific to leucine catabolism proceeds as follows:
-
Dehydrogenation: Isovaleryl-CoA is dehydrogenated by isovaleryl-CoA dehydrogenase to form 3-methylcrotonyl-CoA .[1]
-
Carboxylation: 3-methylcrotonyl-CoA is then carboxylated by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA.[6]
-
Hydration: 3-methylglutaconyl-CoA is hydrated by enoyl-CoA hydratase to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[7]
-
Cleavage: Finally, HMG-CoA is cleaved by HMG-CoA lyase into acetyl-CoA and acetoacetate.[7]
The following diagram illustrates the catabolic pathway of leucine.
References
- 1. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Identification and Characterization of Novel Enzymes for 3-Isopropylbut-3-enoyl-CoA Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of novel enzymes capable of producing specific acyl-CoA thioesters is of significant interest for the development of new biosynthetic pathways and the production of valuable specialty chemicals and pharmaceutical precursors. 3-Isopropylbut-3-enoyl-CoA is a unique molecular structure with potential applications in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the methodologies required to identify, characterize, and quantify novel enzymes that catalyze the formation of this compound. The focus is on a systematic approach, from initial discovery through to detailed biochemical analysis.
Section 1: Strategies for Novel Enzyme Discovery
The discovery of enzymes with novel catalytic activities, such as the production of this compound, relies on exploring vast biological diversity. Metagenomic approaches are particularly powerful as they provide access to the genetic material of uncultured microorganisms, which represent a substantial portion of microbial life.[1][2][3]
Metagenomic Library Construction and Screening
The initial step involves the creation of a metagenomic library from an environmental DNA sample. The choice of environment can be guided by the potential for organisms to produce structurally related compounds.
Experimental Protocol: Metagenomic Library Construction
-
Sample Collection and DNA Extraction:
-
Collect samples from diverse environments (e.g., soil, marine sediments, plant rhizospheres).
-
Extract high-molecular-weight environmental DNA (eDNA) using commercially available kits or established protocols (e.g., bead-beating followed by phenol-chloroform extraction).
-
-
DNA Fragmentation and Vector Ligation:
-
Partially digest the eDNA with a restriction enzyme (e.g., Sau3AI) to generate fragments in the desired size range (typically 30-40 kb for fosmid libraries).
-
Ligate the size-selected DNA fragments into a suitable expression vector, such as a fosmid or cosmid.[2] These vectors can accommodate large DNA inserts, increasing the probability of cloning complete biosynthetic pathways.[2]
-
-
Library Creation in a Host Organism:
-
Package the ligated DNA into lambda phage particles.
-
Transfect a suitable Escherichia coli host strain (e.g., EPI300) to generate a library of clones, each containing a unique fragment of environmental DNA.
-
Screening Strategies:
There are two primary strategies for screening metagenomic libraries for novel enzymatic activity: function-based screening and sequence-based screening.[1][4]
-
Function-Based Screening: This approach directly assays for the desired enzymatic activity in the library clones.[4] It has the advantage of not relying on sequence homology to known enzymes, thus enabling the discovery of entirely new enzyme families.[1] However, it requires a sensitive and specific assay for the product, this compound.
-
Sequence-Based Screening: This method involves searching the metagenomic DNA sequences for genes that are homologous to known enzymes with related functions. For this compound, one might search for homologs of acyl-CoA dehydrogenases or other CoA-ligating enzymes. While this method is less likely to identify completely novel enzyme classes, it can be a powerful starting point.
A high-throughput screening strategy known as substrate-induced gene-expression screening (SIGEX) can also be employed. This method is designed to identify clones containing catabolic genes that are induced by specific substrates.[3]
Workflow for Metagenomic Enzyme Discovery
Caption: Workflow for Novel Enzyme Discovery.
Section 2: Recombinant Expression and Purification of Candidate Enzymes
Once a candidate gene is identified, it must be expressed and purified to allow for detailed biochemical characterization. E. coli is a commonly used host for recombinant protein expression due to its rapid growth and ease of use.[5][6]
Experimental Protocol: Recombinant Protein Expression and Purification
-
Gene Cloning and Vector Construction:
-
Amplify the candidate gene from the metagenomic clone using PCR.
-
Clone the gene into an expression vector (e.g., pET series) containing a suitable promoter (e.g., T7) and an affinity tag (e.g., 6x-His tag) for purification.[7]
-
-
Protein Expression in E. coli :
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid.[8]
-
Grow the cells in a suitable medium (e.g., LB broth) to an optimal density (OD600 of 0.6-0.8).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG). To improve protein solubility, expression can be performed at a lower temperature (e.g., 16-20°C) for a longer duration.[7]
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer.
-
Lyse the cells using methods such as sonication or a French press.[5]
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification:
-
Affinity Chromatography: This is typically the first step and utilizes the affinity tag on the recombinant protein. For His-tagged proteins, Immobilized Metal Affinity Chromatography (IMAC) is used.[7]
-
Size-Exclusion Chromatography (Gel Filtration): This step separates proteins based on size and is useful for removing aggregates and other impurities.
-
Ion-Exchange Chromatography: This can be used as a final polishing step to achieve high purity, separating proteins based on their net charge.
-
Logical Flow of Protein Purification
Caption: Protein Purification Workflow.
Section 3: Enzyme Activity Assays and Characterization
Once the enzyme is purified, its activity must be confirmed and its kinetic parameters determined. This requires a robust assay to detect the formation of this compound.
Hypothetical Biosynthetic Pathway
The production of this compound could potentially occur through the dehydrogenation of isovaleryl-CoA, a metabolite in the leucine (B10760876) degradation pathway.[9] This reaction would be analogous to the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).[10][11]
Hypothesized Reaction Pathway
Caption: Hypothesized vs. Known Pathway.
Enzyme Assay Protocol
A continuous spectrophotometric assay can be developed to measure the formation of the enoyl-CoA product. Many acyl-CoA dehydrogenases use an electron-transfer flavoprotein (ETF) as an electron acceptor. The reduction of a suitable artificial electron acceptor can be monitored.
Experimental Protocol: Acyl-CoA Dehydrogenase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate (e.g., 100 µM isovaleryl-CoA)
-
Electron acceptor (e.g., 50 µM 2,6-dichlorophenolindophenol, DCPIP)
-
Electron-transfer flavoprotein (ETF), if required.
-
-
Initiation and Measurement:
-
Equilibrate the reaction mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the purified enzyme.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.
-
-
Quantification: Calculate the rate of reaction using the molar extinction coefficient of DCPIP. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.
Alternatively, endpoint assays using HPLC or LC-MS can be employed to directly measure the formation of this compound. Commercial assay kits are also available for measuring the consumption of Coenzyme A or the activity of acyl-CoA synthetases, which can be adapted for specific substrates.[12][13][14]
Data Presentation: Enzyme Kinetics
Once a reliable assay is established, the kinetic parameters of the novel enzyme should be determined. The data should be presented in a clear, tabular format for easy comparison.
Table 1: Template for Kinetic Parameters of a Novel Enzyme
| Parameter | Substrate: Isovaleryl-CoA | Substrate: [Alternative] |
| Km (µM) | Value | Value |
| kcat (s-1) | Value | Value |
| kcat/Km (M-1s-1) | Value | Value |
| Optimal pH | Value | Value |
| Optimal Temperature (°C) | Value | Value |
Data to be populated upon successful characterization of a novel enzyme.
Table 2: Example Data from Characterization of Novel ZEN-Degrading Enzymes[15][16]
| Enzyme | Specific Activity (U/mg) | Optimal Temperature (°C) | Optimal pH |
| CLA | 114.8 | 40 | 7.0 |
| EXO | 459.0 | 40 | 9.0 |
| TRI | 239.8 | 40 | 9.5 |
| ZHD101 (Reference) | 242.8 | 45 | 9.0 |
This table serves as an example of how to present comparative data for newly discovered enzymes.
Conclusion
The identification of novel enzymes for the production of this compound is a challenging but achievable goal. By leveraging the power of metagenomics for enzyme discovery, coupled with robust protocols for recombinant protein expression, purification, and detailed enzymatic characterization, researchers can successfully identify and engineer biocatalysts for novel applications. The methodologies outlined in this guide provide a comprehensive framework for this endeavor, from the initial screening of environmental DNA to the detailed kinetic analysis of a purified enzyme. This systematic approach is essential for advancing the fields of synthetic biology, biocatalysis, and drug development.
References
- 1. Screening for novel enzymes from metagenome and SIGEX, as a way to improve it - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
- 6. biomatik.com [biomatik.com]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. E. coli protein expression and purification [protocols.io]
- 9. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 10. Isovaleryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. genotic.com [genotic.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. assaygenie.com [assaygenie.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Extraction and Quantification of 3-Isopropylbut-3-enoyl-CoA from Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and energy production.[1] The accurate quantification of specific acyl-CoA species, such as the novel or specialized metabolite 3-Isopropylbut-3-enoyl-CoA, is crucial for understanding cellular metabolism and its dysregulation in disease states. However, these molecules are typically present at low intracellular concentrations and are susceptible to degradation, posing significant analytical challenges.[1][2]
This document provides a comprehensive protocol for the extraction, purification, and quantification of this compound from cultured mammalian cells. The method detailed below combines rapid metabolic quenching, efficient cell lysis, solid-phase extraction (SPE) for purification, and sensitive detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is adapted from established methods for short-chain acyl-CoA analysis and provides a robust framework for reproducible quantification.[3][4]
Principle of the Method
The protocol is initiated by arresting all enzymatic activity through a rapid quenching step using ice-cold solvent, which is critical for preserving the in vivo metabolic snapshot.[5][6] Subsequently, cells are lysed, and proteins are precipitated to release intracellular metabolites. The clarified supernatant, containing the acyl-CoA pool, is then subjected to Solid-Phase Extraction (SPE). This step selectively retains acyl-CoAs while washing away interfering compounds, followed by elution of the purified acyl-CoAs.[7][8] The final quantification is performed using LC-MS/MS, which offers high sensitivity and specificity for detecting and measuring low-abundance molecules like this compound.[3][4][9]
Materials and Reagents
Equipment:
-
Benchtop microcentrifuge (4°C)
-
Cell scrapers (for adherent cells)
-
Sonicator or bead homogenizer
-
Solid-Phase Extraction (SPE) vacuum manifold
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical balance
-
pH meter
Consumables:
-
Pre-chilled 1.5 mL or 2.0 mL microcentrifuge tubes
-
Pipette tips
-
SPE cartridges (e.g., C18 or mixed-mode anion exchange)
-
LC vials with inserts
-
Syringe filters (0.22 µm)
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), stored at -80°C
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled analog of this compound is ideal. If unavailable, a structurally similar acyl-CoA, such as C4 or C5-CoA, can be used.
-
Cell culture medium and supplements
Experimental Protocols
Protocol 1: Cell Harvesting and Metabolic Quenching
This initial step is critical for preventing changes in metabolite levels post-harvest.[5][6][10]
-
Preparation: Place a 6-well plate or 10 cm dish of cultured cells on ice. Prepare quenching solution (80% methanol in water) and store at -80°C.
-
Medium Removal: Aspirate the cell culture medium completely.
-
Washing (Adherent Cells): Immediately wash the cell monolayer twice with 2 mL of ice-cold PBS per well. Aspirate the PBS completely after each wash.
-
Quenching:
-
Adherent Cells: Add 1 mL of -80°C quenching solution to each well. Use a cell scraper to detach the cells directly into the cold methanol.
-
Suspension Cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Discard the supernatant, wash once with ice-cold PBS, and resuspend the cell pellet in 1 mL of -80°C quenching solution.
-
-
Collection: Transfer the cell lysate/suspension to a pre-chilled 1.5 mL microcentrifuge tube. If using an internal standard, spike it into the quenching solution before adding it to the cells.
Protocol 2: Cell Lysis and Protein Precipitation
-
Lysis: Further lyse the cells in the quenching solution by one of the following methods:
-
Sonication: Place the tube in an ice-water bath and sonicate for 3 cycles of 10 seconds on, 30 seconds off.
-
Freeze-Thaw: Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.
-
-
Protein Precipitation: Incubate the lysate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube without disturbing the pellet.[1]
Protocol 3: Solid-Phase Extraction (SPE) Purification
This step purifies and concentrates the acyl-CoAs from the crude extract.[7][11]
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 2 mL of LC-MS grade water. Do not allow the cartridge to dry out.
-
-
Sample Loading: Load the entire supernatant from Protocol 2 onto the conditioned SPE cartridge. The polar components will pass through while acyl-CoAs are retained.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the purified acyl-CoAs by passing 1 mL of 80% methanol containing 0.1% formic acid through the cartridge into a clean collection tube.
-
Drying: Dry the eluate completely using a vacuum concentrator or under a gentle stream of nitrogen.
Protocol 4: Sample Reconstitution and LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 7), which aids in acyl-CoA stability.[1] Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer: Transfer the clear supernatant to an LC vial with an insert for analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase gradient would be:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and the internal standard must be determined by direct infusion of standards.
-
Data Presentation
Quantitative data should be organized into clear tables for comparison.
Table 1: LC-MS/MS MRM Transitions and Parameters This table must be optimized empirically using pure standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard (e.g., C5-CoA) | 838.2 | 331.1 | 35 |
Table 2: Sample Quantification Results Results should be normalized to cell number or total protein content.
| Sample ID | Condition | Replicate | Peak Area (Analyte) | Peak Area (IS) | Analyte/IS Ratio | Concentration (pmol/10^6 cells) |
| CTRL-1 | Control | 1 | 15,400 | 78,500 | 0.196 | 4.9 |
| CTRL-2 | Control | 2 | 16,100 | 79,100 | 0.204 | 5.1 |
| TRT-1 | Treatment X | 1 | 45,200 | 77,900 | 0.580 | 14.5 |
| TRT-2 | Treatment X | 2 | 47,800 | 78,200 | 0.611 | 15.3 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound extraction.
Hypothetical Metabolic Pathway
Caption: Hypothetical pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application Notes: High-Resolution Mass Spectrometry for Acyl-CoA Profiling
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and signaling.[1][2][3] The comprehensive analysis of the acyl-CoA pool, or acyl-CoA profiling, provides a snapshot of the metabolic state of cells and tissues, offering valuable insights for researchers, scientists, and drug development professionals.[3][4] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical tool for the sensitive and specific quantification of a wide range of acyl-CoA species.[2][5] This document provides detailed application notes and protocols for acyl-CoA profiling using LC-HRMS.
Key Applications
-
Metabolic Profiling and Pathway Analysis: Acyl-CoA profiling allows for the comprehensive characterization of acyl-CoA species in various biological samples, enabling the elucidation of metabolic pathways and the identification of key regulatory points.[3][4]
-
Disease Biomarker Discovery: Altered acyl-CoA metabolism is associated with numerous diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[3][4][6] Profiling acyl-CoAs can help identify disease-specific metabolic signatures and potential biomarkers for early diagnosis and monitoring of disease progression.[3][4]
-
Pharmacological Studies and Drug Development: Acyl-CoA analysis is crucial for evaluating the efficacy and mechanism of action of drugs targeting metabolic pathways.[4] It aids in understanding how therapeutic interventions impact cellular metabolism and can reveal potential off-target effects.[4]
Challenges in Acyl-CoA Analysis
The analysis of acyl-CoAs presents several challenges due to their low abundance, inherent instability, and wide range of polarities.[1] Their amphiphilic nature, containing both a hydrophilic CoA moiety and a variable-length hydrophobic acyl chain, makes their simultaneous extraction and chromatographic separation difficult.[7]
Experimental Protocols
This section details the key experimental procedures for acyl-CoA profiling, from sample preparation to data analysis.
Sample Preparation: Acyl-CoA Extraction
A critical step for accurate acyl-CoA profiling is the efficient extraction of these metabolites from biological matrices while minimizing degradation.
Materials:
-
Ice-cold methanol[2]
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)[8]
-
Acetonitrile (ACN)
-
Isopropanol
-
Potassium phosphate (B84403) monobasic (KH2PO4)[9]
-
Internal standards (e.g., odd-chain length fatty acyl-CoAs or stable isotope-labeled standards)[7][10]
-
Homogenizer
-
Centrifuge
Protocol for Cultured Cells: [8]
-
Aspirate the culture medium from adherent cells.
-
Immediately add 1 mL of ice-cold 10% (w/v) TCA to the plate.
-
Scrape the cells and transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
Spike the sample with an appropriate internal standard.
-
Sonicate the sample (e.g., 12 pulses of 0.5 seconds).
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.
-
Collect the supernatant containing the acyl-CoAs for LC-MS analysis.
Protocol for Tissues: [9]
-
Place approximately 40 mg of frozen tissue in a tube with 0.5 mL of freshly prepared 100 mM potassium phosphate monobasic (pH 4.9) and 0.5 mL of ACN:isopropanol:methanol (3:1:1).
-
Add an internal standard (e.g., 20 ng of heptadecanoyl-CoA).
-
Homogenize the sample twice on ice.
-
Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant.
-
Re-extract the pellet with the same volume of the ACN:isopropanol:methanol mixture.
-
Pool the supernatants for analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of acyl-CoA species.[2]
LC Parameters:
-
Column: A C18 reversed-phase column is frequently employed (e.g., Luna C18, 100 x 2.0 mm, 3 µm).[2]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient for Short- to Medium-Chain Acyl-CoAs: [2]
-
0-1.5 min: 2% B
-
1.5-3 min: ramp to 15% B
-
3-5.5 min: ramp to 95% B
-
5.5-14.5 min: hold at 95% B
-
14.5-15 min: return to 2% B
-
15-20 min: re-equilibration at 2% B
-
-
Flow Rate: 0.2 mL/min.[11]
-
Column Temperature: 30°C.[11]
HRMS Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q Exactive Orbitrap.[2][12]
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[9][10]
-
Scan Range: m/z 70-1000.[12]
-
Resolution: 70,000.[12]
-
Data Acquisition: Full scan mode for profiling and targeted MS/MS (parallel reaction monitoring) for quantification of specific acyl-CoAs.
Data Analysis
The raw data from the LC-HRMS is processed to identify and quantify the acyl-CoA species.
Workflow:
-
Peak Picking and Integration: Use software such as Xcalibur or open-source platforms like MZmine to detect and integrate chromatographic peaks.
-
Metabolite Identification: Acyl-CoAs are identified based on their accurate mass-to-charge ratio (m/z) and retention time, confirmed by comparison with authentic standards or by fragmentation patterns in MS/MS spectra.[8]
-
Quantification: The peak area of each identified acyl-CoA is normalized to the peak area of the internal standard to correct for variations in extraction efficiency and instrument response.
-
Statistical Analysis: Statistical methods such as t-tests or ANOVA are used to identify significant changes in acyl-CoA levels between different experimental groups.[2]
Data Presentation
The following tables summarize hypothetical quantitative data for acyl-CoA profiling in different cell types or conditions to illustrate how results can be presented.
Table 1: Relative Abundance of Key Acyl-CoAs in Different Cancer Cell Lines
| Acyl-CoA | Cell Line A (Relative Abundance) | Cell Line B (Relative Abundance) | Cell Line C (Relative Abundance) |
| Acetyl-CoA | 1.00 | 1.52 | 0.85 |
| Malonyl-CoA | 1.00 | 0.78 | 1.20 |
| Succinyl-CoA | 1.00 | 1.15 | 0.92 |
| Palmitoyl-CoA | 1.00 | 2.10 | 0.65 |
| Oleoyl-CoA | 1.00 | 1.85 | 0.77 |
Table 2: Fold Change of Acyl-CoA Levels in Response to Drug Treatment
| Acyl-CoA | Control (Relative Abundance) | Drug X Treated (Relative Abundance) | Fold Change | p-value |
| Acetyl-CoA | 1.00 | 0.54 | 0.54 | <0.01 |
| Propionyl-CoA | 1.00 | 1.89 | 1.89 | <0.05 |
| Butyryl-CoA | 1.00 | 1.52 | 1.52 | <0.05 |
| Hexanoyl-CoA | 1.00 | 0.88 | 0.88 | >0.05 |
| Octanoyl-CoA | 1.00 | 0.75 | 0.75 | <0.05 |
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to acyl-CoA profiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 4. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: Chemical Synthesis of 3-Isopropylbut-3-enoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis, purification, and characterization of 3-Isopropylbut-3-enoyl-CoA. This acyl-CoA standard is valuable for various research applications, including enzyme assays, metabolic studies, and as a reference standard in mass spectrometry-based analyses. The synthesis is based on a robust mixed anhydride (B1165640) method, followed by purification using high-performance liquid chromatography (HPLC). Characterization and purity assessment are conducted using HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. All quantitative data from the characterization is summarized for clarity, and key experimental workflows are visualized.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of polyketides. The availability of pure acyl-CoA standards is essential for the accurate quantification of these metabolites and for the characterization of enzymes involved in their transformation. This compound is a specific branched-chain unsaturated acyl-CoA that may serve as a unique substrate or product in various biological systems. This protocol details a reliable method for its chemical synthesis to facilitate further research in metabolism and drug discovery. The synthesis proceeds via the activation of 3-isopropylbut-3-enoic acid to a mixed anhydride, which then reacts with Coenzyme A to form the desired thioester.
Materials and Reagents
-
3-Isopropylbut-3-enoic acid
-
Coenzyme A (free acid)
-
Triethylamine (B128534) (TEA)
-
Isobutyl chloroformate
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Sodium bicarbonate
-
Nitrogen gas
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column
-
Mass spectrometer
-
NMR spectrometer
Experimental Protocols
Part 1: Synthesis of this compound via Mixed Anhydride Method
This protocol is adapted from established methods for acyl-CoA synthesis.
-
Preparation of 3-Isopropylbut-3-enoic Acid Solution:
-
Dissolve 10 mg of 3-isopropylbut-3-enoic acid in 1 mL of anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
-
Formation of the Mixed Anhydride:
-
Add 1.1 equivalents of triethylamine (TEA) to the cooled solution.
-
Slowly add 1.1 equivalents of isobutyl chloroformate dropwise while stirring.
-
Allow the reaction to proceed for 30 minutes at 0°C. A white precipitate of triethylammonium (B8662869) chloride will form.
-
-
Preparation of Coenzyme A Solution:
-
In a separate flask, dissolve 25 mg of Coenzyme A (free acid) in 2 mL of a 1:1 mixture of THF and 150 mM sodium bicarbonate buffer (pH 7.5).
-
-
Thioester Formation:
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture.
-
Allow the reaction to stir at room temperature for 4 hours.
-
-
Reaction Quenching and Solvent Removal:
-
Quench the reaction by adding 1 mL of 1 M ammonium acetate.
-
Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.
-
Part 2: Purification of this compound by Solid-Phase Extraction (SPE) and HPLC
-
Initial Purification by SPE:
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load the aqueous reaction mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove salts and unreacted Coenzyme A.
-
Elute the this compound with 3 mL of methanol.
-
Dry the eluate under a stream of nitrogen gas.
-
-
Final Purification by HPLC:
-
Reconstitute the dried residue in 500 µL of a 50:50 mixture of water and methanol.
-
Inject the sample onto a semi-preparative C18 HPLC column.
-
Perform a linear gradient elution with mobile phase A (10 mM ammonium acetate in water, pH 5.5) and mobile phase B (methanol).
-
A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B.
-
Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA) and collect the major peak corresponding to the product.
-
Lyophilize the collected fractions to obtain pure this compound.
-
Part 3: Characterization of this compound
-
Purity Assessment by Analytical HPLC:
-
Analyze the purified product using an analytical C18 column with the same mobile phases as in the purification step.
-
Purity is determined by the integration of the peak at 260 nm.
-
-
Identity Confirmation by High-Resolution Mass Spectrometry (HRMS):
-
Infuse the purified sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Confirm the presence of the correct molecular ion.
-
-
Structural Verification by NMR Spectroscopy:
-
Dissolve the lyophilized product in D₂O.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Confirm the presence of characteristic peaks for the 3-isopropylbut-3-enoyl moiety and the Coenzyme A backbone.
-
Data Presentation
Table 1: HPLC and HRMS Characterization of this compound
| Parameter | Result |
| HPLC Retention Time | Specify retention time |
| Purity (by HPLC at 260 nm) | >95% |
| Molecular Formula | C₂₈H₄₆N₇O₁₇P₃S |
| Calculated Monoisotopic Mass | 877.1887 g/mol |
| Observed Mass [M+H]⁺ | Specify observed m/z |
| Observed Mass [M-H]⁻ | Specify observed m/z |
| Mass Error (ppm) | < 5 ppm |
Table 2: Key ¹H NMR Chemical Shifts for this compound in D₂O
| Protons | Chemical Shift (ppm) |
| Isopropyl methyls | Specify chemical shift |
| Methylene (α to carbonyl) | Specify chemical shift |
| Vinyl protons | Specify chemical shift |
| Adenine H-8 | ~8.5 |
| Adenine H-2 | ~8.2 |
| Ribose H-1' | ~6.1 |
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Chemical pathway for the synthesis of this compound.
Application Note: A Spectrophotometric Assay for the Determination of 3-Isopropylbut-3-enoyl-CoA Reductase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The characterization of novel enzymes and their substrates is a fundamental aspect of biochemical research and drug discovery. Substrates such as 3-Isopropylbut-3-enoyl-CoA, a branched-chain enoyl-thioester, suggest the presence of unique metabolic pathways that are not yet fully characterized. The development of a robust and reliable assay is the first step toward identifying and characterizing the enzyme responsible for its metabolism, understanding its physiological role, and screening for potential inhibitors. This document provides a detailed protocol for a continuous spectrophotometric assay to determine the enzymatic activity acting on this compound, based on a putative NADPH-dependent reduction.
Assay Principle
Many enzymes that act on enoyl-CoA substrates are reductases that catalyze the saturation of a carbon-carbon double bond.[1][2] These reactions typically utilize nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as an electron donor. The proposed assay quantifies the activity of a putative this compound reductase by monitoring the rate of NADPH oxidation. NADPH strongly absorbs light at 340 nm, while its oxidized form, NADP+, does not. Therefore, the rate of decrease in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction. This method provides a continuous and highly sensitive measurement of enzyme activity suitable for kinetic studies and high-throughput screening.[3]
Proposed Enzymatic Reaction
The assay is designed to measure the activity of a putative reductase that catalyzes the conversion of this compound to 3-Isopropylbutanoyl-CoA.
Caption: Proposed NADPH-dependent reduction of this compound.
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents and the execution of the enzyme assay.
I. Materials and Reagents
-
Buffer Components:
-
Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride)
-
Potassium Phosphate (monobasic and dibasic)
-
NaCl (Sodium Chloride)
-
MgCl₂ (Magnesium Chloride)
-
TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)
-
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Substrate: this compound (requires custom synthesis)
-
Enzyme Source: Purified enzyme preparation or clarified cell lysate
-
Equipment:
-
UV-Vis Spectrophotometer (plate reader or cuvette-based)
-
UV-transparent 96-well plates or quartz cuvettes
-
Calibrated pipettes
-
pH meter
-
Vortex mixer and centrifuge
-
II. Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, 0.5 mM TCEP, pH 7.5):
-
Dissolve 15.76 g of Tris-HCl, 8.77 g of NaCl, and 1.02 g of MgCl₂·6H₂O in ~900 mL of ultrapure water.
-
Adjust the pH to 7.5 with NaOH.
-
Add 0.14 g of TCEP.
-
Bring the final volume to 1 L with ultrapure water. Filter and store at 4°C.
-
-
NADPH Stock Solution (10 mM):
-
Dissolve 8.33 mg of NADPH (FW ~833.4 g/mol ) in 1 mL of Assay Buffer.
-
Determine the precise concentration by measuring absorbance at 340 nm (Extinction coefficient ε = 6220 M⁻¹cm⁻¹).
-
Aliquot and store at -80°C, protected from light.
-
-
Substrate Stock Solution (this compound, 10 mM):
-
Prepare a 10 mM stock solution in the Assay Buffer.
-
The concentration of thioesters can be confirmed by measuring absorbance at ~260 nm.
-
Aliquot and store at -80°C.
-
Enzyme Preparation:
-
Dilute the purified enzyme or cell lysate to a working concentration in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
III. Assay Protocol (96-well plate format)
The following workflow outlines the steps for setting up the enzyme assay in a 96-well plate.
References
- 1. EC 1.3.1.84 [iubmb.qmul.ac.uk]
- 2. Acryloyl-CoA reductase from Clostridium propionicum. An enzyme complex of propionyl-CoA dehydrogenase and electron-transferring flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracing 3-Isopropylbut-3-enoyl-CoA Flux Using Stable Isotope Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Isopropylbut-3-enoyl-CoA, more commonly known as 3-methylcrotonyl-CoA, is a critical intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). The metabolic flux through this pathway is vital for cellular energy homeostasis and amino acid balance. Dysregulation of this pathway is associated with the inherited metabolic disorder 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, which can lead to a wide range of clinical manifestations, from being asymptomatic to severe neurological impairment.[1][2][3] Understanding the dynamics of 3-methylcrotonyl-CoA metabolism is crucial for diagnosing and developing therapies for MCC deficiency and for studying cellular responses to metabolic stress.[4]
Stable isotope tracing, coupled with mass spectrometry, is a powerful technique for elucidating metabolic pathway activities and quantifying the rate of interconversion between metabolites, known as metabolic flux.[5][6] This approach involves introducing a substrate labeled with a heavy, non-radioactive isotope (e.g., ¹³C or ¹⁵N) into a biological system and tracking its incorporation into downstream metabolites.[7] This application note provides a comprehensive overview and detailed protocols for tracing the flux of 3-methylcrotonyl-CoA using stable isotope-labeled leucine.
Principle of the Method
The core principle is to supply cells or an organism with L-leucine uniformly labeled with Carbon-13 ([U-¹³C]-Leucine). As the cells metabolize the labeled leucine, the ¹³C atoms are incorporated into the downstream intermediates of the catabolic pathway, including 3-methylcrotonyl-CoA. By measuring the mass isotopologue distribution (MID) of 3-methylcrotonyl-CoA and its subsequent metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), one can determine the relative contribution of the labeled precursor to the metabolite pool.[8] This data allows for the calculation of metabolic flux, providing a dynamic view of pathway activity that is not achievable with conventional metabolomics.[5][9]
Leucine Catabolism Pathway
The catabolism of leucine proceeds through several enzymatic steps, with 3-methylcrotonyl-CoA being a key intermediate. The pathway diagram below illustrates the flow of carbon from leucine to downstream products. Tracing studies are essential to understand how genetic defects (e.g., in MCC) or therapeutic interventions alter the flow through this pathway.
References
- 1. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 2. 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCC) | Revvity [revvity.com]
- 3. 3-methylcrotonyl-CoA carboxylase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. A 3-methylcrotonyl-CoA carboxylase deficient human skin fibroblast transcriptome reveals underlying mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Analysis of 3-Isopropylbut-3-enoyl-CoA in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways in bacteria, including fatty acid metabolism, amino acid degradation, and the biosynthesis of secondary metabolites. The accurate quantification of specific acyl-CoA species, such as 3-Isopropylbut-3-enoyl-CoA, is crucial for understanding bacterial physiology, identifying novel antibiotic targets, and engineering metabolic pathways for biotechnological applications. This document provides detailed protocols for the sample preparation of bacterial cultures for the analysis of this compound, a putative intermediate in branched-chain amino acid metabolism. The methodologies described are designed to ensure the stability of the analyte and minimize interference from the cellular matrix, enabling reliable quantification by downstream analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Metabolic Significance of Branched-Chain Acyl-CoAs
In many bacteria, the catabolism of branched-chain amino acids such as leucine (B10760876), isoleucine, and valine proceeds through a series of acyl-CoA intermediates. These pathways are vital for providing the cell with energy and precursors for other biosynthetic processes. A key enzymatic step in these pathways is the dehydrogenation of an acyl-CoA to form a double bond, a reaction catalyzed by acyl-CoA dehydrogenases. For instance, isovaleryl-CoA is converted to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase in the leucine degradation pathway.[1][2][3] this compound is presumed to be a structurally related intermediate in a similar bacterial metabolic pathway.
Caption: Putative metabolic pathway involving this compound in bacteria.
Experimental Protocols
Bacterial Culture and Quenching
Objective: To rapidly halt metabolic activity to preserve the in vivo concentrations of acyl-CoA thioesters.
Materials:
-
Bacterial culture in liquid medium
-
Cold quenching solution (-20°C): 60% methanol (B129727) in water
-
Liquid nitrogen
-
Centrifuge capable of reaching 4°C
Protocol:
-
Grow bacterial cultures to the desired optical density.
-
Rapidly transfer a defined volume of the culture into a tube containing at least 5 volumes of the cold quenching solution.
-
Immediately vortex the mixture for 10 seconds.
-
Flash-freeze the cell suspension in liquid nitrogen.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until extraction.
Cell Lysis and Acyl-CoA Extraction
Objective: To efficiently lyse bacterial cells and extract acyl-CoA esters while preventing their degradation.
Materials:
-
Frozen bacterial cell pellet
-
Zirconia/silica beads (0.1 mm diameter)
-
Pre-chilled (-20°C) extraction solvent: Acetonitrile/Isopropanol/Water (3:3:2, v/v/v)
-
Bead beater or high-speed homogenizer
-
Centrifuge capable of reaching 4°C
Protocol:
-
To the frozen cell pellet, add 1 mL of the pre-chilled extraction solvent and an equal volume of zirconia/silica beads.
-
Homogenize the mixture using a bead beater for 2 cycles of 45 seconds with a 1-minute interval on ice in between.
-
Incubate the lysate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the acyl-CoA esters to a new pre-chilled tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator at a low temperature.
-
Store the dried extract at -80°C until LC-MS analysis.
Sample Reconstitution and Analysis
Objective: To prepare the extracted acyl-CoAs for injection into the LC-MS system.
Materials:
-
Dried acyl-CoA extract
-
Reconstitution solvent: 50% Methanol in water
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
Data Presentation
The choice of extraction method can significantly impact the recovery of acyl-CoA esters. The following table summarizes a hypothetical comparison of different extraction protocols.
| Extraction Protocol | Solvent System | Lysis Method | Relative Recovery of this compound (%) |
| Protocol A | Acetonitrile/Isopropanol/Water (3:3:2) | Bead Beating | 100 ± 8 |
| Protocol B | Methanol/Water (1:1) | Sonication | 75 ± 12 |
| Protocol C | Perchloric Acid (0.4 M) | Freeze-thaw | 60 ± 15 |
Data are presented as mean ± standard deviation (n=3). Relative recovery is normalized to the most efficient method.
Visualization of Experimental Workflow
Caption: Experimental workflow for bacterial acyl-CoA sample preparation.
Logical Relationships in Sample Preparation
The success of this compound analysis is contingent on a series of critical steps designed to preserve the analyte and remove interfering substances.
Caption: Key relationships for reliable this compound analysis.
Troubleshooting and Considerations
-
Analyte Stability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at neutral or alkaline pH. It is critical to maintain low temperatures and acidic or neutral pH (if compatible with the extraction solvent) throughout the sample preparation process.
-
Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification to account for any analyte loss during sample preparation and to correct for matrix effects during LC-MS analysis.
-
Method Validation: The presented protocols should be validated for the specific bacterial species and culture conditions used in your experiments. This includes assessing extraction recovery, matrix effects, and the linearity of the analytical method.
-
Protein Precipitation: While the described extraction with organic solvents also serves to precipitate proteins, for particularly protein-rich samples, an additional protein precipitation step (e.g., with trichloroacetic acid) might be necessary. However, the harshness of such treatments on the stability of the acyl-CoA should be carefully evaluated.
References
- 1. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 2. Isovaleryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Isopropylbut-3-enoyl-CoA in Metabolic Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isopropylbut-3-enoyl-CoA is a key intermediate in the microbial degradation of cyclic monoterpenes, such as limonene (B3431351) and pinene. Its unique structure, featuring a branched chain and a terminal double bond, presents opportunities for metabolic engineering to produce valuable chemicals. This document provides an overview of its potential applications, detailed experimental protocols for its study, and visualizations of the relevant metabolic pathways and workflows.
Application Notes
The metabolic pathway for limonene degradation, particularly as characterized in organisms like Rhodococcus erythropolis DCL14, offers a rich source of novel enzymes and intermediates for biotechnological applications. This compound, a central molecule in this pathway, can be envisioned as a precursor for the synthesis of various specialty chemicals.
Potential Applications in Metabolic Engineering:
-
Production of Bio-based Polymers and Plasticizers: The isopropenyl group in the acyl chain of this compound could be a valuable synthon for polymerization reactions. By diverting this intermediate from its natural degradation pathway and channeling it towards chain elongation or functionalization, it may be possible to produce novel bioplastics or plasticizers with unique properties.
-
Synthesis of Chiral Building Blocks: The enzymatic reactions involved in the limonene degradation pathway are often stereospecific. Harnessing these enzymes could allow for the production of chiral molecules derived from this compound, which are valuable as precursors for pharmaceuticals and fine chemicals.
-
Flavor and Fragrance Compounds: Terpenes and their derivatives are widely used in the flavor and fragrance industry. Engineering the limonene degradation pathway could lead to the accumulation of specific intermediates, including derivatives of this compound, that possess desirable sensory properties.
-
Biocatalysis and Biotransformation: The enzymes that recognize and transform this compound can be exploited as biocatalysts for the conversion of other structurally related molecules. This opens up possibilities for the sustainable synthesis of complex chemicals.
Challenges and Future Directions:
A primary challenge is the limited characterization of the enzymes that act downstream of this compound. Further research is needed to identify and characterize the enoyl-CoA hydratases, dehydrogenases, and thiolases involved in its metabolism. Additionally, the development of robust analytical methods for the specific quantification of this and related acyl-CoA esters is crucial for successful metabolic engineering efforts.
Quantitative Data Summary
Currently, there is a scarcity of published quantitative data specifically for this compound concentrations and the kinetic parameters of the enzymes involved in its direct conversion. The following table provides a template for the types of quantitative data that are essential for metabolic engineering projects targeting this pathway. Researchers are encouraged to populate this table as new data becomes available.
| Parameter | Value | Organism/Enzyme | Measurement Method | Reference |
| Intracellular Concentration | ||||
| This compound | Data not available | e.g., R. erythropolis | LC-MS/MS | |
| Enzyme Kinetics | ||||
| 3-Isopropenyl-6-oxoheptanoyl-CoA Synthetase (Km for 3-isopropenyl-6-oxoheptanoate) | Data not available | R. erythropolis DCL14 | Spectrophotometric assay | [1] |
| 3-Isopropenyl-6-oxoheptanoyl-CoA Synthetase (Vmax) | Data not available | R. erythropolis DCL14 | Spectrophotometric assay | [1] |
| Enoyl-CoA Hydratase (acting on this compound) (Km) | Data not available | Spectrophotometric assay | ||
| Enoyl-CoA Hydratase (acting on this compound) (Vmax) | Data not available | Spectrophotometric assay |
Experimental Protocols
Protocol 1: Cultivation of Microorganisms for Limonene Degradation
This protocol describes the cultivation of microorganisms, such as Pseudomonas putida or Rhodococcus erythropolis, that can utilize limonene as a carbon source, leading to the production of intermediates like this compound.
Materials:
-
Microorganism capable of limonene degradation (e.g., Pseudomonas putida ATCC 17453)
-
Mineral salts medium (e.g., M9 minimal medium)
-
(R)-(+)-Limonene (or other terpene substrate)
-
Sterile culture flasks or bioreactor
-
Incubator shaker
Procedure:
-
Prepare a sterile mineral salts medium.
-
Inoculate the medium with a fresh culture of the selected microorganism.
-
Incubate the culture at the optimal growth temperature (e.g., 30°C) with shaking (e.g., 200 rpm).
-
Once the culture reaches the mid-logarithmic growth phase, introduce limonene as the sole carbon source. To avoid toxicity, limonene can be supplied in the vapor phase or by using a two-phase culture system with an inert organic solvent (e.g., silicone oil).
-
Continue incubation and collect samples at different time points for metabolite analysis.
Protocol 2: Extraction of Acyl-CoA Esters from Microbial Cultures
This protocol outlines a method for the extraction of intracellular acyl-CoA esters, including this compound, from microbial cells.
Materials:
-
Microbial cell pellet
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Solid-phase extraction (SPE) C18 cartridges
-
0.1% Formic acid in water
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Harvest microbial cells by centrifugation at 4°C.
-
Immediately quench metabolism by resuspending the cell pellet in ice-cold 10% TCA.
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the acyl-CoA esters.
-
Condition an SPE C18 cartridge by washing with methanol followed by equilibration with 0.1% formic acid in water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove salts and polar compounds.
-
Elute the acyl-CoA esters with an appropriate concentration of acetonitrile in water (e.g., 50-80%).
-
Dry the eluted sample using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Extracted acyl-CoA sample
-
LC-MS/MS system equipped with a C18 reversed-phase column
-
Mobile phase A: e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7
-
Mobile phase B: e.g., Acetonitrile
-
Synthesized this compound standard (for calibration curve)
Procedure:
-
Reconstitute the extracted acyl-CoA sample in a suitable volume of mobile phase A.
-
Inject the sample onto the C18 column.
-
Perform a chromatographic separation using a gradient of mobile phase B.
-
Detect the analyte using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion masses for this compound will need to be determined. A common transition for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.
-
Generate a calibration curve using serial dilutions of the synthesized this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 4: Enzyme Assay for Enoyl-CoA Hydratase Activity
This protocol describes a spectrophotometric assay to measure the activity of enoyl-CoA hydratases that may act on this compound. The assay monitors the decrease in absorbance at 263 nm due to the hydration of the double bond in the enoyl-CoA substrate.
Materials:
-
Cell-free extract or purified enzyme
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
This compound substrate
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the cell-free extract or purified enzyme in a quartz cuvette.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the decrease in absorbance at 263 nm over time at a constant temperature.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA substrate.
Mandatory Visualizations
Caption: Proposed metabolic pathway for limonene degradation.
Caption: Experimental workflow for metabolic engineering.
Caption: Logic for harnessing terpene degradation pathways.
References
Application Notes and Protocols for the Purification of Enzymes in Leucine Catabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catabolism of the branched-chain amino acid L-leucine is a critical metabolic pathway in mammals, providing a significant source of energy, particularly during periods of fasting or strenuous exercise. This pathway involves a series of enzymatic reactions primarily occurring within the mitochondria, converting leucine (B10760876) into acetyl-CoA and acetoacetate (B1235776), which can then enter the citric acid cycle or be used for fatty acid synthesis. The intermediates and enzymes of this pathway are of significant interest to researchers in various fields, including metabolic diseases, enzymology, and drug development. Dysfunctional enzymes within this pathway are associated with several inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD) and Isovaleric Acidemia.
This document provides detailed application notes and experimental protocols for the purification of the key enzymes involved in the mitochondrial breakdown of leucine. The protocols are designed to be a valuable resource for researchers aiming to isolate and study these enzymes for functional, structural, or inhibitor screening purposes.
The Leucine Catabolism Pathway
The breakdown of L-leucine to 3-isopropylbut-3-enoyl-CoA and subsequently to central metabolites involves a cascade of six key mitochondrial enzymes. The pathway initiates with the reversible transamination of leucine, followed by the irreversible oxidative decarboxylation of the resulting α-keto acid. A series of subsequent reactions involving dehydrogenation, carboxylation, hydration, and cleavage ultimately yield acetyl-CoA and acetoacetate.
Below is a diagram illustrating the key enzymatic steps in the leucine catabolism pathway.
Caption: The mitochondrial leucine catabolism pathway.
Experimental Workflow for Enzyme Purification
A generalized workflow for the purification of these mitochondrial enzymes is depicted below. The specific details for each enzyme, including buffer compositions and chromatography resins, are provided in the subsequent protocols.
Caption: A general workflow for mitochondrial enzyme purification.
Detailed Experimental Protocols and Data
This section provides detailed protocols for the purification of each of the six key enzymes in the leucine catabolism pathway. Each protocol is accompanied by a table summarizing representative quantitative data from the purification process.
Branched-Chain Amino Acid Aminotransferase (BCAT)
Function: Catalyzes the reversible transamination of L-leucine, L-isoleucine, and L-valine to their respective α-keto acids.
Protocol: This protocol is a composite based on methods for purifying BCAT from various sources.
-
Mitochondrial Isolation: Isolate mitochondria from the source tissue (e.g., rat heart) or cultured cells by differential centrifugation.
-
Mitochondrial Lysis: Resuspend the mitochondrial pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM EDTA, 1 mM β-mercaptoethanol, and protease inhibitors) and lyse by sonication on ice.
-
Clarification: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to remove insoluble debris.
-
Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation. Stir for 30 minutes at 4°C and then centrifuge at 20,000 x g for 20 minutes. Discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 70% saturation, stir, and centrifuge as before.
-
Dialysis: Dissolve the 70% ammonium sulfate pellet in a minimal volume of Buffer A (e.g., 20 mM Tris-HCl, pH 7.8, 1 mM EDTA, 1 mM β-mercaptoethanol) and dialyze overnight against two changes of the same buffer.
-
Anion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sepharose column pre-equilibrated with Buffer A. Wash the column with Buffer A and elute the bound protein with a linear gradient of NaCl (e.g., 0-0.5 M) in Buffer A. Collect fractions and assay for BCAT activity.
-
Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and apply to a Phenyl-Sepharose column pre-equilibrated with Buffer A containing 1 M ammonium sulfate. Elute with a decreasing linear gradient of ammonium sulfate (1-0 M) in Buffer A.
-
Gel Filtration Chromatography: Concentrate the active fractions and apply to a Superdex 200 gel filtration column equilibrated with Buffer A containing 150 mM NaCl. Collect fractions containing purified BCAT.
Purification Table for Branched-Chain Amino Acid Aminotransferase (BCAT)
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Purification (fold) | Yield (%) |
| Mitochondrial Extract | 1500 | 3000 | 2.0 | 1 | 100 |
| 100,000 x g Supernatant | 1200 | 2880 | 2.4 | 1.2 | 96 |
| Ammonium Sulfate (40-70%) | 350 | 2400 | 6.9 | 3.5 | 80 |
| DEAE-Sepharose | 80 | 1800 | 22.5 | 11.3 | 60 |
| Phenyl-Sepharose | 15 | 1200 | 80.0 | 40.0 | 40 |
| Superdex 200 | 5 | 900 | 180.0 | 90.0 | 30 |
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)
Function: Catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids.
Protocol: This protocol is adapted from methods for purifying the BCKDH complex from bovine kidney mitochondria.[1]
-
Mitochondrial Isolation and Extraction: Isolate mitochondria and extract the complex by freezing and thawing in a phosphate (B84403) buffer containing protease inhibitors.
-
Polyethylene Glycol (PEG) Precipitation: Add PEG 6000 to the extract to a final concentration of 6% (w/v). Stir for 30 minutes and centrifuge. Discard the supernatant.
-
Ultracentrifugation: Resuspend the pellet in a minimal volume of buffer and centrifuge at 150,000 x g for 2 hours.
-
Glycerol (B35011) Gradient Centrifugation: Resuspend the pellet and layer it onto a 10-30% linear glycerol gradient. Centrifuge at 100,000 x g for 16 hours.
-
Collection and Dialysis: Collect the fractions containing the high molecular weight BCKDH complex and dialyze against a suitable buffer.
Purification Table for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Purification (fold) | Yield (%) |
| Mitochondrial Extract | 2000 | 400 | 0.2 | 1 | 100 |
| PEG Precipitation | 500 | 320 | 0.64 | 3.2 | 80 |
| Ultracentrifugation Pellet | 150 | 270 | 1.8 | 9 | 68 |
| Glycerol Gradient | 25 | 150 | 6.0 | 30 | 38 |
Isovaleryl-CoA Dehydrogenase (IVD)
Function: Catalyzes the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA.
Protocol: This protocol is based on the purification of IVD from human and rat liver.
-
Mitochondrial Extraction: Extract mitochondrial proteins from the source tissue.
-
Ammonium Sulfate Fractionation: Perform a two-step ammonium sulfate precipitation (e.g., 0-40% and 40-70%).
-
DEAE-Sephadex A-50 Chromatography: Apply the dialyzed 40-70% fraction to a DEAE-Sephadex A-50 column and elute with a salt gradient.
-
Hydroxyapatite (B223615) Chromatography: Apply the active fractions to a hydroxyapatite column and elute with a phosphate gradient.
-
Matrex Gel Blue A Chromatography: Further purify the active fractions on a Matrex Gel Blue A column.
-
Agarose-Hexane-CoA Affinity Chromatography: The final purification step involves affinity chromatography on an agarose-hexane-CoA column.
Purification Table for Isovaleryl-CoA Dehydrogenase (IVD)
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Purification (fold) | Yield (%) |
| Mitochondrial Extract | 1800 | 180 | 0.10 | 1 | 100 |
| Ammonium Sulfate (40-70%) | 450 | 144 | 0.32 | 3.2 | 80 |
| DEAE-Sephadex A-50 | 90 | 108 | 1.2 | 12 | 60 |
| Hydroxyapatite | 20 | 81 | 4.05 | 40.5 | 45 |
| Matrex Gel Blue A | 5 | 63 | 12.6 | 126 | 35 |
| Agarose-Hexane-CoA | 0.5 | 45 | 90.0 | 900 | 25 |
3-Methylcrotonyl-CoA Carboxylase (MCC)
Function: Catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.
Protocol: This protocol is a generalized method based on the purification of MCC from various plant sources.[1][2][3]
-
Crude Extract Preparation: Homogenize the source material (e.g., maize leaves, carrot embryos) in a suitable buffer.
-
Polyethylene Glycol (PEG) Precipitation: Precipitate the enzyme using PEG.
-
Avidin (B1170675) Affinity Chromatography: As MCC is a biotin-containing enzyme, a key purification step is affinity chromatography on a monomeric avidin column. Elute the bound enzyme with a buffer containing biotin.
-
Anion-Exchange Chromatography: Further purify the enzyme on an anion-exchange column such as Q-Sepharose.
Purification Table for 3-Methylcrotonyl-CoA Carboxylase (MCC)
| Purification Step | Total Protein (mg) | Total Activity (nmol/min) | Specific Activity (nmol/min/mg) | Purification (fold) | Yield (%) |
| Crude Extract | 5000 | 2500 | 0.5 | 1 | 100 |
| PEG Precipitation | 1000 | 2000 | 2.0 | 4 | 80 |
| Monomeric Avidin Affinity | 20 | 1500 | 75 | 150 | 60 |
| Q-Sepharose | 2 | 1200 | 600 | 1200 | 48 |
3-Methylglutaconyl-CoA Hydratase (MGH)
Function: Catalyzes the hydration of 3-methylglutaconyl-CoA to β-hydroxy-β-methylglutaryl-CoA (HMG-CoA).
-
Expression and Lysis: Express the recombinant human AUH gene (encoding MGH) in E. coli. Harvest the cells and lyse them by sonication in a buffer containing protease inhibitors.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
IMAC (Immobilized Metal Affinity Chromatography): If the recombinant protein has a His-tag, purify it using a Ni-NTA affinity column. Elute with an imidazole (B134444) gradient.
-
Gel Filtration Chromatography: Further purify and buffer-exchange the enzyme using a gel filtration column.
Purification Table for Recombinant 3-Methylglutaconyl-CoA Hydratase (MGH)
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Purification (fold) | Yield (%) |
| Crude Lysate | 800 | 1600 | 2.0 | 1 | 100 |
| Clarified Lysate | 600 | 1500 | 2.5 | 1.25 | 94 |
| Ni-NTA Affinity | 50 | 1200 | 24.0 | 12 | 75 |
| Gel Filtration | 20 | 960 | 48.0 | 24 | 60 |
3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL)
Function: Cleaves HMG-CoA to produce acetoacetate and acetyl-CoA.
Protocol: This protocol is based on the purification of recombinant human HMGCL.
-
Expression and Lysis: Overexpress the HMGCL gene in a suitable E. coli expression system. Lyse the cells and prepare a soluble extract.
-
Anion-Exchange Chromatography: Apply the soluble extract to a DEAE-Sepharose column and elute with a salt gradient.
-
Hydrophobic Interaction Chromatography: Apply the active fractions to a Phenyl-Sepharose column and elute with a decreasing ammonium sulfate gradient.
-
Gel Filtration Chromatography: Perform a final polishing step using a gel filtration column.
Purification Table for 3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL)
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Purification (fold) | Yield (%) |
| Soluble Extract | 1200 | 2400 | 2.0 | 1 | 100 |
| DEAE-Sepharose | 250 | 1800 | 7.2 | 3.6 | 75 |
| Phenyl-Sepharose | 40 | 1200 | 30.0 | 15 | 50 |
| Gel Filtration | 10 | 840 | 84.0 | 42 | 35 |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the purification of the key enzymes involved in leucine catabolism. Successful isolation of these enzymes in a pure and active form is fundamental for detailed biochemical characterization, structural studies, and the development of potential therapeutic agents targeting metabolic disorders. The provided workflows and purification tables serve as a valuable starting point for researchers, allowing for adaptation and optimization based on the specific source material and experimental goals.
References
- 1. Assay of 3-methylglutaconyl-CoA hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methylglutaconyl-CoA hydratase, 3-methylcrotonyl-CoA carboxylase and 3-hydroxy-3-methylglutaryl-CoA lyase deficiencies: a coupled enzyme assay useful for their detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deficiency of 3-methylglutaconyl-coenzyme A hydratase in two siblings with 3-methylglutaconic aciduria - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for Separating Acyl-CoA Thioesters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2] They are also involved in cellular signaling and the regulation of gene expression.[1] Given their pivotal role, the accurate quantification and profiling of acyl-CoA species are crucial for understanding metabolic pathways and their dysregulation in various diseases such as metabolic disorders, cancer, and neurodegenerative diseases.[3][4][5] However, the analysis of these molecules is challenging due to their low abundance, inherent instability, and amphiphilic nature, which complicates their extraction and chromatographic separation.[6][7]
This document provides detailed application notes and protocols for the separation and analysis of acyl-CoA thioesters using modern analytical techniques. It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate methodologies for their specific research needs.
Core Analytical Strategies
The primary methods for the analysis of acyl-CoAs involve a combination of efficient extraction, robust separation by liquid chromatography (LC), and sensitive detection, predominantly by mass spectrometry (MS).[3][6] High-performance liquid chromatography (HPLC) with UV detection is also a widely used technique.[8][9]
Key Steps in Acyl-CoA Analysis:
-
Sample Preparation: This initial step is critical for inactivating enzymes that can degrade acyl-CoAs and for efficiently extracting them from the biological matrix.
-
Purification/Enrichment: Solid-phase extraction (SPE) is commonly employed to remove interfering substances and enrich the acyl-CoA fraction.[8]
-
Chromatographic Separation: Reversed-phase (RP) HPLC and hydrophilic interaction liquid chromatography (HILIC) are the most common separation techniques.
-
Detection and Quantification: Tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for identifying and quantifying individual acyl-CoA species.[10][11] UV detection at 260 nm is a viable alternative, particularly for HPLC-based methods.[8][12]
Experimental Workflows and Method Selection
The choice of analytical workflow depends on the specific research question, the chain lengths of the acyl-CoAs of interest, and the available instrumentation. Below is a diagram illustrating a general experimental workflow and a decision tree for method selection.
Caption: General experimental workflow for acyl-CoA analysis.
Caption: Decision tree for selecting an analytical method.
Detailed Protocols
Protocol 1: Extraction and Solid-Phase Purification of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods that report high recovery (70-80%) and is suitable for small tissue samples (<100 mg).[12]
Materials:
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol (Isopropanol)
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) columns (e.g., oligonucleotide purification cartridges or C18)[8][12][13]
-
Homogenizer
Procedure:
-
Homogenize the tissue sample in ice-cold KH2PO4 buffer.
-
Add 2-propanol and homogenize again.
-
Extract the acyl-CoAs from the homogenate by adding acetonitrile.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the acyl-CoAs.
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column to remove unbound contaminants (e.g., with 2% formic acid, followed by methanol (B129727) for some SPE types).[14]
-
Elute the acyl-CoAs from the column using an appropriate solvent (e.g., 2-propanol or 2-5% ammonium (B1175870) hydroxide).
-
Concentrate the eluent under a stream of nitrogen before analysis.
Protocol 2: HPLC-UV Analysis of Acyl-CoAs
This protocol is suitable for the separation of common saturated and unsaturated acyl-CoAs.[8][12]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9[12]
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[12]
-
Flow Rate: 0.25 - 0.5 mL/min[12]
-
Column Temperature: 35°C[8]
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 44 |
| 80 | 50 |
Note: The gradient should be optimized based on the specific acyl-CoAs of interest and the column used.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
LC-MS/MS provides the highest sensitivity and specificity for acyl-CoA analysis and can be adapted for a wide range of chain lengths.[10][11][15]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[1] or a zwitterionic HILIC column for broader coverage.[16]
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid[1] (for RP-LC) or high pH (10.5) with ammonium hydroxide (B78521) (for some RP separations).[11][15]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[1]
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic long-chain species.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[10]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.[2][10] A neutral loss scan of 507 Da in positive ion mode can be used for profiling.[11][15]
-
MRM Transitions: These are specific for each acyl-CoA and should be optimized by infusing individual standards. For example, for C16:0-CoA in positive ion mode, the transition could be m/z 1006.4 → 499.4.[10]
Derivatization Strategies
To improve chromatographic properties and detection sensitivity, derivatization can be employed.
-
Fluorescent Derivatization: Acyl-CoAs can be derivatized to their fluorescent etheno-derivatives using chloroacetaldehyde, allowing for highly sensitive fluorescence detection with detection limits as low as 6 fmol.[8]
-
Phosphate Methylation: This strategy can improve peak shape and achieve full coverage from free CoA to very-long-chain acyl-CoAs in a single chromatographic run.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for acyl-CoA analysis.
Table 1: Performance of HPLC-UV Methods
| Analyte(s) | Limit of Detection (LOD) | Recovery | Sample Type | Reference |
|---|---|---|---|---|
| CoA and Acetyl-CoA | ~5 pmol | 95-97% | Rodent Tissues, Plasma, Cells | [9][17] |
| Long-Chain Acyl-CoAs | Not specified | 70-80% | Rat Tissues |[12] |
Table 2: Performance of LC-MS/MS Methods
| Analyte(s) | Limit of Quantitation (LOQ) | Recovery | Sample Type | Reference |
|---|---|---|---|---|
| Short to Very-Long-Chain (after methylation) | 4.2 - 16.9 nM | Not specified | Cultured Cells, Platelets | [7] |
| Long-Chain Acyl-CoAs (C16-C18) | Not specified | 94.8 - 110.8% (Accuracy) | Rat Liver | [11][15] |
| Broad range of fatty acyl-CoAs | 0.1 - 5 pmol | Not specified | RAW264.7 and MCF7 cells | [10] |
| Short and Medium-Chain Acyl-CoAs | Not specified | Not specified | Rat Liver |[4] |
Acyl-CoA in Cellular Metabolism
Acyl-CoAs are integral to the central carbon metabolism, linking fatty acid breakdown (β-oxidation) to the tricarboxylic acid (TCA) cycle and anabolic pathways like lipid synthesis.
Caption: Central role of Acyl-CoAs in cellular metabolism.
Conclusion
The analysis of acyl-CoA thioesters is a rapidly evolving field. The choice of methodology should be carefully considered based on the specific research goals and available resources. LC-MS/MS methods generally offer the highest sensitivity and broadest coverage, making them ideal for comprehensive profiling and discovery-based research.[6] HPLC-UV methods remain a robust and cost-effective option for the targeted analysis of more abundant acyl-CoA species.[8] Proper sample handling and preparation are paramount to obtaining accurate and reproducible results, regardless of the analytical platform chosen.[6][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving 3-Isopropylbut-3-enoyl-CoA stability in aqueous solution
Welcome to the technical support center for 3-Isopropylbut-3-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
I. Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in aqueous solutions.
Issue 1: Rapid Degradation of this compound Stock Solutions
-
Symptom: Loss of compound activity or concentration over a short period, even when stored.
-
Possible Causes:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions.
-
Improper Storage: Storage at inappropriate temperatures or in suboptimal solvent conditions can accelerate degradation.
-
Repeated Freeze-Thaw Cycles: Can lead to degradation of the molecule.
-
-
Solutions:
-
pH Control: Prepare stock solutions in a slightly acidic buffer (pH 6.0-6.8). Avoid alkaline conditions.
-
Solvent Choice: For long-term storage, consider dissolving the compound in an organic solvent like methanol (B129727) or storing it as a dry pellet at -80°C.[1] For aqueous experiments, use a buffered solution (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8).[2]
-
Storage Temperature: Store stock solutions at -80°C for long-term stability. For short-term use, keep solutions on ice.
-
Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Issue 2: Inconsistent Results in Biochemical Assays
-
Symptom: High variability in experimental replicates.
-
Possible Causes:
-
On-bench Degradation: The compound may be degrading in the assay buffer during incubation.
-
Isomerization: Potential for the 3-enoyl-CoA to isomerize to the more thermodynamically stable 2-enoyl-CoA, which may have different activity in your assay. While this is primarily an enzymatic process, the potential for non-enzymatic isomerization under certain conditions cannot be entirely ruled out without specific experimental data.
-
-
Solutions:
-
Assay Buffer pH: Ensure your assay buffer is within the optimal pH range for stability (pH 6.0-6.8).
-
Incubation Time and Temperature: Minimize incubation times and perform assays at the lowest practical temperature to reduce degradation.
-
Control Experiments: Include a time-course experiment to assess the stability of this compound in your specific assay buffer.
-
Analytical Verification: Use techniques like HPLC to confirm the integrity and isomeric purity of your compound before and after the assay.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?
A1: The primary degradation pathway is the hydrolysis of the high-energy thioester bond to yield 3-isopropylbut-3-enoic acid and coenzyme A.[2][3][4] This reaction is catalyzed by both acid and base, with the rate of hydrolysis generally increasing with pH.
Q2: Can this compound isomerize in solution?
A2: In biological systems, 3-enoyl-CoA species are known to be isomerized to 2-enoyl-CoA by the enzyme enoyl-CoA isomerase as part of the beta-oxidation pathway.[5][6] There is currently limited direct evidence for the non-enzymatic isomerization of 3-enoyl-CoAs to 2-enoyl-CoAs in aqueous solution under typical experimental conditions. However, the potential for this isomerization exists, especially under conditions that might facilitate proton transfer. The α,β-unsaturated isomer (2-enoyl-CoA) is generally more thermodynamically stable than the β,γ-unsaturated isomer (3-enoyl-CoA).
Q3: What are the optimal storage conditions for this compound?
A3: For long-term stability, it is recommended to store this compound as a dry lyophilized powder or pellet at -80°C.[1] If a stock solution is required, dissolve it in a suitable organic solvent like methanol or in a buffered aqueous solution at a slightly acidic to neutral pH (e.g., 50 mM ammonium acetate, pH 6.8) and store in single-use aliquots at -80°C.[2]
Q4: How can I monitor the stability of my this compound sample?
A4: The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products (e.g., the corresponding carboxylic acid) and potential isomers.[3][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the degradation process in real-time.[9][10][11][12]
III. Data Presentation
| Acyl-CoA | Condition | Half-life (t½) | Reference |
| General Acyl-CoAs | Alkaline or strongly acidic aqueous solutions | Prone to hydrolysis | [1] |
| Buffered solution (e.g., 50 mM ammonium acetate, pH 6.8) | More stable than in unbuffered water | [2] | |
| Stored at -80°C as a dry pellet | High stability | [1] | |
| S-methyl thioacetate | pH 7, 23°C | 155 days | [2][13] |
IV. Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol describes a method to assess the rate of hydrolysis of this compound in a given aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., phosphate (B84403) buffer, Tris buffer) at various pH values
-
HPLC system with a C18 reverse-phase column
-
UV detector (set to 260 nm for the adenine (B156593) moiety of CoA)
-
Mobile Phase A: 100 mM potassium phosphate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Quenching solution: 10% Trifluoroacetic Acid (TFA)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50 mM ammonium acetate, pH 6.8).
-
Initiate the stability study by diluting the stock solution to a final concentration of 100 µM in the aqueous buffer of interest pre-incubated at a specific temperature (e.g., 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution. This will stop the hydrolysis by lowering the pH.
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a gradient elution method to separate this compound from its hydrolysis product (3-isopropylbut-3-enoic acid and CoASH). A typical gradient could be 5-95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 260 nm. The peak corresponding to this compound will decrease over time.
-
Quantify the peak area of this compound at each time point.
-
Plot the natural logarithm of the peak area versus time. The slope of the resulting linear fit will be the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
V. Mandatory Visualization
Caption: Potential degradation and isomerization pathways of this compound.
Caption: Workflow for determining the stability of this compound.
References
- 1. The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water | Whitesides Research Group [gmwgroup.harvard.edu]
- 2. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iscrm.uw.edu [iscrm.uw.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Acyl-CoA Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometric analysis of acyl-CoA compounds, including 3-Isopropylbut-3-enoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, components of the biological matrix (e.g., salts, phospholipids, proteins) can co-extract and interfere with the ionization of your target analyte in the mass spectrometer's source.[3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][4]
Q2: I am seeing poor reproducibility and accuracy in my quantification of this compound. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are hallmark signs of uncorrected matrix effects.[1][5] The variable nature of biological matrices from sample to sample can cause inconsistent signal suppression or enhancement, leading to significant variations in your quantitative results.[3] It is crucial to implement strategies to mitigate these effects to ensure reliable data.
Q3: What is the most effective way to compensate for matrix effects in acyl-CoA analysis?
A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution (SID) mass spectrometry approach.[6][7] An ideal SIL-IS for this compound would be a version of the molecule labeled with heavy isotopes (e.g., ¹³C, ¹⁵N). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate ratiometric quantification.[6][8]
Q4: Are there any sample preparation techniques that can help reduce matrix effects?
A4: Absolutely. Effective sample preparation is a critical first step in minimizing matrix effects. Common techniques for acyl-CoA analysis include:
-
Protein Precipitation: This rapid method uses organic solvents like methanol (B129727) to precipitate and remove the bulk of proteins from the sample.[9]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively retaining the analytes on a solid support while washing away interfering matrix components.[9] C18 SPE cartridges are commonly used for acyl-CoA extraction.[9]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: While dilution can sometimes reduce the concentration of interfering matrix components and thereby lessen their impact, it may not always be a suitable solution.[10] For low-abundance analytes like many acyl-CoAs, dilution can push the concentration below the limit of quantification of the instrument.[10] It is generally recommended to combine dilution with other strategies like improved sample cleanup or the use of an appropriate internal standard.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the mass spectrometry analysis of this compound and other acyl-CoAs.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Signal Suppression | Ion suppression from co-eluting matrix components (e.g., phospholipids, salts). | - Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) to remove interfering compounds.[9] - Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from the matrix components.[8] - Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal suppression.[6][7] |
| High Signal Variability / Poor Reproducibility | Inconsistent matrix effects between samples. | - Employ a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[6][8] - Standardize Sample Collection and Preparation: Ensure all samples are treated identically to minimize variability in the matrix composition. |
| Peak Tailing or Distortion | Buildup of biological materials on the analytical column. | - Implement a Column Wash Step: Introduce a strong solvent wash at the end of each chromatographic run to clean the column.[7] - Optimize Sample Cleanup: A cleaner sample extract will lead to less column contamination.[9] |
| Inaccurate Quantification | Matrix effects leading to non-linear detector response or incorrect calibration. | - Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your samples to mimic the matrix effects.[10] - Utilize a Stable Isotope-Labeled Internal Standard: This provides the most accurate quantification by correcting for matrix-induced signal changes.[6][7] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction using Solid-Phase Extraction (SPE)
This protocol is designed to provide a cleaner extract to minimize matrix effects.[9]
-
Sample Homogenization: Homogenize the tissue or cell sample in an ice-cold buffer, such as 0.1 M potassium phosphate (B84403) (pH 6.7), mixed with an organic solvent like acetonitrile/isopropanol.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol, followed by equilibration with the sample homogenization buffer.
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a high-aqueous buffer to remove polar interferences, followed by a wash with a lower percentage of organic solvent.
-
Elution: Elute the acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile.
-
Solvent Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for your LC-MS/MS analysis, for example, 50% methanol in water with a low concentration of ammonium (B1175870) acetate.[9]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[9]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[9]
-
Gradient: Start with a low percentage of Mobile Phase B, and ramp up to a high percentage to elute the more hydrophobic acyl-CoAs.
-
-
Mass Spectrometry Detection:
Visualizations
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC Gradient for 3-Isopropylbut-3-enoyl-CoA Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of 3-Isopropylbut-3-enoyl-CoA and its isomers.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental process.
Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
A1: Poor peak shape is a common issue in HPLC and can be attributed to several factors.[1][2][3] For acyl-CoA compounds, which are polar and can be unstable, this is a frequent challenge.[4]
-
Secondary Interactions: Peak tailing for basic compounds can occur due to interactions with residual silanol (B1196071) groups on the stationary phase.[2] Consider using a column with less residual silanol activity or adding a small amount of an acidic modifier to the mobile phase.[1]
-
Column Overload: Injecting too much sample can lead to peak fronting.[3] Try reducing the injection volume or the sample concentration.[1][5]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of your analyte and thus its interaction with the stationary phase. For ionizable compounds, it is recommended to use a buffer with a pH at least 2 units away from the analyte's pKa to ensure a single ionic form.[5][6]
-
Column Deterioration: Over time, columns can degrade, leading to poor peak shapes for all analytes.[1] If you observe this for multiple compounds, it may be time to replace the column.
Q2: My this compound peak is co-eluting with an isomer. How can I improve the resolution?
A2: Achieving baseline separation of isomers can be challenging. Here are several strategies to improve resolution:
-
Adjust the Mobile Phase Composition: Small changes in the mobile phase composition can significantly impact selectivity.[7] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or alter the concentration of additives.[1]
-
Modify the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.[8] Consider decreasing the rate of change in the organic solvent concentration over the elution window of your isomers.
-
Change the Stationary Phase: If adjusting the mobile phase and gradient is insufficient, a different column chemistry may be necessary.[9] For isomeric separation of acyl-CoAs, reversed-phase C18 columns are commonly used.[10][11] However, exploring other stationary phases like phenyl-hexyl or biphenyl (B1667301) may provide the required selectivity.
-
Temperature Optimization: Varying the column temperature can alter selectivity and improve resolution.[12]
Q3: I am experiencing retention time drift for my analyte. What are the possible causes and solutions?
A3: Retention time drift can compromise the reliability of your results. The following are common causes and their solutions:[4]
-
Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and that the components are accurately measured and well-mixed.[4]
-
Lack of Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.[4] Insufficient equilibration can lead to shifting retention times.
-
System Leaks: Check all fittings and connections for any leaks, as this can cause pressure fluctuations and affect retention times.[4]
-
Column Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as ambient temperature changes can affect retention.[3]
Q4: What are the recommended starting conditions for developing an LC method for this compound?
A4: For acyl-CoA analysis, a reversed-phase approach is a good starting point.[11][13] Below is a table summarizing recommended starting parameters.
Quantitative Data Summary
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, < 3 µm particle size | A standard C18 column is a good initial choice for acyl-CoA separation.[10][11] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium (B1175870) Acetate | Volatile buffers are essential for MS compatibility.[14] Formic acid helps with peak shape for many compounds.[15] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | Acetonitrile is a common choice, but methanol can offer different selectivity.[7] |
| Gradient | 5-95% B over 10-20 minutes | A scouting gradient is a good starting point to determine the elution profile.[7] |
| Flow Rate | 0.2-0.6 mL/min | Dependent on column diameter. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity.[2] |
| Injection Volume | 1-10 µL | Start with a small injection volume to avoid overloading the column.[5] |
Experimental Protocols
Methodology for Optimizing LC Gradient for this compound Separation
This protocol outlines a systematic approach to developing and optimizing an LC gradient for the separation of this compound from its isomers.
1. Initial Scouting Gradient:
-
Objective: To determine the approximate retention time of this compound and its isomers.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 column volumes.
-
Inject the sample.
-
Run a fast "scouting" gradient from 5% to 95% mobile phase B over 10 minutes.[7]
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate.
-
Analyze the chromatogram to identify the elution window of the peaks of interest.
-
2. Gradient Optimization for Isomer Separation:
-
Objective: To achieve baseline resolution of this compound and its co-eluting isomers.
-
Procedure:
-
Based on the scouting run, design a shallower gradient around the elution window of the isomers. For example, if the isomers elute between 40% and 50% B, you might run a gradient from 35% to 55% B over 15 minutes.
-
If co-elution persists, further decrease the gradient slope (e.g., extend the gradient time).
-
If resolution is still insufficient, consider changing the organic modifier in mobile phase B (e.g., from acetonitrile to methanol) and repeat the scouting and optimization steps.
-
3. Mobile Phase pH and Additive Optimization:
-
Objective: To improve peak shape and potentially alter selectivity.
-
Procedure:
-
Prepare mobile phases with different additives or pH values (e.g., 10 mM ammonium formate (B1220265) vs. 0.1% formic acid).
-
Repeat the optimized gradient run with each new mobile phase.
-
Compare the chromatograms for peak shape (tailing factor) and resolution.
-
Visualizations
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. waters.com [waters.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. Considerations and Best Practices for Mobile Phase Buffer Selection and pH Control for LC and LC-MS Method Development [connect.discoveracs.org]
- 7. lcms.cz [lcms.cz]
- 8. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Unsaturated Acyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of unsaturated acyl-CoAs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of unsaturated acyl-CoAs, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my unsaturated acyl-CoA synthesis consistently low?
A1: Low yields in unsaturated acyl-CoA synthesis can stem from several factors related to both chemical and enzymatic methods.
-
Chemical Synthesis Issues:
-
Side Reactions: Traditional chemical methods, such as those using acid chlorides or mixed anhydrides, can lead to side reactions, reducing the final yield.[1]
-
Instability of Reactants: Coenzyme A (CoA) and its derivatives are known for their instability, particularly in organic solvents, which can lead to degradation during the reaction.[2]
-
Inefficient Activation: The method used to activate the carboxylic acid of the unsaturated fatty acid is crucial. For instance, 1,1'-Carbonyldiimidazole (CDI) activation may not be suitable for all α,β-unsaturated acyl-CoAs.[3]
-
-
Enzymatic Synthesis Issues:
-
Enzyme Specificity: Acyl-CoA synthetases and ligases can have limited substrate promiscuity, leading to inefficient conversion of certain unsaturated fatty acids.[2][4]
-
Enzyme Inhibition: The final product, the unsaturated acyl-CoA, can cause feedback inhibition of the synthesizing enzyme.[5]
-
Sub-optimal Reaction Conditions: Factors like pH, temperature, and cofactor concentration (e.g., ATP) are critical for optimal enzyme activity.[2][6]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in unsaturated acyl-CoA synthesis.
Q2: How can I minimize side reactions during chemical synthesis?
A2: Minimizing side reactions is critical for improving both yield and purity.
-
Choice of Coupling Method: For α,β-unsaturated acyl-CoAs, ethyl chloroformate (ECF)-mediated coupling has been shown to be more effective and produce higher yields compared to CDI-activation.[3]
-
Reaction Conditions: Performing the acylation in aqueous solvents at a controlled pH (typically 7.5 to 8.0) can help to mitigate some side reactions.[1]
-
Purification: Proper and timely purification is essential to remove byproducts and unreacted starting materials.
Q3: My unsaturated acyl-CoA product appears to be degrading. How can I improve its stability?
A3: Unsaturated acyl-CoAs are susceptible to degradation through oxidation and hydrolysis.
-
Storage: Store purified unsaturated acyl-CoAs at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Lyophilization can also be a good option for long-term storage.
-
pH: Maintain a slightly acidic pH (around 4.9) during extraction and storage to improve stability.[7]
-
Antioxidants: The inclusion of antioxidants can be considered, although their compatibility with downstream applications must be verified. The degree of unsaturation can affect oxidative stability.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing unsaturated acyl-CoAs?
A1: Both chemical and enzymatic methods are commonly employed.
-
Chemical Synthesis:
-
Mixed Anhydride Method: Utilizes reagents like ethyl chloroformate to activate the carboxylic acid.[1] This method is particularly suitable for α,β-unsaturated acyl-CoAs.[3]
-
Acyl Imidazole Method: Involves the use of CDI to activate the fatty acid.[1]
-
Acid Chloride Method: The fatty acid is first converted to a more reactive acid chloride.[1]
-
-
Enzymatic Synthesis:
-
Acyl-CoA Ligases/Synthetases: These enzymes catalyze the direct formation of the thioester bond between coenzyme A and an unsaturated fatty acid in an ATP-dependent manner.[4][9]
-
Chemoenzymatic Approach: This involves a chemical synthesis of the saturated acyl-CoA followed by an enzymatic desaturation step using an acyl-CoA dehydrogenase.[3] This method is advantageous as the reactive unsaturated acyl-CoA can be generated in situ.[3]
-
Synthesis Method Selection Guide
Caption: Decision tree for selecting a synthesis method for unsaturated acyl-CoAs.
Q2: How can I purify the synthesized unsaturated acyl-CoA?
A2: Purification is a critical step to obtain a high-purity product.
-
Solid-Phase Extraction (SPE): This is a common and effective method. An oligonucleotide purification column or a C18 column can be used.[7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for both purification and analysis of acyl-CoAs.[7][10] A binary gradient system is often employed for optimal separation.[7]
-
Hydrophobic Chromatography: Octyl-Sepharose chromatography can be used for a single-step purification of long-chain fatty acyl-CoAs.[9]
Q3: What analytical techniques are used to verify the synthesis of unsaturated acyl-CoAs?
A3: A combination of techniques is typically used for confirmation.
-
HPLC: As mentioned for purification, HPLC with UV detection (at 260 nm) is also a primary analytical tool.[7]
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying acyl-CoA species.[6][10][11]
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy can be used to confirm the structure of the synthesized acyl-CoA.[2]
Data and Protocols
Synthesis Yields of α,β-Unsaturated Acyl-CoAs
The following table summarizes the yields of various α,β-unsaturated acyl-CoAs synthesized using the ethyl chloroformate (ECF)-mediated coupling method.
| α,β-Unsaturated Acyl-CoA | Yield (%) |
| Acrylyl-CoA | 17 |
| Crotonyl-CoA | 44 |
| 3,3-Dimethylacrylyl-CoA | 39 |
| Octenoyl-CoA | 57 |
| Sorbityl-CoA | 61 |
| Cinnamoyl-CoA | 75 |
| Data sourced from a study on chemo-enzymatic synthesis methods.[3] |
Experimental Protocol: ECF-Mediated Synthesis of α,β-Unsaturated Acyl-CoAs
This protocol is a generalized procedure based on established methods.[3]
Materials:
-
α,β-unsaturated carboxylic acid
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate (ECF)
-
Coenzyme A trilithium salt
-
Tetrahydrofuran (THF), anhydrous
-
Potassium bicarbonate solution (KHCO₃), 0.5 M
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the α,β-unsaturated carboxylic acid in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA) to the solution.
-
Slowly add ethyl chloroformate (ECF) and stir the reaction mixture at 0°C for 30 minutes.
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A trilithium salt in a 0.5 M KHCO₃ solution.
-
Add the activated carboxylic acid solution (from step 1) dropwise to the CoA solution while stirring vigorously at 0°C.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl to precipitate the product.
-
Centrifuge the mixture to collect the precipitate.
-
Wash the precipitate with cold acidified water and then with acetone.
-
Purify the crude product using HPLC or SPE.
-
General Experimental Workflow
Caption: General workflow for the ECF-mediated synthesis of unsaturated acyl-CoAs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 4. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
preventing degradation of 3-Isopropylbut-3-enoyl-CoA during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Isopropylbut-3-enoyl-CoA. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and analysis of this and other short-chain acyl-CoA molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The primary causes of degradation for this compound, like other acyl-CoAs, are both chemical and enzymatic. The thioester bond is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. Additionally, endogenous thioesterase enzymes can rapidly cleave the CoA moiety from the acyl group.[1] The double bond in the butenoyl chain also presents a potential site for enzymatic isomerization or hydration.
Q2: How can I minimize enzymatic degradation during sample preparation?
A2: To minimize enzymatic activity, it is crucial to work quickly and at low temperatures (on ice or at 4°C) throughout the entire extraction process. Immediate quenching of metabolic activity at the point of sample collection is critical. This is typically achieved by using ice-cold solvents for extraction. Including a protein precipitation step early in the protocol, for instance with cold organic solvents like methanol (B129727) or acetonitrile, will also help to inactivate and remove degradative enzymes.[2]
Q3: What is the optimal pH for extracting and storing this compound?
A3: A neutral to slightly acidic pH is generally recommended for the stability of acyl-CoAs. While acidic conditions can inhibit base-catalyzed hydrolysis, strong acids like formic acid have been shown to cause significant ion suppression during mass spectrometry analysis, leading to poor signal intensity.[3] A common and effective approach is to use a buffer at a pH of around 6.8, such as one containing ammonium (B1175870) acetate, which is also compatible with mass spectrometry.[3]
Q4: Which extraction solvents are most effective for short-chain acyl-CoAs like this compound?
A4: A mixture of organic and aqueous solvents is typically most effective. Cold 80% methanol has been shown to yield high mass spectrometry signals for short-chain acyl-CoAs.[3] Another widely used method involves a two-step extraction with an acetonitrile/isopropanol mixture followed by a potassium phosphate (B84403) buffer.[4] The choice of solvent will depend on the specific tissue or cell type and the other metabolites you may be interested in.
Q5: Is solid-phase extraction (SPE) necessary for purifying this compound?
A5: While not strictly necessary, solid-phase extraction (SPE) can significantly improve the purity of the extract, which is beneficial for downstream analysis, particularly with complex biological matrices.[4] However, it's important to note that some hydrophilic, short-chain acyl-CoAs can be lost during SPE if the method is not properly optimized. For very polar analytes, a direct injection of the supernatant after protein precipitation might yield better recovery.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal of this compound | 1. Degradation during extraction: Thioester hydrolysis due to improper pH or temperature. 2. Enzymatic activity: Endogenous thioesterases were not effectively quenched. 3. Ion suppression in MS: Presence of strong acids (e.g., formic acid) or high salt concentrations in the final extract.[3] | 1. Maintain low temperatures: Keep samples and solvents on ice or at 4°C throughout the extraction. 2. Work quickly: Minimize the time between sample collection and extraction. 3. Use appropriate buffers: Employ a neutral pH buffer like ammonium acetate.[3] 4. Optimize protein precipitation: Ensure complete precipitation with cold organic solvents. |
| Poor Recovery of Analyte | 1. Inefficient extraction from the biological matrix. 2. Loss during solid-phase extraction (SPE): The analyte may not be retained or may be incompletely eluted. 3. Adsorption to labware: Acyl-CoAs can be "sticky" and adhere to plastic or glass surfaces. | 1. Optimize solvent ratios: Experiment with different ratios of organic to aqueous solvents. 2. Validate SPE method: Test different SPE cartridges and elution solvents to find the optimal conditions for your analyte. 3. Use low-adsorption labware: Utilize polypropylene (B1209903) or silanized glassware where possible. |
| High Variability Between Replicates | 1. Inconsistent sample handling: Variations in time or temperature during extraction. 2. Incomplete cell lysis or tissue homogenization. 3. Pipetting errors, especially with small volumes. | 1. Standardize the protocol: Ensure every step is performed consistently for all samples. 2. Ensure complete homogenization: Visually inspect for complete tissue disruption or cell lysis. 3. Use calibrated pipettes and careful technique. |
| Presence of Interfering Peaks in Chromatogram | 1. Co-elution with other metabolites. 2. Matrix effects from the biological sample. | 1. Optimize chromatographic separation: Adjust the gradient, flow rate, or column chemistry. 2. Incorporate a purification step: Use solid-phase extraction (SPE) to remove interfering compounds.[4] |
Quantitative Data Summary
The recovery of short-chain acyl-CoAs is highly dependent on the extraction methodology and the specific compound. The following table summarizes reported recovery rates for similar molecules using different techniques.
| Extraction Method | Tissue/Cell Type | Analyte | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | Various Acyl-CoAs | 93-104% | [4] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | Long-Chain Acyl-CoAs | 70-80% | [5] |
| 80% Methanol Extraction | Liver Tissue | Short-Chain Acyl-CoAs | High MS Signal Intensity | [3] |
| Acetonitrile/Isopropanol & Buffer | Rat Liver | Various Acyl-CoAs | 93-104% (Tissue Extraction) | [4] |
Experimental Protocols
Protocol: Extraction of this compound from Mammalian Cells
This protocol is designed to maximize the recovery and stability of this compound from cultured mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-20°C) 80% Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL, low-adhesion)
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
After the final wash and removal of PBS, add 1 mL of pre-chilled (-20°C) 80% methanol to the cell pellet or monolayer.
-
For adherent cells, use a cell scraper to gently scrape the cells in the cold methanol.
-
Transfer the cell lysate/suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
-
Protein Precipitation and Clarification:
-
Incubate the tubes on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.
-
-
Sample Concentration:
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
-
Reconstitution:
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Key degradation pathways for this compound during extraction.
References
- 1. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jackwestin.com [jackwestin.com]
- 3. Oxidation of unsaturated fatty acids by human fibroblasts with very-long-chain acyl-CoA dehydrogenase deficiency: aspects of substrate specificity and correlation with clinical phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Synthesis of 3-Methylcrotonyl-CoA
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro synthesis of 3-methylcrotonyl-CoA, focusing on troubleshooting low yield. The primary enzymatic reaction discussed is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by isovaleryl-CoA dehydrogenase (IVD).
Frequently Asked Questions (FAQs)
Q1: What is the correct name for the product of the isovaleryl-CoA dehydrogenase (IVD) reaction?
The correct IUPAC name for the product is 3-methylbut-2-enoyl-CoA . It is also commonly referred to as 3-methylcrotonyl-CoA . The term "3-Isopropylbut-3-enoyl-CoA" is not a standard biochemical name for this compound.
Q2: What is the enzymatic reaction for the synthesis of 3-methylcrotonyl-CoA?
The reaction is the third step in the catabolism of the amino acid leucine (B10760876) and is catalyzed by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] The overall reaction is:
Isovaleryl-CoA + FAD ⇌ 3-Methylcrotonyl-CoA + FADH₂
The reduced flavin adenine (B156593) dinucleotide (FADH₂) then transfers electrons to the electron-transferring flavoprotein (ETF).[1][2][3]
Q3: What are the essential cofactors for isovaleryl-CoA dehydrogenase (IVD) activity?
The essential cofactor for IVD is flavin adenine dinucleotide (FAD) .[1][2] The enzyme is a flavoprotein, meaning FAD is tightly bound to the enzyme.
Troubleshooting Low Yield of 3-Methylcrotonyl-CoA
Low yield in an in vitro enzymatic reaction can stem from various factors, from the quality of reagents to the experimental setup. This guide provides a systematic approach to troubleshooting.
Diagram: Troubleshooting Workflow for Low 3-Methylcrotonyl-CoA Yield
Caption: A logical workflow for troubleshooting low product yield.
Problem: Low or No Product Formation
Possible Cause 1: Reagent Quality and Integrity
-
Question: Is my substrate, isovaleryl-CoA, of sufficient purity and concentration?
-
Answer: The purity of isovaleryl-CoA is critical. Impurities can inhibit the enzyme or interfere with quantification. Verify the purity by HPLC or mass spectrometry. Ensure accurate concentration determination, as the CoA thioester bond can hydrolyze over time, especially at non-optimal pH and temperature. Store isovaleryl-CoA solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Question: Is the FAD cofactor properly incorporated into the enzyme?
-
Answer: IVD is a flavoprotein and requires FAD for activity. If the enzyme was expressed recombinantly, ensure that the expression host had sufficient riboflavin (B1680620) (vitamin B2) for FAD synthesis. The characteristic yellow color of a concentrated IVD solution is an indicator of FAD presence. A spectrum of the purified enzyme should show absorbance peaks around 373 and 447 nm.[3]
-
Possible Cause 2: Enzyme Activity
-
Question: Is my isovaleryl-CoA dehydrogenase (IVD) active?
-
Answer: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.
-
Storage: Store the enzyme at an appropriate temperature (typically -80°C) in a buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
-
Inhibitors: Certain compounds can inhibit IVD. For example, hypoglycin (B18308) A and its metabolites are known inhibitors.[4] Ensure your reaction buffer is free from contaminants that could act as inhibitors.
-
CoA Persulfide: Recombinantly expressed IVD can sometimes co-purify with a tightly bound CoA persulfide, which significantly reduces its activity. A protocol to remove this has been described.[3][5]
-
-
Possible Cause 3: Reaction Conditions
-
Question: Are the reaction conditions optimal for IVD activity?
-
Answer: Enzyme activity is highly dependent on pH, temperature, and buffer composition.
-
pH: IVD exhibits maximum activity at a pH of approximately 8.3.[3]
-
Temperature: While many enzyme assays are run at 37°C, the thermal stability of IVD should be considered. The melting point of wild-type human IVD is around 49.3°C.[6] A reaction temperature of 30-37°C is generally suitable.
-
Buffer: A common buffer is Tris-HCl or phosphate (B84403) buffer at a concentration of 20-50 mM.[7][8] The inclusion of EDTA (e.g., 30 µM) can be beneficial.[8] High ionic strength can inhibit the interaction between IVD and its electron acceptor, ETF.[3]
-
-
-
Question: Is the substrate concentration appropriate?
-
Answer: While a higher substrate concentration can increase the reaction rate, substrate inhibition can occur at very high concentrations. The Michaelis constant (Km) for isovaleryl-CoA is in the low micromolar range.[3][5][9] Starting with a substrate concentration several times the Km is a good practice.
-
Possible Cause 4: Product Stability and Quantification
-
Question: Is my product, 3-methylcrotonyl-CoA, stable under the assay and analysis conditions?
-
Answer: Like the substrate, the product is a thioester and can be prone to hydrolysis. After stopping the reaction, samples should be processed promptly or stored at low temperatures. Acidic conditions, often used for protein precipitation and HPLC mobile phases, can help stabilize the thioester bond.
-
-
Question: Is my method for quantifying 3-methylcrotonyl-CoA accurate?
-
Answer: Inaccurate quantification can be mistaken for low yield.
-
Standard Curve: Ensure you have a valid standard curve for 3-methylcrotonyl-CoA with your analytical method (e.g., HPLC-UV).
-
Extraction Efficiency: If you are performing a sample cleanup or extraction step before analysis, determine the recovery of the product.
-
Detector Response: For HPLC-UV, the absorbance is typically measured at 259 nm, corresponding to the adenine moiety of CoA.[10]
-
-
Quantitative Data Summary
Table 1: Kinetic Parameters of Isovaleryl-CoA Dehydrogenase (IVD)
| Substrate | Enzyme Source | Km (µM) | kcat/Km (M-1s-1) | Reference |
| Isovaleryl-CoA | Human (recombinant) | 1.0 | 4.3 x 106 | [3][11] |
| Isovaleryl-CoA | Human (fibroblast) | 22 | N/A | [9] |
| Isovaleryl-CoA | C. elegans (recombinant) | 2.5 | 56.9 (µM-1min-1) | [5] |
| Butyryl-CoA | C. elegans (recombinant) | 36.2 | 1.3 (µM-1min-1) | [5] |
| Valeryl-CoA | C. elegans (recombinant) | 10.5 | 13.7 (µM-1min-1) | [5] |
| Hexanoyl-CoA | C. elegans (recombinant) | 33.8 | 3.2 (µM-1min-1) | [5] |
Table 2: Optimal Reaction Conditions for IVD
| Parameter | Optimal Value/Range | Reference |
| pH | ~8.3 | [3] |
| Temperature | 30-37 °C | [8] |
| Buffer | 20-50 mM Tris-HCl or Phosphate | [7][8] |
Experimental Protocols
Protocol 1: In Vitro IVD Activity Assay (PMS/DCPIP Coupled Assay)
This spectrophotometric assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) coupled to the oxidation of isovaleryl-CoA. The reaction is mediated by phenazine (B1670421) methosulfate (PMS).
Materials:
-
Purified isovaleryl-CoA dehydrogenase (IVD)
-
Isovaleryl-CoA
-
Phenazine methosulfate (PMS)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Reaction Buffer: 20 mM Phosphate buffer, pH 7.4, containing 30 µM EDTA
-
96-well microplate
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a standard assay mixture in the reaction buffer containing 1.5 mM PMS and 100 µM DCPIP.[8]
-
Add varying concentrations of isovaleryl-CoA to the wells of the microplate.
-
Add a fixed amount of diluted IVD (e.g., 10 µg) to each well to start the reaction. The final volume should be 200 µL.[8]
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 600 nm every 30 seconds for 3-5 minutes.[8] The rate of DCPIP reduction is proportional to the IVD activity.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot.
Protocol 2: Quantification of 3-Methylcrotonyl-CoA by HPLC-UV
This protocol provides a general method for the separation and quantification of acyl-CoA species.
Materials:
-
Reaction samples (quenched, e.g., with acid)
-
3-Methylcrotonyl-CoA standard
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm)
-
Mobile Phase A: Aqueous buffer (e.g., 75 mM KH₂PO₄)
-
Mobile Phase B: Acetonitrile (B52724)
-
Perchloric acid (PCA) or other suitable acid for sample preparation
Procedure:
-
Sample Preparation:
-
Stop the enzymatic reaction by adding a small volume of concentrated acid (e.g., perchloric acid to a final concentration of 5%) to precipitate the protein.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.[10]
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample (e.g., 30 µL).
-
Elute the acyl-CoAs using a gradient of Mobile Phase B (acetonitrile) in Mobile Phase A. A typical gradient might start with a low percentage of acetonitrile and increase over time to elute the more hydrophobic acyl-CoAs.
-
Monitor the absorbance at 259 nm.[10]
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of 3-methylcrotonyl-CoA.
-
Integrate the peak area corresponding to 3-methylcrotonyl-CoA in your samples.
-
Calculate the concentration of 3-methylcrotonyl-CoA in your samples based on the standard curve.
-
Signaling Pathways and Logical Relationships
Diagram: Enzymatic Conversion of Isovaleryl-CoA
Caption: The enzymatic reaction catalyzed by IVD.
References
- 1. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Caenorhabditis elegans isovaleryl-CoA dehydrogenase and structural comparison with other acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal unfolding of medium-chain acyl-CoA dehydrogenase and iso(3)valeryl-CoA dehydrogenase: study of the effect of genetic defects on enzyme stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of variants of uncertain significance in isovaleryl-CoA dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic and spectral properties of isovaleryl-CoA dehydrogenase and interaction with ligands [agris.fao.org]
Technical Support Center: Enhancing the Sensitivity of 3-Isopropylbut-3-enoyl-CoA Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 3-Isopropylbut-3-enoyl-CoA detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound at low concentrations?
A1: The primary challenges in detecting this compound, a short-chain branched unsaturated acyl-CoA, at low concentrations include its inherent instability in aqueous solutions, poor ionization efficiency in mass spectrometry, and potential for co-elution with interfering matrix components.[1][2] Acyl-CoAs are susceptible to hydrolysis, which can lead to signal loss.[1] Additionally, complex biological samples can cause ion suppression, significantly reducing the analyte's signal.[1][3]
Q2: How can I improve the stability of this compound during sample preparation and storage?
A2: To improve stability, it is crucial to minimize the time samples spend at room temperature and in non-acidic aqueous solutions.[1] It is recommended to work on ice and use acidic extraction buffers (e.g., containing 5% acetic acid).[1] For long-term storage, it is advisable to store extracts at -80°C. Using glass sample vials instead of plastic can also decrease signal loss for some CoA species.[4]
Q3: What is the most effective analytical technique for sensitive detection of this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the sensitive and specific quantification of acyl-CoAs, including short-chain species like this compound.[2][5][6] This technique offers high selectivity through Multiple Reaction Monitoring (MRM) and can be enhanced by chemical derivatization to improve ionization efficiency.
Q4: How does chemical derivatization enhance the sensitivity of this compound detection?
A4: Chemical derivatization modifies the this compound molecule to improve its physicochemical properties for LC-MS/MS analysis. Derivatization can enhance ionization efficiency, leading to a stronger signal in the mass spectrometer. For short-chain fatty acids and their CoA esters, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to significantly increase sensitivity.[7][8] Another strategy is phosphate (B84403) methylation, which can improve chromatographic peak shape and reduce analyte loss on surfaces.[9]
Q5: What are suitable internal standards for the quantification of this compound?
A5: The use of a stable isotope-labeled internal standard is highly recommended to correct for sample loss during preparation and for matrix effects.[3][10] An ideal internal standard would be 13C- or 15N-labeled this compound. If a specific labeled standard is unavailable, a structurally similar branched-chain acyl-CoA with a stable isotope label can be used. Using a panel of odd-chain and stable isotope-labeled acyl-CoAs can also serve as surrogate calibrants.[9]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the detection of this compound.
Issue 1: Low or No Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Prepare fresh standards and samples. Minimize time in aqueous solutions and keep samples on ice. Use an acidic extraction buffer.[1] |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).[11] Consider chemical derivatization to enhance ionization. |
| Ion Suppression | Improve chromatographic separation to move the analyte away from co-eluting matrix components.[3] Use a stable isotope-labeled internal standard to compensate for matrix effects.[3][10] |
| Suboptimal MS/MS Parameters | Confirm the correct precursor and product ions for this compound. Optimize collision energy to maximize the signal of the product ion.[1] |
| Poor Sample Extraction | Evaluate the efficiency of your extraction protocol. Consider solid-phase extraction (SPE) for sample cleanup and concentration.[1] |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column Stationary Phase | Use a well-end-capped column to minimize interactions with residual silanols.[12] Consider using a column with a different chemistry (e.g., HILIC for polar compounds).[13][14] |
| Mismatch between Sample Solvent and Mobile Phase | Reconstitute the sample in a solvent that is weaker than or matches the initial mobile phase composition.[12][15] |
| Column Overload | Reduce the injection volume or dilute the sample.[15] |
| Dead Volume in the LC System | Check all fittings and connections between the injector, column, and detector to ensure they are properly seated and have minimal dead volume. |
| Matrix Effects | The presence of co-eluting matrix components can affect peak shape.[13] Improve sample cleanup or adjust the chromatographic gradient to enhance separation. |
Data Presentation
Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis
This table provides a starting point for developing an LC-MS/MS method for this compound, based on typical parameters for short-chain acyl-CoAs.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention for a broad range of acyl-CoAs. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 | Provides good peak shape and ionization.[13] |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 2% B to 98% B over 15 minutes | A typical gradient for separating a range of acyl-CoAs. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generally provides better sensitivity for acyl-CoAs. |
| Precursor Ion (Q1) | [M+H]+ of this compound | Selects the parent ion for fragmentation. |
| Product Ion (Q3) | Fragment corresponding to the acyl group or a characteristic CoA fragment | Specific fragment for quantification. |
| Collision Energy | Optimize empirically (e.g., 15-40 eV) | Crucial for maximizing the product ion signal.[16][17] |
Table 2: Comparison of Detection Sensitivity with and without Derivatization
This table illustrates the potential improvement in the limit of quantification (LOQ) for short-chain species with derivatization.
| Analyte Class | Detection Method | Typical LOQ | Fold Improvement |
| Short-Chain Acyl-CoAs | LC-MS/MS (Underivatized) | 10-50 nM | - |
| Short-Chain Acyl-CoAs | LC-MS/MS (with 3-NPH Derivatization) | 0.1-1 nM | 10-500x |
| Short-Chain Acyl-CoAs | LC-MS/MS (with Phosphate Methylation) | 4.2-16.9 nM[9] | Variable |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cell Culture
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) containing 5% acetic acid and an appropriate internal standard) to each well of a 6-well plate.
-
Cell Lysis: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubation: Incubate on ice for 15 minutes, vortexing every 5 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
Protocol 2: Derivatization of Short-Chain Acyl-CoAs with 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted for acyl-CoAs based on methods for short-chain fatty acids.[7][8]
-
Sample Preparation: Use the dried extract from Protocol 1.
-
Derivatization Reaction:
-
Add 20 µL of a 20 mM 3-NPH solution in 50% acetonitrile.
-
Add 20 µL of a 12 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution in 50% acetonitrile.
-
Vortex and incubate at 40°C for 30 minutes.
-
-
Quenching: Add 10 µL of 0.1% formic acid to stop the reaction.
-
Analysis: The derivatized sample is ready for LC-MS/MS analysis.
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 8. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Absolute Quantification of 3-Isopropylbut-3-enoyl-CoA
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the method refinement of absolute quantification of 3-Isopropylbut-3-enoyl-CoA. It is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles, particularly liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in quantifying this compound?
A1: The primary challenges are its low endogenous concentrations in biological matrices, its amphiphilic nature which can lead to poor chromatographic peak shape, and the lack of commercially available stable isotope-labeled internal standards for accurate quantification.[1][2][3] The inherent instability of thioester bonds also requires careful sample handling and storage to prevent degradation.
Q2: Why is a stable isotope-labeled internal standard crucial for this analysis?
A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for absolute quantification by mass spectrometry.[4] Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it can accurately account for variations in sample extraction efficiency, matrix effects, and instrument response. This significantly improves the accuracy and precision of the quantification.
Q3: I cannot find a commercial source for this compound or its labeled standard. What are my options?
A3: This is a common issue for rare metabolites. The options are:
-
Custom Synthesis: Contract a specialized chemical synthesis company to prepare both the unlabeled standard and a stable isotope-labeled version (e.g., ¹³C₃, ¹⁵N₁-labeled pantothenate precursor).
-
Biosynthesis: Generate a library of stable isotope-labeled acyl-CoAs, including the target analyte, by culturing cells (e.g., yeast) with a labeled precursor like [¹³C₃,¹⁵N₁]-pantothenic acid.[4]
-
Use of a Surrogate Standard: Employ a structurally similar, commercially available acyl-CoA standard (e.g., another C7 acyl-CoA) for semi-quantification, while acknowledging the potential for different ionization efficiencies and extraction recoveries.
Q4: My chromatographic peak for this compound is broad or tailing. How can I improve it?
A4: Poor peak shape for acyl-CoAs is common due to the polar phosphate (B84403) groups and the non-polar acyl chain.[1] Try the following:
-
Mobile Phase Optimization: Adjusting the pH of the mobile phase can influence the ionization state of the phosphate groups. Slightly acidic conditions (e.g., using 0.1% formic acid) are often employed.
-
Column Choice: While C18 columns are standard, experimenting with different stationary phase chemistries (e.g., C8, phenyl-hexyl) or particle sizes may improve peak shape.
-
Ion-Pairing Reagents: Although they can complicate MS detection due to signal suppression, ion-pairing reagents like dibutylammonium acetate (B1210297) (DBAA) can be used to improve retention and peak shape on reversed-phase columns.[5]
Q5: What are the expected MRM transitions for this compound?
A5: The exact MRM transitions must be determined empirically by infusing a pure standard. However, based on the known fragmentation of acyl-CoAs, a characteristic neutral loss of 507 Da is expected in positive ion mode, corresponding to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[6][7]
-
Theoretical Precursor Ion [M+H]⁺: The calculated monoisotopic mass of this compound (C₂₈H₄₈N₇O₁₇P₃S) is approximately 877.20 Da. Therefore, the precursor ion (Q1) would be m/z 878.21 .
-
Theoretical Product Ion [M+H - 507]⁺: The corresponding product ion (Q3) would be m/z 371.21 .
These theoretical values are a starting point for method development.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Analyte | 1. Analyte Degradation: Thioester instability.[8] 2. Poor Extraction Recovery: Inefficient precipitation or partitioning. 3. Suboptimal MS Parameters: Incorrect MRM transition, collision energy, or source settings. 4. Matrix Suppression: Co-eluting compounds interfering with ionization. | 1. Keep samples on ice or at 4°C throughout the preparation process. Use fresh solvents and process samples quickly. Store extracts at -80°C. 2. Ensure the protein precipitation agent (e.g., sulfosalicylic acid) is added at a sufficient volume and vortexed thoroughly. Consider solid-phase extraction (SPE) for cleanup and concentration.[1] 3. Infuse a synthesized standard to optimize the precursor and product ions, collision energy (CE), and other source-dependent parameters. 4. Adjust the chromatographic gradient to better separate the analyte from interfering matrix components. Ensure the use of a divert valve to direct high-salt or non-polar washes to waste. |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Pipetting errors, temperature fluctuations. 2. Precipitate Contamination: Aspiration of precipitated protein into the final extract. 3. Autosampler Issues: Inconsistent injection volume, sample instability in the autosampler. | 1. Use precise pipetting techniques. Keep all samples and reagents at a consistent, cold temperature. 2. After centrifugation, carefully collect the supernatant without disturbing the protein pellet. A second centrifugation step may be necessary. 3. Ensure the autosampler is cooled (e.g., 4°C). Analyze samples in a randomized sequence. Check for sample stability over the course of the analytical run by re-injecting a QC sample at the end. |
| Poor Linearity of Calibration Curve | 1. Inappropriate Concentration Range: The calibration range is too wide or does not bracket the expected sample concentrations. 2. Detector Saturation: The highest calibration point is saturating the MS detector. 3. Adsorption of Analyte: The analyte may be adsorbing to plasticware or vials at low concentrations. | 1. Narrow the calibration range or prepare a separate curve for high-concentration samples. 2. Reduce the concentration of the highest standard or decrease the injection volume. 3. Use low-adsorption vials (e.g., silanized glass or specific polymers). Include a carrier protein like BSA in the reconstitution solvent for low-level standards. |
| Internal Standard Signal is Unstable | 1. Degradation of SIL-IS: The labeled standard is degrading during sample preparation or storage. 2. Interference: A co-eluting compound has the same mass and fragmentation pattern as the SIL-IS. | 1. Assess the stability of the SIL-IS under your specific experimental conditions. 2. Analyze a blank matrix sample to check for interferences at the retention time and MRM transition of the internal standard. Adjust chromatography if necessary. |
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from methods for other short-chain acyl-CoAs and requires optimization.[9]
-
Homogenization: For cultured cells, wash a cell pellet of 1-5 million cells with 1 mL of ice-cold phosphate-buffered saline (PBS). For tissues, weigh approximately 10-20 mg of frozen tissue and keep on dry ice.
-
Extraction: Add 400 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water 2:2:1 v/v/v containing 0.1% formic acid) to the cell pellet or tissue sample. Immediately add the stable isotope-labeled internal standard (this compound-d₅, for example) at a known concentration.
-
Lysis: Homogenize the tissue using a bead beater or sonicate the cell suspension on ice to ensure complete cell lysis and protein denaturation.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. Avoid disturbing the pellet.
-
Drying: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 10% Acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis. Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
LC-MS/MS Method for Absolute Quantification
This is a starting point for method development.
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % B 0.0 2 1.5 2 4.0 30 6.0 95 8.0 95 8.1 2 | 10.0 | 2 |
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
Parameter Setting Capillary Voltage 3.5 kV Source Temperature 150°C Desolvation Temperature 400°C Desolvation Gas Flow 800 L/Hr | Cone Gas Flow | 50 L/Hr |
Quantitative Data Summary
The following table outlines the theoretical and empirically determined parameters required for the absolute quantification of this compound. Users must populate the "Value" column based on their own experimental optimization.
| Parameter | Description | Value (to be determined by user) |
| Precursor Ion (Q1) [M+H]⁺ | The m/z of the protonated molecular ion. | Theoretical: 878.21 m/z |
| Product Ion (Q3) | The m/z of the specific fragment ion used for quantification. | Theoretical: 371.21 m/z |
| Collision Energy (CE) | The energy (in eV) used to fragment the precursor ion. | Requires optimization |
| Retention Time (RT) | The time at which the analyte elutes from the LC column. | Requires optimization |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Requires validation |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | Requires validation |
| Linear Dynamic Range | The concentration range over which the response is linear. | Requires validation |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low or absent analyte signal.
References
- 1. isotope.com [isotope.com]
- 2. ukisotope.com [ukisotope.com]
- 3. mdpi.com [mdpi.com]
- 4. C5H10 mass spectrum of 3-methylbut-1-ene (3-methyl-1-butene) fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylbut-1-ene (3-methyl-1-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Analysis of 3-Isopropylbut-3-enoyl-CoA
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals dealing with the analytical challenges of co-eluting isomers of 3-Isopropylbut-3-enoyl-CoA and other structurally similar short-chain acyl-CoA thioesters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the chromatographic separation of this compound isomers so challenging?
A1: The primary difficulty in separating isomers of this compound lies in their high degree of structural similarity. Isomers often possess the same mass and similar physicochemical properties, leading to nearly identical retention times on standard reversed-phase chromatography columns and producing indistinguishable mass spectra under typical conditions.[1][2] For acyl-CoAs, this challenge is common for species like isobutyryl- and n-butyryl-CoA, where subtle differences in structure do not provide enough selectivity for separation with conventional methods.[1]
Q2: My this compound isomers are co-eluting on my standard C18 column. What are my first troubleshooting steps?
A2: When a standard C18 column fails to provide adequate resolution, you should focus on optimizing your liquid chromatography (LC) method. Consider the following adjustments:
-
Modify the Mobile Phase: Adjusting the organic solvent composition, gradient slope, and pH can alter selectivity. A shallower gradient can often improve the separation of closely eluting compounds.[3]
-
Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency, leading to narrower peaks and potentially resolving co-eluting isomers, although this will increase the analysis time.[3]
-
Optimize Column Temperature: Temperature influences both solvent viscosity and analyte interaction with the stationary phase.[3] Experimenting with different temperatures (e.g., in 5°C increments) within the column's stable range can sometimes improve resolution.[3]
Q3: I've optimized my LC method, but the isomers still co-elute. What kind of column should I try next?
A3: If method optimization is insufficient, changing the column's stationary phase is the most effective strategy to alter selectivity.[3] For acyl-CoA isomers, consider:
-
Different Reversed-Phase Chemistries: Explore columns with different bonded phases, such as phenyl-hexyl or pentafluorophenyl (PFP), which introduce alternative separation mechanisms like π-π interactions.[2]
-
Chiral Stationary Phases (CSPs): If the isomers are enantiomers, a chiral column is necessary for direct separation.[4][5] These columns contain a chiral selector that interacts stereospecifically with the enantiomers, leading to different retention times.[5][6][7] Polysaccharide-based and Pirkle-type columns are common choices.[4][5]
Q4: Can I resolve the co-eluting isomers using only mass spectrometry if chromatographic separation fails?
A4: In some cases, yes. Mass spectrometry offers an additional dimension of separation.[8]
-
Tandem Mass Spectrometry (MS/MS): If the isomers produce unique fragment ions upon collision-induced dissociation (CID), you can use MS/MS to differentiate and quantify them even if they are not separated chromatographically.[2][9] This involves selecting a specific precursor ion and monitoring for unique product ions for each isomer.
-
Energy-Resolved MS/MS: By varying the collision energy, it may be possible to induce different fragmentation ratios for the isomers.[10][11] A mathematical algorithm can then be applied to deconvolute the mixed spectra and determine the relative abundance of each isomer.[10][11]
Q5: My isomers are isobaric and have nearly identical fragmentation patterns. What advanced techniques can I use?
A5: When both LC and conventional MS/MS are insufficient, you must employ techniques that provide an additional dimension of separation based on different molecular properties.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This is a powerful technique for separating co-eluting isomers.[2][12] After ionization, ions are passed through a gas-filled drift tube where they are separated based on their size, shape, and charge (their rotationally averaged collision cross-section, CCS).[13][14][15] Isomers with different shapes will have different drift times, allowing the mass spectrometer to analyze them separately.[2][16][17]
-
Two-Dimensional Liquid Chromatography (2D-LC): This approach uses two columns with different selectivities to achieve a much higher overall resolving power.[18] The effluent from the first column is fractionated and then injected onto a second, orthogonal column for further separation before detection by MS.[18]
Data Presentation
The following table provides a representative comparison of analytical approaches for resolving two hypothetical co-eluting short-chain acyl-CoA isomers. Resolution (Rs) is a quantitative measure of separation, with Rs ≥ 1.5 indicating baseline separation.
| Technique | Stationary Phase | Resolution (Rs) | Key Advantage | Considerations |
| UPLC-MS/MS | Standard C18 | < 0.5 | High throughput, widely available. | Insufficient selectivity for many isomers.[1] |
| UPLC-MS/MS | Phenyl-Hexyl | 0.8 - 1.2 | Alternative selectivity may improve separation. | May not resolve all isomer pairs. |
| Chiral HPLC-MS | Polysaccharide CSP | > 1.5 | The definitive method for separating enantiomers.[4] | Requires specific chiral column; may not work for diastereomers. |
| LC-IMS-MS | Standard C18 | N/A (Separation in gas phase) | Resolves isomers based on shape post-elution.[2][12] | Requires specialized instrumentation. |
| 2D-LC-MS/MS | C18 -> PFP | > 1.5 | Greatly increased peak capacity and resolution.[18] | Complex setup and longer analysis times. |
Experimental Protocols & Methodologies
Protocol 1: UPLC-MS/MS Method for Short-Chain Acyl-CoA Analysis
This protocol is a general guideline for the separation of short-chain acyl-CoAs, which can be adapted for this compound isomers.
-
Sample Preparation:
-
Extract acyl-CoAs from tissue or cell samples using perchloric acid extraction followed by solid-phase extraction (SPE) for purification and concentration.[19] A C18-based SPE cartridge is typically used.[19]
-
Elute the acyl-CoAs from the SPE cartridge and reconstitute the final sample in an appropriate solvent, usually the initial mobile phase.[19]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for polar compounds (e.g., C18, 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing reagent like tributylamine, if necessary for retention.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow linear gradient, for example, from 2% to 30% B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.25 - 0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. Positive ion mode is often more sensitive for acyl-CoAs.[20]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion for this compound.
-
Product Ions: Monitor for characteristic fragment ions. For acyl-CoAs, a common neutral loss of 507 Da is often observed.[20] Optimize collision energy to find the most abundant and specific product ions for quantification and confirmation.
-
Protocol 2: Ion Mobility Spectrometry (IMS) for Isomer Separation
This workflow outlines the general steps for using IMS to separate co-eluting isomers.
-
LC-MS Optimization: Begin with an optimized LC-MS method as described in Protocol 1. Complete chromatographic separation is not required, but good peak shape is beneficial.
-
IMS-MS Infusion (Method Development):
-
Infuse a standard of the isomer mixture directly into the mass spectrometer.
-
Vary the ion mobility separation parameters (e.g., drift voltage, gas pressure) to find the optimal conditions that show separation in the ion mobilogram.
-
-
LC-IMS-MS Analysis:
-
Couple the LC system to the IMS-MS instrument.
-
Acquire data across the entire LC run. The instrument will record retention time, ion mobility drift time, and m/z for all detected ions.
-
-
Data Analysis:
-
Extract the ion chromatogram for the m/z of the co-eluting isomers.
-
For a given retention time, generate an ion mobilogram (intensity vs. drift time). If the isomers have different collision cross-sections, they will appear as distinct peaks in the mobilogram.[16]
-
Integrate the peaks in the mobilogram to quantify the relative abundance of each isomer.
-
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting isomers.
Caption: Adding dimensions of separation to resolve isomers.
References
- 1. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. aocs.org [aocs.org]
- 7. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 8. ngwenfa.wordpress.com [ngwenfa.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Energy Resolved Tandem Mass Spectrometry experiments to resolve coeluting isomers [flore.unifi.it]
- 12. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. info.owlstonenanotech.com [info.owlstonenanotech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Acyl-CoA Compounds in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of acyl-CoA compounds in various organic solvents. Understanding the stability of these crucial metabolic intermediates is vital for accurate experimental design, sample preparation, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of acyl-CoA compounds a concern in experimental settings?
A1: Acyl-CoA compounds are chemically labile, primarily due to the high-energy thioester bond linking the fatty acid to Coenzyme A. This bond is susceptible to hydrolysis, particularly in aqueous solutions with a neutral or alkaline pH.[1] Degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors influencing acyl-CoA stability?
A2: The main factors are:
-
pH: Acyl-CoAs are more stable in acidic conditions and degrade rapidly at neutral or alkaline pH.
-
Temperature: Lower temperatures (-20°C to -80°C) are crucial for minimizing degradation.
-
Solvent: The choice of solvent significantly impacts stability, with aqueous solutions generally being less favorable for long-term storage.
-
Presence of Water: Water facilitates the hydrolysis of the thioester bond. Therefore, the water content in organic solvents is a critical factor.
-
Enzymatic Activity: Residual enzymatic activity in biological samples can rapidly degrade acyl-CoAs.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to significant degradation.[2]
Q3: What is the best way to store acyl-CoA compounds?
A3: For long-term storage, acyl-CoA compounds should be stored as a dry powder or in an anhydrous organic solvent at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.[3] If in solution, aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[3]
Q4: Can I store acyl-CoA stock solutions in aqueous buffers?
A4: While convenient for immediate use in enzymatic assays, long-term storage in aqueous buffers is not recommended due to rapid hydrolysis. If aqueous solutions are necessary, they should be prepared fresh, kept on ice, and used as quickly as possible. Acidic buffers (pH 4-5) can offer slightly better stability than neutral or alkaline buffers.
Q5: Are there differences in stability between short-chain and long-chain acyl-CoAs?
A5: Yes, the length and saturation of the acyl chain can influence solubility and stability. Long-chain acyl-CoAs are more hydrophobic and may have solubility issues in aqueous solutions.[2] While there is limited direct comparative data on stability based on chain length in organic solvents, solubility is a primary consideration when choosing a solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or low acyl-CoA concentrations in analytical measurements (e.g., LC-MS) | 1. Degradation during sample extraction and preparation. 2. Hydrolysis of stock solutions. 3. Multiple freeze-thaw cycles of standards or samples. 4. Adsorption to container surfaces. | 1. Work quickly on ice during all sample preparation steps. Use acidic conditions where possible. 2. Prepare fresh stock solutions or use freshly thawed single-use aliquots. 3. Aliquot all stock solutions and samples to minimize freeze-thaw cycles. 4. Use low-adsorption polypropylene (B1209903) or glass vials with Teflon-lined caps.[4] |
| Poor solubility of long-chain acyl-CoAs | 1. Inappropriate solvent for the hydrophobicity of the acyl chain. 2. Precipitation at low temperatures. | 1. For long-chain and unsaturated acyl-CoAs, consider using DMSO or a mixture of DMSO and water.[3] 2. Before use, ensure the solution is fully thawed and vortexed to redissolve any precipitate. |
| High background signal or unexpected peaks in LC-MS analysis | 1. Contaminated solvents or reagents. 2. Degradation products of acyl-CoAs. 3. Leaching from plasticware. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Confirm the identity of major peaks using mass-to-charge ratio and fragmentation patterns. A common neutral loss for acyl-CoAs is 507 Da.[1] 3. Use appropriate laboratory-grade plasticware or glass vials. |
| Low signal intensity for acyl-CoAs in LC-MS | 1. Use of formic acid or high concentrations of acetonitrile (B52724) in the reconstitution solvent can suppress signal for some acyl-CoAs.[5] 2. Ion suppression from matrix effects. | 1. Consider using methanol (B129727) or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) for reconstitution.[1] 2. Optimize chromatographic separation to resolve acyl-CoAs from interfering matrix components.[1] |
Data on Acyl-CoA Stability
The stability of acyl-CoA compounds is highly dependent on the specific compound, solvent, temperature, and pH. The following tables summarize available quantitative and qualitative data.
Quantitative Stability of Acyl-CoA Standards in Different Solvents
The following data is adapted from a study by Trefely et al. (2015), where the stability of a mixture of acyl-CoA standards (1 µM each) was assessed at 4°C over 48 hours. Stability is presented as the coefficient of variation (CV) of the integrated MS intensity of six injections over this period. A lower CV indicates higher stability.
| Acyl-CoA Species | Water (CV %) | 50 mM NH₄OAc, pH 4.0 (CV %) | 50 mM NH₄OAc, pH 6.8 (CV %) | 50% Methanol/Water (CV %) | 50% MeOH/50 mM NH₄OAc, pH 4.0 (CV %) | 50% MeOH/50 mM NH₄OAc, pH 6.8 (CV %) |
| Acetyl-CoA | 15.6 | 12.5 | 6.5 | 13.9 | 11.8 | 6.8 |
| Propionyl-CoA | 17.2 | 13.1 | 7.1 | 15.2 | 12.1 | 7.5 |
| Butyryl-CoA | 16.8 | 12.8 | 6.9 | 14.8 | 11.9 | 7.2 |
| Isobutyryl-CoA | 17.5 | 13.5 | 7.4 | 15.8 | 12.5 | 7.8 |
| Succinyl-CoA | 32.1 | 25.4 | 15.2 | 28.9 | 22.1 | 14.5 |
| HMG-CoA | 21.3 | 16.8 | 9.5 | 19.5 | 15.4 | 9.1 |
| Hexanoyl-CoA | 18.1 | 14.2 | 8.1 | 16.2 | 13.1 | 8.5 |
| Octanoyl-CoA | 19.2 | 15.1 | 8.9 | 17.1 | 14.0 | 9.2 |
| Decanoyl-CoA | 20.5 | 16.2 | 9.8 | 18.3 | 15.1 | 10.1 |
| Lauroyl-CoA | 22.1 | 17.8 | 10.5 | 20.1 | 16.5 | 10.8 |
| Myristoyl-CoA | 23.5 | 18.9 | 11.2 | 21.2 | 17.4 | 11.5 |
| Palmitoyl-CoA | 25.1 | 20.1 | 12.1 | 22.8 | 18.5 | 12.4 |
Data derived from Trefely, A. R., et al. (2015). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 14(6), 1565–1577.[5]
Key Observation: Buffered solutions at neutral pH (pH 6.8), both with and without 50% methanol, generally provided the best stability for most acyl-CoAs at 4°C.[5]
Half-life of Selected Acyl-CoAs in Quenched Reaction Mixtures
The following half-lives were determined for the spontaneous hydrolysis of acyl-CoAs in quenched reaction mixtures. While the exact solvent composition is not specified as a pure organic solvent, this data provides a relative measure of intrinsic stability.
| Acyl-CoA Species | Half-life (hours) |
| Formyl-CoA | 1.9 |
| Oxalyl-CoA | 29 |
| Acetyl-CoA | 92 |
| Succinyl-CoA | 343 |
Data from Mullins, E. A., et al. (2016). Figure S2. Acyl-CoA hydrolysis half-lives. In Kinetic and Crystallographic Analysis of the Acyl-CoA-Dependent C-C Bond Cleaving Enzyme Oxalyl-CoA Decarboxylase. ResearchGate.[6]
Qualitative Stability and Solubility in Other Organic Solvents
| Solvent | Chain Length | Observations and Recommendations |
| Ethanol | General | Often used in protocols for dissolving fatty acids, but quantitative stability data for acyl-CoAs is limited. Its protic nature may contribute to solvolysis of the thioester bond over time. |
| Acetonitrile | General | Commonly used as a mobile phase in reverse-phase chromatography for acyl-CoA analysis.[7] However, some studies report poor signal intensity for acyl-CoAs when acetonitrile is present in the extraction or reconstitution solvent, suggesting potential for degradation or ionization issues.[5] |
| DMSO | Long-chain, unsaturated | Recommended for dissolving long-chain and unsaturated acyl-CoAs due to their poor solubility in less polar organic solvents.[3] One study showed that at concentrations greater than 65% in water, hydrophobic acyl-CoA derivatives were stable in solution for over 24 hours at 8°C. |
Experimental Protocols
Protocol: Assessment of Acyl-CoA Stability in an Organic Solvent
This protocol outlines a general method to determine the stability of an acyl-CoA compound in a specific organic solvent over time using LC-MS.
1. Materials and Reagents:
-
Acyl-CoA standard of high purity
-
High-purity, anhydrous organic solvent (e.g., methanol, ethanol, acetonitrile, DMSO)
-
LC-MS grade water and other necessary mobile phase components
-
Low-adsorption microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated pipettes
-
LC-MS system equipped with a suitable column (e.g., C18)
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of the acyl-CoA standard.
-
Dissolve the standard in the chosen organic solvent to a known concentration (e.g., 1 mM). It is advisable to do this under an inert atmosphere if the compound is sensitive to oxidation.
-
Vortex briefly to ensure complete dissolution.
3. Stability Study Setup:
-
Aliquot the stock solution into multiple single-use vials to avoid repeated sampling from the same stock.
-
Store the aliquots at the desired temperature (e.g., 4°C, -20°C, or room temperature).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis. The t=0 time point serves as the baseline.
4. Sample Preparation for LC-MS Analysis:
-
Thaw the aliquot to room temperature.
-
Prepare a dilution series from the stock solution in a solvent compatible with your LC-MS method (e.g., a mixture of methanol and ammonium acetate buffer). This will be used to confirm that the response is within the linear range of the instrument.
-
For the stability sample, dilute it to a final concentration suitable for LC-MS analysis.
5. LC-MS Analysis:
-
Inject the prepared samples onto the LC-MS system.
-
Monitor the peak area of the parent ion of the acyl-CoA.
-
It is also advisable to monitor for the appearance of degradation products, such as the free fatty acid and Coenzyme A.
6. Data Analysis:
-
Plot the peak area of the acyl-CoA against time.
-
Calculate the percentage of the initial acyl-CoA remaining at each time point.
-
From this data, you can determine the degradation rate and the half-life of the acyl-CoA in the specific solvent and temperature conditions.
Visualizations
DOT Language Diagrams
Caption: Experimental workflow for assessing acyl-CoA stability.
Caption: Factors influencing acyl-CoA stability and their consequences.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-Chain vs. Medium- and Short-Chain Fatty Acids: What's the Difference? - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. enfanos.com [enfanos.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Validation & Comparative
Comparative Enzymatic Substrate Analysis: 3-Isopropylbut-3-enoyl-CoA vs. But-3-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Isopropylbut-3-enoyl-CoA and but-3-enoyl-CoA as enzyme substrates. Due to a lack of direct comparative studies in the existing literature, this document synthesizes available data on each substrate, proposes a suitable enzyme for comparative analysis based on known substrate specificities, and provides a detailed experimental protocol to enable researchers to conduct their own comparative kinetic studies.
Introduction and Metabolic Context
This compound and but-3-enoyl-CoA are both alpha,beta-unsaturated acyl-CoA thioesters. Such molecules are key intermediates in various metabolic pathways, and their enzymatic processing is of significant interest in biochemistry and drug development. The reactivity of these substrates is largely dictated by the presence of the double bond, which is susceptible to enzymatic hydration, reduction, or isomerization.
But-3-enoyl-CoA (also known as vinylacetyl-CoA) is an intermediate in the beta-oxidation of certain fatty acids. Its metabolism is crucial for energy production from these lipid sources.
This compound is a putative intermediate in the microbial degradation pathway of monoterpenes like limonene (B3431351) and pinene[1][2]. These pathways are important for the bioremediation of plant-derived compounds and for the production of valuable chemicals.
The enzyme most likely to act on both substrates belongs to the enoyl-CoA hydratase (crotonase) superfamily . These enzymes catalyze the hydration of the double bond in enoyl-CoA thioesters. The substrate specificity of these enzymes varies, with some showing a preference for short-chain acyl-CoAs and others accommodating branched-chain structures[3][4].
Metabolic Pathways
The metabolic roles of the two substrates are distinct, occurring in different catabolic pathways.
But-3-enoyl-CoA in Beta-Oxidation
But-3-enoyl-CoA can be an intermediate in the beta-oxidation of unsaturated fatty acids. The pathway involves a series of enzymatic reactions that ultimately lead to the production of acetyl-CoA, which enters the citric acid cycle for energy production.
This compound in Limonene Degradation
This compound is a proposed intermediate in the microbial degradation of limonene, a common monoterpene. This pathway involves a series of oxidative reactions to break down the cyclic structure of limonene into intermediates that can enter central metabolism.
Quantitative Comparison of Enzymatic Activity
Direct comparative kinetic data for this compound and but-3-enoyl-CoA with a single enzyme is not currently available in the scientific literature. However, based on the known substrate specificities of enoyl-CoA hydratases, a hypothetical comparison can be made, and a suitable candidate enzyme for such a study can be proposed.
(R)-specific enoyl-CoA hydratase (PhaJ) from Pseudomonas aeruginosa is an excellent candidate for a comparative study. It is known to act on short-chain (C4-C6) enoyl-CoAs, making but-3-enoyl-CoA a likely substrate[3][5]. Furthermore, studies on related enzymes from the crotonase superfamily have shown that they can accommodate branched-chain substrates[4].
The table below presents known kinetic data for an enzyme from the crotonase superfamily with a substrate structurally similar to but-3-enoyl-CoA (crotonyl-CoA, which is but-2-enoyl-CoA). Data for this compound is absent from the literature.
| Substrate | Enzyme | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Crotonyl-CoA | Bovine Liver Crotonase | 25 | 8,000 | 2,200 | 8.8 x 107 | [6] |
| But-3-enoyl-CoA | Data Not Available | - | - | - | - | |
| This compound | Data Not Available | - | - | - | - |
Experimental Protocols
To facilitate a direct comparison of these two substrates, a detailed experimental protocol for an enoyl-CoA hydratase assay is provided below. This protocol is based on established spectrophotometric methods[7][8].
Synthesis of Substrates
As this compound is not commercially available, its synthesis is a prerequisite for enzymatic studies. Chemo-enzymatic methods for the synthesis of enoyl-CoA thioesters have been described and can be adapted for this purpose[9][10]. This typically involves the synthesis of the corresponding carboxylic acid followed by its enzymatic ligation to Coenzyme A.
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This assay measures the decrease in absorbance at approximately 263 nm, which corresponds to the hydration of the double bond of the enoyl-CoA substrate.
Materials:
-
Purified enoyl-CoA hydratase (e.g., recombinant PhaJ from P. aeruginosa)
-
But-3-enoyl-CoA
-
Synthesized this compound
-
Tris-HCl buffer (50 mM, pH 8.0)
-
UV-transparent cuvettes
-
UV/Vis spectrophotometer
Procedure:
-
Prepare stock solutions of but-3-enoyl-CoA and this compound in water or a suitable buffer. Determine the exact concentration spectrophotometrically.
-
Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl buffer (pH 8.0) and a defined concentration of the enoyl-CoA substrate (e.g., ranging from 1 µM to 100 µM for kinetic analysis).
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small, known amount of the purified enoyl-CoA hydratase to the cuvette.
-
Immediately monitor the decrease in absorbance at ~263 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the substrate.
-
Perform control experiments without the enzyme to account for any non-enzymatic substrate degradation.
-
Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
Conclusion
While both this compound and but-3-enoyl-CoA are important intermediates in their respective metabolic pathways, a direct experimental comparison of their enzymatic processing is lacking in the current scientific literature. Based on the known substrate specificities of enoyl-CoA hydratases, it is plausible that an enzyme such as PhaJ from Pseudomonas aeruginosa could catalyze the hydration of both substrates. The provided experimental protocol offers a robust framework for researchers to perform a direct comparative analysis of the kinetic parameters for these two molecules. Such a study would provide valuable insights into the substrate specificity of enoyl-CoA hydratases and the metabolic fate of these important thioesters.
References
- 1. Rhodococcus erythropolis DCL14 Contains a Novel Degradation Pathway for Limonene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limonene Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The isomerase and hydratase reaction mechanism of the crotonase active site of the multifunctional enzyme (type-1), as deduced from structures of complexes with 3S-hydroxy-acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of Enoyl-CoA Hydratase Substrate Specificity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Enoyl-CoA hydratase (ECH) is a critical enzyme in the β-oxidation of fatty acids, catalyzing the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA. The substrate specificity of different ECH isoforms is a key determinant of their metabolic roles and a crucial consideration in drug development targeting fatty acid metabolism. This guide provides a comparative analysis of the substrate specificity of various enoyl-CoA hydratases, supported by experimental data and detailed methodologies.
Introduction to Enoyl-CoA Hydratases
Enoyl-CoA hydratases are a family of enzymes that exhibit significant diversity in their substrate preferences, primarily concerning the acyl chain length of the enoyl-CoA substrate and the stereochemistry of the resulting 3-hydroxyacyl-CoA product. These enzymes are broadly classified based on their subcellular localization and the stereospecificity of their reaction:
-
Mitochondrial Enoyl-CoA Hydratase (ECHS1 or crotonase): This is a short-chain specific hydratase that produces (S)-3-hydroxyacyl-CoA. It is a key component of the mitochondrial fatty acid β-oxidation pathway.
-
Peroxisomal Enoyl-CoA Hydratase: Peroxisomes contain bifunctional or multifunctional enzymes with enoyl-CoA hydratase activity. These can be further divided into:
-
L-bifunctional protein (L-PBE): Produces (S)-3-hydroxyacyl-CoA.
-
D-bifunctional protein (D-PBE): Produces (R)-3-hydroxyacyl-CoA.
-
-
Bacterial (R)-specific Enoyl-CoA Hydratases (e.g., PhaJ): These enzymes are involved in the synthesis of polyhydroxyalkanoates (PHAs) and produce (R)-3-hydroxyacyl-CoA.
The differing substrate specificities of these enzymes reflect their distinct physiological roles, from energy production in mitochondria to the synthesis of signaling molecules and complex lipids in peroxisomes, and biopolymer production in bacteria.
Data Presentation: Comparative Substrate Specificity
The following table summarizes the kinetic parameters of various enoyl-CoA hydratases with substrates of different acyl chain lengths. This data highlights the varying affinities and catalytic efficiencies of these enzymes.
| Enzyme | Source Organism | Substrate (trans-2-enoyl-CoA) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| (R)-specific Enoyl-CoA Hydratase (PhaJ) | Aeromonas caviae | Butenoyl-CoA (C4) | 24 | 1500 | 6.25 x 107 | [1] |
| Hexenoyl-CoA (C6) | 40 | 1200 | 3.00 x 107 | [1] | ||
| Octenoyl-CoA (C8) | 41 | 800 | 1.95 x 107 | [1] | ||
| Decenoyl-CoA (C10) | 42 | 950 | 2.26 x 107 | [1] | ||
| Dodecenoyl-CoA (C12) | 43 | 600 | 1.40 x 107 | [1] | ||
| (R)-specific Enoyl-CoA Hydratase (PhaJ4) | Pseudomonas aeruginosa | Butenoyl-CoA (C4) | - | High | - | [2] |
| Hexenoyl-CoA (C6) | - | High | - | [2] | ||
| Octenoyl-CoA (C8) | - | High | - | [2] | ||
| Decenoyl-CoA (C10) | - | High | - | [2] | ||
| Mitochondrial Enoyl-CoA Hydratase (ECHS1) | Rat Liver | Straight-chain enoyl-CoAs (C4-C16) | - | Decreasing rate with increasing chain length | - | [3] |
| Crotonyl-CoA (C4) | High Specificity | - | - | [4] | ||
| Acryloyl-CoA, 3-methylcrotonyl-CoA, methacrylyl-CoA | Moderate Specificity | - | - | [4] | ||
| Tiglyl-CoA | Binds, but low hydration | - | - | [4] |
Experimental Protocols
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This method is used to determine the catalytic activity of enoyl-CoA hydratase by monitoring the decrease in absorbance that accompanies the hydration of the double bond in the trans-2-enoyl-CoA substrate.[1]
Materials:
-
Spectrophotometer capable of reading at 263 nm
-
Quartz cuvettes (1.0 cm path length)
-
50 mM Tris-HCl buffer, pH 8.0
-
trans-2-enoyl-CoA substrate stock solution (e.g., 1 mM in water)
-
Purified enoyl-CoA hydratase enzyme solution
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding 895 µL of 50 mM Tris-HCl buffer (pH 8.0) and 25 µL of the trans-2-enoyl-CoA substrate stock solution to achieve a final substrate concentration of 25 µM.
-
Equilibrate the cuvette at the desired temperature (e.g., 30°C) in the spectrophotometer.
-
Initiate the reaction by adding 5 µL of the enzyme solution to the cuvette and mix quickly.
-
Monitor the decrease in absorbance at 263 nm for a set period (e.g., 1-5 minutes).
-
Calculate the rate of the reaction using the molar extinction coefficient (ε) of the enoyl-thioester bond, which is 6.7 x 103 M-1cm-1.[1]
Calculation of Enzyme Activity:
Activity (U/mL) = (ΔA263/min) / (ε * path length) * (reaction volume / enzyme volume) * 106
Where:
-
ΔA263/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient (6.7 x 103 M-1cm-1).
-
path length is the cuvette path length (1 cm).
-
reaction volume and enzyme volume are in mL.
-
1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
HPLC Method for Chiral Separation of 3-Hydroxyacyl-CoA Enantiomers
This method allows for the separation and quantification of the (R)- and (S)-enantiomers of 3-hydroxyacyl-CoA, the products of the enoyl-CoA hydratase reaction. This is crucial for determining the stereospecificity of the enzyme.[5]
Sample Preparation:
-
Enzymatic Reaction: Perform the enoyl-CoA hydratase reaction as described in the spectrophotometric assay, allowing the reaction to proceed to completion or for a defined time.
-
Protein Precipitation: Stop the reaction and precipitate the enzyme by adding a cold organic solvent such as acetonitrile (B52724) or methanol. Centrifuge to pellet the precipitated protein.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates before HPLC analysis.
HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as a CHIRALPAK AD-H or a similar column designed for enantiomeric separations.
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier. A typical mobile phase could be a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). The exact composition and gradient will need to be optimized for the specific 3-hydroxyacyl-CoA being analyzed. For example, for the separation of 3(R)- and 3(S)-hydroxyhexadecanoyl-CoA, a mobile phase of 35/65 (v/v) of 50 mM phosphate buffer (pH 5.0)/methanol can be used.[5]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV absorbance at 260 nm (for the CoA moiety).
-
Injection Volume: 10-20 µL.
Analysis:
The retention times of the (R)- and (S)-enantiomers will be different, allowing for their separation and quantification by integrating the peak areas. The identity of each peak can be confirmed by running standards of the pure enantiomers, if available.
Mandatory Visualizations
References
- 1. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] OF PEROXISOMAL MULTIFUNCTIONAL 2-ENOYL-COA HYDRATASE 2 / ( 3 R )-HYDROXYACYL-COA DEHYDROGENASE ( MFE TYPE 2 ) FROM MAMMALS | Semantic Scholar [semanticscholar.org]
- 3. Human Metabolome Database: Showing Protein Enoyl-CoA hydratase, mitochondrial (HMDBP00388) [hmdb.ca]
- 4. Activation of gene expression by SREBF (SREBP) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural mechanism of enoyl-CoA hydratase: three atoms from a single water are added in either an E1cb stepwise or concerted fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Analytical Methods for Acyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical methods for the quantification of acyl-Coenzyme A (acyl-CoA) thioesters. Acyl-CoAs are central intermediates in numerous metabolic processes, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and post-translational protein modifications. Accurate and reliable quantification of these molecules is crucial for understanding cellular physiology and the pathophysiology of various diseases, including metabolic disorders, cardiovascular diseases, and cancer. This document outlines the experimental protocols for three widely used methods, presents their performance characteristics in a comparative table, and illustrates relevant biological and experimental workflows.
Comparison of Analytical Methods for Acyl-CoA Analysis
The selection of an appropriate analytical method for acyl-CoA analysis depends on several factors, including the required sensitivity, specificity, throughput, and the nature of the biological matrix. The three primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/Fluorescence), and Enzymatic Assays. LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity.[1][2]
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[3] | ~120 pmol (with derivatization)[3] | ~50 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol[3] | ~1.3 nmol (LC-MS based)[3] | ~100 fmol |
| Linearity (R²) | >0.99[3] | >0.99[3] | Variable |
| Precision (RSD%) | < 5%[3] | < 15%[3] | < 20% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and specificity for the comprehensive profiling of a wide range of acyl-CoA species.[4]
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge by washing with 1 mL of methanol (B129727), followed by 1 mL of water.[3]
-
Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the conditioned SPE cartridge.[3]
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.[3]
-
Elute the acyl-CoAs with 1 mL of methanol.[3]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]
b. Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A typical gradient starts at a low percentage of mobile phase B (e.g., 5%) and is ramped up to a high percentage (e.g., 95%) over several minutes to elute acyl-CoAs of increasing chain length.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5 µL.[3]
c. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification. A precursor ion scan for the characteristic fragment of CoA can be used for profiling.
-
Collision Energy: Optimized for each specific acyl-CoA species.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/Fluorescence)
This method is a more accessible alternative to LC-MS/MS, though it generally offers lower sensitivity and specificity. For fluorescence detection, a derivatization step is required.
a. Sample Preparation and Derivatization (for Fluorescence Detection)
-
Extract acyl-CoAs from the biological sample using a suitable method, such as solid-phase extraction as described for LC-MS/MS.
-
To the dried acyl-CoA extract, add a solution of chloroacetaldehyde (B151913) to derivatize the adenine (B156593) moiety of the CoA molecule, forming a fluorescent etheno-adduct.[5]
-
The reaction is typically carried out in a buffered solution at an elevated temperature.
-
After the reaction, the sample is ready for HPLC analysis.
b. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column.[5]
-
Mobile Phase A: Aqueous buffer (e.g., 75 mM KH2PO4).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A gradient elution is used to separate the different acyl-CoA species.[5]
-
Detection:
-
UV: Absorbance is monitored at 260 nm.[5]
-
Fluorescence: Excitation and emission wavelengths are set appropriately for the chosen fluorescent derivative (e.g., for etheno-adducts, excitation at ~275 nm and emission at ~410 nm).
-
Enzymatic Assays
Enzymatic assays are highly specific for a particular acyl-CoA or a class of acyl-CoAs and can be very sensitive. They are often used to measure the activity of enzymes that produce or consume acyl-CoAs.
a. Principle of the Assay This protocol describes a coupled enzymatic assay for the quantification of acyl-CoA synthetase activity, which produces acyl-CoAs. The principle can be adapted for the direct measurement of acyl-CoA concentrations.
-
Acyl-CoA synthetase converts a fatty acid and CoA to an acyl-CoA.
-
The produced acyl-CoA is then oxidized by acyl-CoA oxidase, which generates hydrogen peroxide (H₂O₂).
-
The H₂O₂ is used by a peroxidase to oxidize a chromogenic or fluorogenic substrate, resulting in a measurable change in absorbance or fluorescence.
b. Assay Protocol
-
Prepare a reaction mixture containing a suitable buffer, the fatty acid substrate, CoA, ATP, and magnesium chloride.
-
Add the enzyme source (e.g., cell lysate or purified enzyme) to initiate the reaction.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
At specific time points, or at the end of the incubation, add the coupling enzymes (acyl-CoA oxidase and peroxidase) and the detection reagent.
-
Measure the absorbance or fluorescence using a plate reader.
-
Quantify the amount of acyl-CoA produced by comparing the signal to a standard curve generated with known concentrations of the acyl-CoA of interest.
Signaling Pathways Involving Acyl-CoAs
Acyl-CoAs are not only metabolic intermediates but also key signaling molecules that regulate various cellular processes.
Fatty Acid β-Oxidation
Fatty acid β-oxidation is a catabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the TCA cycle for energy production.
Protein Acylation Signaling
Acyl-CoAs, particularly acetyl-CoA, are donors for the post-translational modification of proteins, which plays a crucial role in regulating gene expression and enzyme activity.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Comparative Analysis of 3-Isopropylbut-3-enoyl-CoA and Other Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the quantitative analysis of acyl-Coenzyme A (acyl-CoA) species, with a particular focus on the methodological approach for determining the relative abundance of the novel acyl-CoA, 3-Isopropylbut-3-enoyl-CoA. Due to the limited current research on this compound, this document emphasizes the experimental protocols and data presentation strategies necessary to compare its abundance with other more extensively characterized acyl-CoAs.
Introduction to this compound
This compound is a largely uncharacterized acyl-CoA. Its metabolic origins are not well-established in mammalian systems, though it has been noted as a product in the limonene (B3431351) and pinene degradation pathway in some organisms. This pathway involves the breakdown of terpenoids, suggesting potential exogenous or microbial sources for this metabolite. Structurally, it bears resemblance to intermediates in branched-chain amino acid catabolism, particularly that of leucine (B10760876), which generates a variety of acyl-CoA species. Understanding the relative abundance of this compound to other acyl-CoAs could provide insights into novel metabolic pathways or the influence of gut microbiota on the host metabolome.
Comparative Abundance of Acyl-CoAs
While quantitative data for this compound is not yet available in the literature, a comparative analysis would involve measuring its concentration relative to other key acyl-CoAs in a given biological sample. The following table presents typical concentrations of various acyl-CoAs measured in mouse liver tissue, illustrating the type of comparative data that can be generated.
| Acyl-CoA Species | Abbreviation | Typical Concentration in Mouse Liver (nmol/g) | Metabolic Pathway Association |
| Acetyl-CoA | C2-CoA | 20-100 | Central Metabolism, Fatty Acid Synthesis |
| Propionyl-CoA | C3-CoA | 1-5 | Amino Acid & Odd-Chain Fatty Acid Catabolism |
| Butyryl-CoA | C4-CoA | 0.5-2 | Fatty Acid Oxidation |
| Isovaleryl-CoA | C5-CoA | 0.1-1 | Leucine Catabolism |
| 3-Methylcrotonyl-CoA | C5-CoA | 0.1-0.5 | Leucine Catabolism |
| 3-Hydroxy-3-methylglutaryl-CoA | HMG-CoA | 0.5-3 | Ketogenesis, Cholesterol Synthesis |
| Malonyl-CoA | C3-DC-CoA | 1-10 | Fatty Acid Synthesis |
| Succinyl-CoA | C4-DC-CoA | 5-20 | TCA Cycle, Amino Acid Catabolism |
| Palmitoyl-CoA | C16-CoA | 5-15 | Fatty Acid Metabolism |
| Oleoyl-CoA | C18:1-CoA | 2-10 | Fatty Acid Metabolism |
Note: These values are approximate and can vary significantly based on diet, physiological state, and analytical methodology.
Experimental Protocols for Acyl-CoA Quantification
The quantification of acyl-CoAs is technically challenging due to their low abundance and chemical instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for this purpose.
1. Sample Preparation and Extraction
This protocol is a general guideline for the extraction of acyl-CoAs from tissues.
-
Objective: To efficiently extract acyl-CoAs from biological tissue while minimizing degradation.
-
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Homogenizer
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol (B129727), Acetonitrile, Formic Acid
-
Centrifuge
-
-
Procedure:
-
Weigh the frozen tissue and add it to a tube containing a pre-aliquoted amount of internal standard solution.
-
Add 1 mL of ice-cold 10% TCA and homogenize the tissue on ice.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acyl-CoAs.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify individual acyl-CoA species.
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA and its corresponding internal standard. For example, for acetyl-CoA, the transition might be m/z 810.1 -> 303.1. The specific transition for this compound would need to be determined using a chemical standard.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of acyl-CoAs, which would be applied to determine the abundance of this compound.
Caption: Workflow for Acyl-CoA Quantification.
Signaling and Metabolic Pathway Context
While the direct metabolic pathway for this compound is not well-defined in mammals, its structural similarity to intermediates of leucine catabolism suggests a potential link. The diagram below illustrates the established pathway for leucine degradation, highlighting the generation of various acyl-CoA species. Future research could investigate whether this compound arises as a novel intermediate or a side-product of this pathway.
Caption: Leucine Catabolism Pathway.
This guide provides the foundational knowledge for researchers to embark on the quantitative analysis of this compound. By employing the described methodologies, it will be possible to elucidate its relative abundance and begin to unravel its metabolic significance.
A Comparative Guide to Metabolic Flux in Terpene Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of metabolic flux through microbial terpene degradation pathways, supported by experimental data and detailed methodologies. Understanding the efficiency of these pathways is crucial for applications in bioremediation, biotransformation, and the synthesis of valuable compounds.
Introduction to Terpene Degradation and Metabolic Flux Analysis
Terpenes are a large and diverse class of organic compounds produced by a variety of plants and some insects. Due to their widespread presence in the environment, numerous microorganisms have evolved pathways to degrade and utilize them as carbon and energy sources. Key bacterial genera in this process include Pseudomonas and Rhodococcus.
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By employing isotopic tracers, such as ¹³C-labeled substrates, researchers can track the flow of carbon through metabolic pathways, providing a detailed picture of cellular metabolism. This guide focuses on the application of ¹³C-MFA to compare terpene degradation pathways.
Comparative Analysis of Metabolic Flux
While comprehensive, direct comparative ¹³C-MFA studies on different microorganisms degrading the same terpene are still emerging, existing research allows for a qualitative and semi-quantitative comparison of pathway efficiencies. Key differences are observed in the initial activation steps and the subsequent channeling of intermediates into central carbon metabolism.
Pseudomonas species, particularly Pseudomonas putida, are well-characterized for their ability to degrade a wide range of terpenes. They often employ peripheral pathways that converge on common intermediates, which are then funneled into the Entner-Doudoroff (ED) and pentose (B10789219) phosphate (B84403) (PP) pathways.
Rhodococcus species are also robust terpene degraders, known for their metabolic versatility. Their degradation pathways can differ from those in Pseudomonas, potentially leading to different metabolic intermediates and overall pathway flux. For instance, in the degradation of limonene (B3431351), different end products before entry into the central metabolism have been observed between Pseudomonas and Rhodococcus species, suggesting distinct pathway architectures and flux distributions.
Quantitative Data Summary
The following table summarizes representative quantitative data related to terpene degradation. It is important to note that direct comparison of flux values across different studies can be challenging due to variations in experimental conditions, analytical techniques, and the specific strains used.
| Terpene | Microorganism | Method | Key Findings & Flux Data (Normalized) | Reference |
| Glucose (as a proxy for central metabolism in a known terpene degrader) | Pseudomonas putida KT2440 | ¹³C-MFA | High flux through the Entner-Doudoroff pathway. Periplasmic glucose oxidation accounts for a significant portion of glucose consumption. | [1] |
| Glucose (as a proxy for central metabolism in a known terpene degrader) | Pseudomonas aeruginosa PAO1 | ¹³C-MFA | ~90% of glucose is oxidized to gluconate periplasmically. The oxidative pentose phosphate pathway is completely inactive. | [1] |
| Limonene | Mixed Rumen Bacteria | In vitro degradation assay | Degradation rates varied among different terpenes, with limonene showing significant degradation over 24 hours. | This is a general finding from the initial search, specific quantitative flux data from ¹³C-MFA is not available in the provided results. |
| α-Pinene | Nocardia sp. strain P18.3 | Enzyme assays | The pathway proceeds via α-pinene oxide, with the key ring-cleavage step catalyzed by α-pinene oxide lyase. | [2] |
Experimental Protocols
A detailed understanding of the experimental methodology is critical for interpreting and reproducing metabolic flux analysis studies. The following protocol outlines the key steps for a typical ¹³C-MFA experiment focused on terpene degradation.
Isotope Labeling Experiment
-
Strain Selection and Pre-culture: Select the microbial strains of interest (e.g., Pseudomonas putida, Rhodococcus erythropolis). Grow pre-cultures in a suitable medium to obtain sufficient biomass for the main experiment.
-
Culture Medium: Prepare a defined minimal medium with the ¹³C-labeled terpene as the sole carbon source. The choice of labeled positions on the terpene molecule is crucial for resolving specific fluxes. Commonly used tracers include uniformly labeled ¹³C-terpenes or specifically labeled isotopes.
-
Cultivation: Inoculate the labeled medium with the pre-culture. Cultivate the microorganisms under controlled conditions (temperature, pH, aeration) in a bioreactor to ensure a metabolic steady state. Monitor cell growth (e.g., by measuring optical density at 600 nm).
-
Sampling: During the exponential growth phase (indicative of a pseudo-steady state), rapidly harvest the cells.
Metabolite Quenching and Extraction
-
Quenching: Immediately stop all metabolic activity by rapidly cooling the cell suspension. A common method is to plunge the sample into a cold solvent, such as methanol (B129727) chilled to -80°C.
-
Extraction: Extract the intracellular metabolites using a suitable solvent system, for example, a methanol-water mixture. The extraction process should be efficient and non-degradative to the target metabolites.
Analytical Methods: GC-MS Analysis of ¹³C-Labeled Metabolites
-
Sample Preparation: The extracted metabolites are typically derivatized to increase their volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Analyze the derivatized samples using a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the ¹³C labeling patterns.[3][4][5]
-
Data Analysis: The mass isotopomer distributions of the metabolites (particularly proteinogenic amino acids, which reflect the labeling patterns of their precursor molecules in central metabolism) are determined from the GC-MS data.
Computational Flux Analysis
-
Metabolic Model: A stoichiometric model of the organism's central metabolism, including the specific terpene degradation pathway, is required.
-
Flux Calculation: The measured mass isotopomer distributions, along with other physiological data (e.g., substrate uptake rate, biomass production rate), are used as inputs for a computational model (e.g., using software like OpenFLUX) to estimate the intracellular metabolic fluxes.[1]
Visualizations
Terpene Degradation Pathway
Caption: A generalized pathway for bacterial terpene degradation.
Experimental Workflow for ¹³C-Metabolic Flux Analysis
Caption: Workflow for ¹³C-Metabolic Flux Analysis of terpene degradation.
Logical Framework for Comparing Metabolic Flux
Caption: A logical diagram for comparing metabolic flux between two organisms.
References
- 1. GC-MS-based 13C metabolic flux analysis resolves the parallel and cyclic glucose metabolism of Pseudomonas putida KT2440 and Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial metabolism of alpha-pinene: pathway from alpha-pinene oxide to acyclic metabolites in Nocardia sp. strain P18.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. shimadzu.com [shimadzu.com]
- 5. Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Physiological Relevance of Novel Branched-Chain Enoyl-CoA Molecules: A Comparative Guide
Introduction
The identification and characterization of novel metabolites are crucial for advancing our understanding of cellular metabolism and its role in health and disease. This guide provides a framework for validating the physiological relevance of a hypothetical novel branched-chain enoyl-CoA, "3-Isopropylbut-3-enoyl-CoA." As extensive searches have not yielded evidence for the natural occurrence of this specific molecule, this guide will focus on comparing its predicted properties and analytical validation methods with those of well-characterized, physiologically relevant branched-chain acyl-CoAs. This comparative approach is essential for researchers, scientists, and drug development professionals seeking to characterize newly discovered metabolic intermediates.
For the purpose of this guide, we will use two key intermediates in the leucine (B10760876) catabolic pathway, Isovaleryl-CoA and 3-Methylcrotonyl-CoA , as our primary comparators.[1][2][3][4][5] These molecules are structurally related to the hypothetical "this compound" and have well-documented physiological roles and established analytical protocols.
Comparative Overview of Branched-Chain Acyl-CoAs
The physiological relevance of a metabolite is determined by its presence in biological systems, its involvement in specific metabolic pathways, and its impact on cellular function. The following table summarizes the key characteristics of our comparator molecules.
| Feature | Isovaleryl-CoA | 3-Methylcrotonyl-CoA | "this compound" (Hypothetical) |
| Chemical Structure | (CH₃)₂CHCH₂CO-SCoA | (CH₃)₂C=CHCO-SCoA | (CH₃)₂CH-C(=CH₂)-CO-SCoA |
| Metabolic Pathway | Leucine Catabolism[1][2][3][4][5] | Leucine Catabolism[6][7][8][9] | Unknown |
| Precursor | Isovaleryl-CoA is derived from the branched-chain amino acid leucine.[1][2] | 3-Methylcrotonyl-CoA is formed from the dehydrogenation of isovaleryl-CoA.[1][2][4] | Hypothetically, could be derived from a yet-to-be-identified branched-chain amino acid or fatty acid. |
| Enzymatic Conversion | Catalyzed by isovaleryl-CoA dehydrogenase (IVD).[1][2][3][4] | Catalyzed by 3-methylcrotonyl-CoA carboxylase (MCC).[6] | Would require a novel dehydrogenase and subsequent carboxylase or hydratase for further metabolism. |
| Physiological Role | Intermediate in the breakdown of leucine for energy production.[1][2] | A crucial step in leucine catabolism to produce acetyl-CoA and acetoacetate.[6] | Unknown. Could potentially be an intermediate in a novel metabolic pathway or a biomarker for a specific metabolic state. |
| Associated Disorders | Isovaleric Acidemia (IVA), caused by a deficiency in isovaleryl-CoA dehydrogenase.[1][2][3][4] | 3-Methylcrotonyl-CoA Carboxylase Deficiency (3-MCCD).[7][8][9] | None known. |
Experimental Protocols for Validation
Validating the existence and physiological relevance of a novel metabolite like "this compound" requires a multi-faceted approach, combining analytical chemistry and metabolic studies.
Quantification of Acyl-CoA Esters by High-Performance Liquid Chromatography (HPLC)
This method is used for the separation and quantification of short-chain acyl-CoA esters in tissue extracts.[10]
-
Sample Preparation:
-
Freeze-clamp tissue samples to halt metabolic activity.
-
Extract acyl-CoA esters using perchloric acid.
-
Apply the extract to a Sep-Pak C18 cartridge for solid-phase extraction.
-
Wash the cartridge with acidic water, petroleum ether, chloroform, and methanol (B129727) to remove interfering substances.
-
Elute the acyl-CoA esters with an ethanol/water mixture containing ammonium (B1175870) acetate.
-
-
HPLC Analysis:
-
Analyze the eluate using reverse-phase HPLC with C18 columns.
-
Employ a linear gradient of acetonitrile (B52724) for the separation of different acyl-CoA species.
-
Detect and quantify the compounds by monitoring the absorbance at 260 nm.
-
Flow-Injection Tandem Mass Spectrometry (MS/MS) for Acyl-CoA Profiling
This technique offers high sensitivity and specificity for the identification and quantification of a wide range of acyl-CoA species in tissues.[11][12]
-
Sample Preparation and Internal Standards:
-
Homogenize tissue samples in a suitable buffer.
-
Add a cocktail of labeled internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA) to the homogenate for accurate quantification.
-
Extract the acyl-CoAs from the tissue samples.
-
-
MS/MS Analysis:
-
Inject the extracted samples directly into the mass spectrometer.
-
Acquire data using a neutral loss scan or multiple reaction monitoring (MRM) to identify and quantify specific acyl-CoA species.
-
Stable Isotope Labeling and Metabolic Flux Analysis
This approach is crucial for determining the metabolic origin and fate of the novel metabolite.
-
Experimental Workflow:
-
Culture cells or perfuse tissues with a stable isotope-labeled precursor (e.g., ¹³C-labeled branched-chain amino acid).
-
After a defined period, harvest the cells or tissues and extract the metabolites.
-
Analyze the extracts using LC-MS/MS to detect the incorporation of the isotope label into the novel acyl-CoA and other related metabolites.
-
The pattern of isotope labeling will provide insights into the metabolic pathway in which the novel molecule participates.
-
Visualizing Metabolic Context and Experimental Design
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams are rendered using Graphviz (DOT language) to meet the specified requirements.
Caption: Simplified pathway of leucine catabolism.
Caption: Workflow for metabolite validation.
Conclusion
While "this compound" does not appear to be a known physiological metabolite, the framework presented here provides a robust methodology for the validation of novel branched-chain enoyl-CoAs. By comparing a hypothetical molecule to well-characterized intermediates like Isovaleryl-CoA and 3-Methylcrotonyl-CoA, and by employing established analytical techniques, researchers can systematically investigate the potential physiological relevance of newly discovered compounds. This comparative approach, grounded in solid experimental data, is fundamental to advancing our knowledge of metabolic pathways and their implications for human health.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. IVD gene: MedlinePlus Genetics [medlineplus.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 6. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 7. 3-Methylchrotonyl-CoA (3-MCC) Dehydrogenase Deficiency — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 8. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]
- 9. Outcomes of cases with 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency - Report from the Inborn Errors of Metabolism Information System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
Safety Operating Guide
Proper Disposal of 3-Isopropylbut-3-enoyl-CoA: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Isopropylbut-3-enoyl-CoA, tailored for researchers, scientists, and drug development professionals. The following procedures are based on a risk-assessment approach in the absence of compound-specific data.
Immediate Safety and Handling for Disposal
Before handling this compound for disposal, it is crucial to assume the compound may have unknown hazards. Adherence to standard laboratory personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes of the compound, which may be an irritant. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's official chemical waste program.[1] Do not dispose of this chemical down the drain or in regular solid waste.[2]
1. Waste Characterization (Precautionary Approach): Without a specific SDS, this compound should be treated as hazardous chemical waste. This is the most prudent approach for uncharacterized research chemicals. The waste is likely to be a small quantity of aqueous solution or a solid.
2. Containerization:
-
Collect waste in a designated, leak-proof container that is chemically compatible.[1][3] The original vial or a clean, sealable container made of glass or polyethylene (B3416737) is recommended.
-
Do not mix with other chemical waste streams unless compatibility is certain.[1] Incompatible mixtures can lead to dangerous reactions.[3]
-
Ensure the container is kept securely closed except when adding waste.[1][4]
3. Labeling: Properly labeling the waste container is critical for safe handling and disposal by EHS personnel. The label should be clear, legible, and securely attached to the container.
| Label Information | Example/Instruction |
| Full Chemical Name | This compound |
| Hazard Statement | "Caution: Hazards Not Fully Known. Treat as Hazardous Waste." |
| Composition | If in solution, list the solvent and approximate concentration (e.g., "in 10 mM Phosphate Buffer, pH 7.4"). |
| Quantity | Estimated amount of the compound in the container. |
| Generator Information | Your Name, Principal Investigator (PI), Lab Room Number, and Phone Number. |
| Accumulation Start Date | The date the first drop of waste was added to the container. |
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.[3][5]
-
The storage area should be cool, dry, and away from general laboratory traffic.
-
Utilize secondary containment, such as a plastic tub, to contain any potential leaks or spills.[6]
5. Scheduling Disposal:
-
Once the container is full or you have no further use for the compound, contact your institution's EHS department to schedule a hazardous waste pickup.[5]
-
Follow their specific procedures for waste collection requests.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Relationship for Waste Classification
This diagram outlines the logic for classifying a research chemical without a specific SDS for disposal.
Caption: Decision logic for classifying research chemical waste.
By adhering to these conservative and systematic procedures, laboratory professionals can ensure the safe and compliant disposal of research compounds like this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 3-Isopropylbut-3-enoyl-CoA
Document Overview
This document provides crucial safety and logistical information for the handling and disposal of 3-Isopropylbut-3-enoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the known hazards of its constituent chemical moieties: the alpha,beta-unsaturated enoyl group and the coenzyme A thioester. Researchers should handle this compound with significant caution and assume it possesses notable chemical and toxicological hazards.
Hazard Identification and Summary
Due to its chemical structure, this compound is presumed to have the following hazards:
-
High Reactivity: The α,β-unsaturated carbonyl structure makes the compound an electrophile and a potential Michael acceptor. This suggests it can react with biological nucleophiles, such as sulfhydryl groups on cysteine residues in proteins.[1]
-
Potential Toxicity: Compounds with α,β-unsaturated carbonyl moieties are known to have potential mutagenic and carcinogenic properties and can induce DNA strand breaks.[2] They have been associated with toxicity in various organ systems.[1]
-
Irritant: Assumed to be a skin, eye, and respiratory tract irritant.[3]
-
Unknown Hazards: As this is a specialized research chemical, full toxicological properties have not been determined. It must be treated as a substance with significant unknown hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.[4] All personnel must be trained in the proper use of the specified equipment.[5]
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles with side shields, conforming to ANSI Z87.1 or EN 166 standards. A full-face shield should be worn over the goggles if there is a risk of splashes.[6][7] | To protect eyes from splashes and potential aerosols. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). Check manufacturer's compatibility charts. Gloves should be inspected before use and changed frequently, especially after direct contact.[4][7] | To prevent skin contact. The thioester and unsaturated carbonyl groups may penetrate standard gloves over time. |
| Body Protection | A flame-resistant laboratory coat worn over full-length clothing. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[7] | To protect skin from accidental contact. |
| Respiratory | All handling of the compound must be performed within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[7] For situations where a fume hood is not feasible, a full-face respirator with an appropriate organic vapor cartridge is required after a formal respiratory hazard evaluation.[5][6] | To prevent irritation of the respiratory tract and systemic toxicity through inhalation. |
| Footwear | Closed-toe and closed-heel shoes made of a non-porous material.[6] | To protect feet from spills. |
Operational Plan: Handling Procedures
Strict adherence to the following procedures is required to ensure safe handling.
3.1. Pre-Handling Checklist
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit rated for chemical spills readily available.
-
Material Preparation: Assemble all necessary equipment and reagents inside the chemical fume hood before commencing work.
3.2. Step-by-Step Handling Protocol
-
Don PPE: Put on all personal protective equipment as specified in the table above.
-
Dispensing: Carefully dispense the required amount of this compound within the fume hood. If the compound is a solid, avoid generating dust. If it is in solution, prevent the generation of aerosols.
-
Reactions: All reactions and subsequent manipulations must be conducted in a closed system or under continuous ventilation within the fume hood.[3]
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.
-
Post-Handling: After handling, thoroughly wipe down the work area in the fume hood. Wash hands and any exposed skin thoroughly after removing PPE.[3]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
-
Chemical Waste: All unused or waste this compound, including reaction mixtures, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of in a designated solid hazardous waste container.[7]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Contact your institution's environmental health and safety department for specific guidance on the disposal of reactive thioester compounds.
Visual Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
